molecular formula C12H15NO4 B8728988 N-Phenoxycarbonyl-L-valine

N-Phenoxycarbonyl-L-valine

Cat. No.: B8728988
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenoxycarbonyl-L-valine is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-methyl-2-(phenoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)

InChI Key

HVJMEAOTIUMIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine: Structure, Properties, and Advanced Applications

Executive Summary

This compound is a pivotal amino acid derivative that serves as a cornerstone in modern pharmaceutical development and advanced materials science. Its unique chemical architecture, combining the essential amino acid L-valine with a phenoxycarbonyl protecting group, imparts remarkable stability and versatility. This guide provides an in-depth analysis of its chemical structure, molecular weight, and physicochemical properties. Furthermore, it explores its critical applications as a high-purity pharmaceutical reference standard, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Ritonavir, and, most notably, as a superior monomer for the controlled synthesis of complex polypeptides. We will delve into the causality behind its advantages over traditional methods and provide exemplary protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. This compound is identified by the CAS Number 126147-70-4.[1][2][3][4][5][6] The phenoxycarbonyl moiety acts as a stable protecting group for the amine of the L-valine, preventing unwanted side reactions and allowing for controlled, predictable chemical transformations.

Chemical Structure

The structure consists of an L-valine core where the amino group is functionalized with a phenoxycarbonyl group. This is distinct from more labile protecting groups, a feature that is central to its utility.

Caption: Chemical Structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₄[1][2][4][5][6]
Molecular Weight 237.25 g/mol [1][3][4][6][7]
Appearance White to off-white powder[4]
Melting Point 71 - 86 °C[3][4][6]
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Methanol[3][7]
Storage Temperature 2-8°C or Room Temperature[3][4][7]
Optical Rotation [α]²⁵_D_ = -14 to -18° (c=5 in Ethanol)[4]
pKa (Predicted) 3.84 ± 0.10[3][7]
SMILES CC(C)Oc1ccccc1)C(O)=O[5][6]
InChIKey HVJMEAOTIUMIBJ-JTQLQIEISA-N[3][7]

Core Scientific Principles and Applications

The utility of this compound stems from its dual nature: it is both a protected amino acid and a highly stable, activatable monomer. This section explains the causality behind its most significant applications.

Advanced Polypeptide Synthesis: The NPCA Advantage

The synthesis of well-defined polypeptides is crucial for applications in drug delivery and biomaterials.[8] Traditionally, this has been achieved via the ring-opening polymerization of N-carboxyanhydrides (NCAs). However, NCAs are notoriously sensitive to moisture and prone to side reactions, which compromises control over molecular weight and chain-end fidelity.[8]

This compound, as a type of N-phenoxycarbonyl-functionalized α-amino acid (NPCA), provides a transformative solution.[8][9] The phenoxycarbonyl group is significantly more stable than the anhydride ring of an NCA, rendering the monomer tolerant to air and moisture.[8] This robustness allows for polymerization under less stringent conditions, even in an open-air vessel, without sacrificing control over the resulting polypeptide's structure.[8] This method enables the precise synthesis of complex architectures like block, star, and brush-type copolypeptides with predictable molecular weights and low polydispersity.[8]

Role in Pharmaceutical Synthesis and Quality Control

This compound is a documented intermediate in the synthesis of Ritonavir, an antiretroviral medication.[2][3] Its defined structure and reactivity are essential for building the complex molecular framework of the API.

Furthermore, its high purity and well-characterized nature make it an ideal pharmaceutical reference standard.[2][5] In this capacity, it is used for the development and validation of analytical methods (e.g., HPLC, LC-MS) and for routine quality control to ensure the identity, purity, and strength of pharmaceutical products.[2][5] It has also been identified as an impurity in the drug oseltamivir phosphate, making its availability as a standard crucial for impurity profiling and safety assessments.[6]

Utility in Prodrug and Drug Delivery Design

As a versatile amino acid derivative, this compound is employed in the design of prodrugs and targeted drug delivery systems.[4] The valine component can be recognized by amino acid transporters, such as PepT1, potentially enhancing cellular uptake.[10] The phenoxycarbonyl group can be used to link the valine moiety to a drug, creating a prodrug that may have improved stability, solubility, or bioavailability.[4]

Exemplary Experimental Protocol: Polypeptide Synthesis

To illustrate the practical application of this compound, this section provides a representative, self-validating protocol for the synthesis of a simple polypeptide via the NPCA method. The causality is clear: the stability of the NPCA monomer allows for a controlled, sequential addition that would be impossible with a traditional NCA monomer under these conditions.

Objective

To synthesize a well-defined poly(L-valine) chain of a target degree of polymerization (DP) using this compound as the monomer and a primary amine hydrochloride as the initiator.

Materials
  • This compound (Monomer)

  • Benzylamine hydrochloride (Initiator)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold (for precipitation)

  • Standard laboratory glassware, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology
  • Initiator and Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a calculated amount of benzylamine hydrochloride (initiator) in anhydrous DMF. The amount of initiator determines the number of polymer chains.

  • Monomer Addition: Add a predetermined amount of this compound to the stirred initiator solution. The molar ratio of monomer to initiator ([M]/[I]) will define the target DP of the polypeptide.

  • Polymerization Reaction: Allow the reaction to stir at room temperature. The polymerization proceeds via a normal amine mechanism, where the primary amine of the initiator attacks the carbonyl of the NPCA, releasing phenol and CO₂ and elongating the chain.

  • Monitoring: The reaction can be monitored by techniques such as FT-IR (disappearance of the NPCA carbonyl bands) or by taking aliquots for analysis by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Termination and Precipitation: Once the desired conversion is reached, terminate the reaction by precipitating the polymer. Pour the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.

  • Purification: The precipitated polypeptide will appear as a white solid. Collect the solid by filtration or centrifugation. Wash the polymer multiple times with cold diethyl ether to remove any unreacted monomer, phenol byproduct, and residual solvent.

  • Drying and Characterization: Dry the purified poly(L-valine) under vacuum to a constant weight. Characterize the final product using GPC (for molecular weight and polydispersity index, Đ), NMR spectroscopy (to confirm structure), and FT-IR.

Workflow Visualization

workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Purification cluster_analysis 4. Analysis prep_initiator Dissolve Initiator (e.g., Benzylamine HCl) in anhydrous DMF add_monomer Add Monomer to Initiator Solution ([M]/[I] = Target DP) prep_initiator->add_monomer prep_monomer Weigh Monomer (this compound) prep_monomer->add_monomer react Stir at Room Temp under Inert Atmosphere add_monomer->react monitor Monitor Reaction (FT-IR, GPC) react->monitor precipitate Precipitate Polymer in Cold Diethyl Ether monitor->precipitate Upon Completion filtrate Collect Solid by Filtration precipitate->filtrate wash Wash with Cold Ether filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (GPC, NMR, FT-IR) dry->characterize

Sources

An In-Depth Technical Guide to N-Phenoxycarbonyl-L-valine for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Reagent Bottle

In the landscape of modern organic synthesis, particularly within the nuanced field of peptide chemistry and pharmaceutical development, success hinges on a profound understanding of the tools at our disposal. N-Phenoxycarbonyl-L-valine is more than a mere building block; it is a versatile and enabling reagent whose specific physicochemical properties dictate its reactivity, handling, and ultimate utility. This guide moves beyond a simple datasheet to provide a functional, in-depth perspective on this compound. We will explore the causality behind its behavior, offering field-proven insights to empower researchers, scientists, and drug development professionals to leverage its full potential. Our focus is on the "why" behind the "how," ensuring that every protocol is not just a series of steps, but a self-validating system grounded in solid chemical principles.

Core Physicochemical Profile

A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective application. These parameters govern everything from solubility in reaction media to stability during storage and the conditions required for its transformation.

Identity and Physical Characteristics

This compound is a derivative of the essential amino acid L-valine, where the amino group is protected by a phenoxycarbonyl moiety.[1] This structural modification imparts unique characteristics crucial for its role in synthesis.

PropertyValueSource(s)
CAS Number 126147-70-4[2][3]
Molecular Formula C₁₂H₁₅NO₄[1][2][3]
Molecular Weight 237.25 g/mol [1][3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 71 - 86 °C[1][3][4][5]
Optical Rotation [α]²⁵_D = -14 to -18° (c=5 in Ethanol)[1]

A Note on Melting Point Discrepancies: The reported melting point for this compound varies across suppliers, which is not uncommon for crystalline organic compounds of this nature. This variation can be attributed to differences in crystalline form (polymorphism) or the presence of minor impurities. Researchers should consider the reported range as a guide and establish their own standard based on the material in hand, typically confirmed by differential scanning calorimetry (DSC) for critical applications.

Solubility Profile

The solubility of this compound is a direct consequence of its structure: the polar carboxylic acid group, the non-polar isopropyl side chain of valine, and the aromatic, lipophilic phenoxycarbonyl protecting group.

SolventSolubilitySource(s)
Dichloromethane (DCM)Soluble[3][]
ChloroformSoluble[3][]
AcetoneSoluble[3][]
MethanolSoluble[3]
WaterLow to Insoluble[7]

Expert Insight: The excellent solubility in common polar aprotic solvents like DCM and acetone makes it highly suitable for a wide range of solution-phase organic reactions. Its poor aqueous solubility is advantageous during workup procedures, allowing for efficient extraction into an organic phase after reaction in a biphasic system.

Stability and Storage

The stability of this compound is a key advantage over other activated amino acid monomers like N-carboxyanhydrides (NCAs), which are notoriously sensitive to moisture.[8]

  • Recommended Storage: Store at 2-8°C in a tightly sealed container to protect from moisture.[3] While some sources suggest room temperature storage, refrigeration is a best practice to minimize any potential for slow degradation over long-term storage.[1]

  • Chemical Stability: The phenoxycarbonyl group, an activated urethane, is robust under neutral and mildly acidic conditions.[8] It is significantly more tolerant to air and moisture than NCAs, which simplifies handling and storage, eliminating the need for strictly inert atmosphere conditions for many applications.[8]

The Strategic Role of the N-Phenoxycarbonyl Protecting Group

In the synthesis of complex molecules like peptides, temporarily masking a reactive functional group to prevent unwanted side reactions is essential. The N-phenoxycarbonyl group is an elegant solution for the protection of the alpha-amino group of L-valine.

Synthesis and Protection Workflow

A highly efficient method for the synthesis of N-phenoxycarbonyl amino acids involves a two-phase reaction, which avoids the need for laborious purification techniques like column chromatography.[9][10]

Protocol: Facile Two-Phase Synthesis of this compound [10][11]

  • Dissolution: Dissolve L-valine in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) in a reaction vessel equipped with vigorous stirring.

  • Addition of Phenyl Chloroformate: Cool the solution in an ice bath. Slowly add phenyl chloroformate, either neat or dissolved in a suitable organic solvent like toluene, to the vigorously stirred solution.

  • Reaction: Allow the reaction to proceed at 0-5°C for 1-2 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, stop the stirring and separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) to a pH of approximately 2. The product, this compound, will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Causality: This Schotten-Baumann-type reaction is effective because the deprotonated amino group of valine in the aqueous phase acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate at the interface of the two phases. The resulting product is soluble in the basic aqueous phase as its carboxylate salt and precipitates upon acidification.

Synthesis_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic/Interface cluster_workup Workup valine L-Valine valine_anion Deprotonated L-Valine valine->valine_anion Deprotonation naoh NaOH (aq) product_salt Product (Sodium Salt) valine_anion->product_salt Nucleophilic Attack product This compound (Precipitate) product_salt->product Acidification phcf Phenyl Chloroformate phcf->product_salt acid HCl (aq)

Fig 1: Two-Phase Synthesis Workflow

Core Applications in Synthesis

This compound is a cornerstone reagent in two major areas: the synthesis of polypeptides and as a key intermediate in the development of small-molecule pharmaceuticals.

Polypeptide Synthesis: A Stable Monomer Approach

The traditional method for synthesizing polypeptides involves the ring-opening polymerization of N-carboxyanhydrides (NCAs). However, NCAs are highly sensitive to moisture and impurities, which can lead to premature termination and lack of control over the polymerization process. N-phenoxycarbonyl amino acids (NPCs) provide a robust and air-tolerant alternative.[8]

Mechanism of Polymerization: The polymerization of NPCs is initiated by a nucleophile, typically a primary amine, which attacks the activated carbonyl of the phenoxycarbonyl group. This reaction releases phenol and forms an amide bond, regenerating a terminal amine that can then attack the next monomer. This process proceeds in a stepwise manner, allowing for the controlled synthesis of polypeptides with predictable molecular weights and low polydispersity.[8]

Polymerization_Mechanism initiator R-NH₂ Primary Amine Initiator intermediate Amide Bond Formation R-NH-CO-Val-N(Phoc)-COOH initiator->intermediate 1. Attack monomer1 NPC Monomer Val-N(Phoc)-COOH monomer1->intermediate phenol Phenol (byproduct) intermediate->phenol 2. Elimination dimer Dimer R-NH-CO-Val-NH₂ intermediate->dimer 3. Decarboxylation polymer Growing Polypeptide Chain ...-Val-Val-NH₂ dimer->polymer n. Repeat monomer2 NPC Monomer Val-N(Phoc)-COOH monomer2->polymer

Fig 2: NPC Polymerization Pathway

This method is particularly powerful for creating complex polypeptide architectures, such as block, star, and brush-type copolymers, with high fidelity even under open-air conditions.[8]

Peptide Synthesis and Drug Development

Beyond polymerization, this compound is widely used in standard peptide synthesis and as a crucial intermediate in drug manufacturing.[1]

  • Prodrug Development: The incorporation of L-valine and its derivatives into a drug molecule can enhance its absorption by targeting peptide transporters like PepT1 in the body.[12] The N-phenoxycarbonyl group can be used during the synthesis of such valine-containing prodrugs, improving the overall efficacy and bioavailability of therapeutic agents.[1][12]

  • Pharmaceutical Intermediate: It serves as a key, high-purity reference standard and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as the protease inhibitor Ritonavir.[2]

Analytical and Quality Control

Ensuring the purity and identity of this compound is critical for reproducible and successful synthetic outcomes.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

Exemplar HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Purity: ≥99%[1]

Spectroscopic Characterization

Spectroscopic data confirms the chemical structure of the molecule. While a comprehensive, publicly available spectrum for this compound is not readily found, the expected characteristics can be inferred from its structure and data from similar compounds like N-Boc-L-valine.[13]

  • ¹H NMR: Expected signals would include aromatic protons from the phenyl group (δ ~7.0-7.4 ppm), the α-proton of the valine backbone (δ ~4.0-4.3 ppm), the β-proton (δ ~2.0-2.2 ppm), and the diastereotopic methyl protons of the isopropyl group (δ ~0.9-1.1 ppm). A broad singlet for the N-H proton and a very broad singlet for the carboxylic acid proton would also be present.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the urethane (~1720-1740 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-O stretches (~1200-1250 cm⁻¹).

Conclusion

This compound stands out as a highly valuable and practical reagent in organic synthesis. Its inherent stability, ease of synthesis, and predictable reactivity make it a superior alternative to traditional moisture-sensitive monomers for polypeptide synthesis.[8][9] Its role as a key N-protected amino acid facilitates the construction of complex peptides and serves as a critical intermediate in the pharmaceutical industry.[2] By understanding the fundamental physicochemical properties outlined in this guide, from its solubility profile to its reaction mechanisms, researchers can confidently integrate this compound into their synthetic strategies to achieve their goals with greater efficiency and control.

References

  • Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. MDPI.[Link]

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing).[Link]

  • A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry.[Link]

  • Valine - Wikipedia. Wikipedia.[Link]

  • N Phenoxy Carbonyl L Valine Powder at ₹ 2000/kg - IndiaMART. IndiaMART.[Link]

  • Introduction to Peptide Synthesis - Master Organic Chemistry. Master Organic Chemistry.[Link]

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. RSC Publishing.[Link]

  • Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF. ResearchGate.[Link]

  • Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia.pub.[Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[Link]

Sources

A Guide to Determining the Solubility Profile of N-Phenoxycarbonyl-L-valine in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Phenoxycarbonyl-L-valine is a critical amino acid derivative utilized in peptide synthesis and as a key intermediate in the manufacturing of various pharmaceuticals.[1] Its solubility in organic solvents is a fundamental parameter that dictates process efficiency, yield, and purity during synthesis, crystallization, and formulation. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of this compound. In the absence of extensive public data on this specific molecule, this guide focuses on the underlying principles and robust experimental protocols necessary to generate reliable solubility data. We will delve into the theoretical factors governing solubility, present a detailed, self-validating experimental workflow, and discuss the application of thermodynamic models for data correlation.

Introduction: The Critical Role of Solubility in Process Chemistry

The success of any chemical process, particularly in the pharmaceutical industry, hinges on a precise understanding of the solubility of all components. For a molecule like this compound, this understanding is paramount for:

  • Reaction Optimization: Ensuring the starting material and any reagents are fully dissolved in the reaction solvent is key to achieving optimal reaction kinetics and minimizing side-product formation.

  • Crystallization and Purification: The selection of an appropriate solvent system, comprising a solvent in which the compound is sparingly soluble and an anti-solvent, is the foundation of effective crystallization for purification and isolation. Knowledge of solubility across a temperature range is essential for developing a high-yield, controlled crystallization process.

  • Formulation Development: For final drug product formulation, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable dosage forms.[1]

  • Analytical Method Development: The preparation of standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) requires accurate knowledge of the compound's solubility to ensure complete dissolution and accurate quantification.[2]

This guide will equip the reader with the foundational knowledge and practical protocols to empirically determine the solubility of this compound in a range of common organic solvents.

Theoretical Considerations: Predicting Solubility Behavior

While empirical determination is the gold standard, a theoretical understanding of the factors influencing solubility allows for a more rational selection of solvents for screening. The principle of "like dissolves like" is a useful starting point.[3]

Molecular Structure of this compound:

  • Polar Groups: The molecule possesses a carboxylic acid group (-COOH) and a carbamate linkage (-NHCOO-), both of which are polar and capable of hydrogen bonding.

  • Non-Polar Groups: The isopropyl group from the valine side chain and the phenyl group from the phenoxycarbonyl moiety are non-polar and will contribute to solubility in less polar solvents.

Based on this structure, we can predict that this compound will exhibit good solubility in polar aprotic solvents that can accept hydrogen bonds and interact with the polar functionalities. Its solubility in non-polar solvents is expected to be lower.

Key Factors Influencing Solubility:

  • Solvent Polarity: Solvents with a polarity that matches the overall polarity of this compound are likely to be effective.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve a solute containing a carboxylic acid and a carbamate group.[4]

  • Temperature: For most solid solutes, solubility increases with temperature. This endothermic dissolution process is a key principle exploited in recrystallization.[3] The extent of this temperature dependence is a critical parameter to quantify.

Analog Study: L-valine Solubility

Extensive studies on the parent amino acid, L-valine, show that it is sparingly soluble in alcohols like ethanol and isopropanol, and even less soluble in acetone and N,N-dimethylformamide (DMF), while being highly soluble in water.[5][6] The addition of the bulky, more non-polar phenoxycarbonyl group to the amine of L-valine is expected to significantly alter this profile, likely increasing its affinity for organic solvents compared to water.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Isothermal Shake-Flask Solubility Determination Workflow

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_validation Phase 4: Validation A Add excess this compound to a vial B Add a known volume of the selected organic solvent A->B Step 1 & 2 C Seal vial and place in a temperature- controlled shaker B->C D Agitate at a constant temperature for 24-48 hours to reach equilibrium C->D Step 3 E Allow solid to settle D->E F Withdraw supernatant and filter through a 0.45 µm syringe filter E->F G Dilute the filtrate accurately with a suitable solvent F->G H Quantify concentration using a pre-validated HPLC method G->H J Compare concentrations H->J I Repeat sampling at a later time point (e.g., 48h) I->J K If concentrations are consistent, equilibrium is confirmed J->K

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.[7]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

  • Sampling: After the equilibration period, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.[8]

  • Validation of Equilibrium: To ensure that equilibrium has been reached, take another sample from the vials after a longer incubation period (e.g., 48 hours) and analyze it. If the calculated solubility is consistent with the earlier time point, it confirms that equilibrium was achieved.[7]

An alternative to HPLC quantification, if the solvent is volatile, is the gravimetric method.[9] In this approach, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[10]

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Qualitative and Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄[2]
Molecular Weight237.25 g/mol [1]
AppearanceWhite to off-white powder[1]
Melting Point80 - 86 °C[1]
Qualitative SolubilitySoluble in Acetone, Chloroform, Dichloromethane, Methanol[11]

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25°C

SolventDielectric Constant (20°C)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Data to be determinedData to be calculated
Ethanol24.5Data to be determinedData to be calculated
Acetone20.7Data to be determinedData to be calculated
Dichloromethane9.1Data to be determinedData to be calculated
Ethyl Acetate6.0Data to be determinedData to be calculated
Toluene2.4Data to be determinedData to be calculated

This table serves as a template for presenting experimentally determined data.

Thermodynamic Modeling

Once solubility data has been collected at different temperatures, thermodynamic models can be used to correlate the data and to calculate important thermodynamic parameters of dissolution. The modified Apelblat equation is a commonly used semi-empirical model that provides a good correlation between solubility and temperature.[12][13]

The Apelblat equation is given by:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A , B , and C are the model parameters obtained by fitting the experimental data.

These parameters can provide insights into the thermodynamics of the dissolution process.[14]

Conclusion and Recommendations

It is strongly recommended that researchers and drug development professionals empirically determine the solubility of this compound in their specific solvents and under their process-relevant conditions using the isothermal shake-flask method detailed herein. By systematically generating and analyzing this data, scientists can make informed decisions in solvent selection, process optimization, and formulation design, ultimately leading to more efficient and reliable pharmaceutical development.

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Bermejo, M., & Avdeef, A. (2020). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Available from: [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available from: [Link]

  • Li, Y., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • Academia.edu. Determination of Solubility by Gravimetric Method. Available from: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • ResearchGate. (2025). Measurement and correlation of solubility of boscalid with thermodynamic analysis in pure and binary solvents from 288.15 K to 313.15 K. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Gong, X., et al. (2014). Measurement and Correlation of the Solubilities of l-Valine in Water, Ethanol, N,N-Dimethylformamide, Acetone, and Isopropyl Alcohol between (293.15 and 343.15) K. Journal of Chemical & Engineering Data. Available from: [Link]

  • Gong, X., et al. (2014). Measurement and Correlation of Solubility of L-Valine in Water + (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • SolubilityofThings.com. L-Valine. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link]

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A Senior Application Scientist's Guide to the Safe Handling of N-Phenoxycarbonyl-L-valine in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

N-Phenoxycarbonyl-L-valine is a specialized amino acid derivative that serves as a critical building block in the field of synthetic chemistry, particularly in peptide synthesis and pharmaceutical development.[1][2] Its unique phenoxycarbonyl protecting group facilitates the controlled formation of peptide bonds, making it an invaluable reagent for constructing complex peptides and peptidomimetics with therapeutic potential.[1] Researchers in drug discovery and biotechnology utilize this compound to enhance the stability, bioavailability, and efficacy of novel therapeutic agents, from cancer immunotherapies to enzyme inhibitors.[1] Given its role in pioneering research, a comprehensive understanding of its safe handling and associated precautions is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound responsibly, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. This compound is typically supplied as a stable, solid material. However, its fine, powdered form necessitates specific handling procedures to mitigate risks associated with dust inhalation and dispersion.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 126147-70-4 [1][2][3]
Molecular Formula C₁₂H₁₅NO₄ [1][2][3]
Molecular Weight 237.25 g/mol [1][2]
Appearance White to off-white powder [1]
Melting Point 80 - 86 °C [1]

| Storage Conditions | Store at Room Temperature (RT) in a dry, well-ventilated place. |[1][4] |

Note: This data is compiled from chemical supplier information. Always refer to the lot-specific Certificate of Analysis for the most accurate data.

Section 2: Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a reliable hazard assessment can be constructed by examining data from structurally similar amino acid derivatives, such as N-(Benzyloxycarbonyl)-L-valine (Z-L-Valine). This approach is a standard practice in chemical safety for anticipating potential hazards.

The primary risks associated with handling this compound in its powdered form are:

  • Skin Irritation: Based on data for Z-L-Valine, this class of compounds can cause skin irritation upon contact.[5] The mechanism often involves localized reactions with skin proteins and lipids. Prolonged or repeated exposure can exacerbate this effect.

  • Respiratory Sensitization: This is a significant concern for any fine chemical powder. Inhaling dusts of N-protected amino acids may cause allergy or asthma-like symptoms.[5] The particles can deposit in the respiratory tract, potentially leading to an immunological response in susceptible individuals. The precautionary statement to avoid breathing dust is critical.[5]

  • Eye Damage: As with many chemical powders, direct contact with the eyes can cause serious irritation or damage.[6]

  • Ingestion: While a less common route of exposure in a laboratory setting, ingestion may be harmful.[7]

Causality Behind the Hazards: The valine backbone is a biological molecule, but the addition of the N-phenoxycarbonyl group modifies its reactivity and interaction with biological systems. This protecting group, while essential for synthesis, introduces a non-biological component that the body may recognize as foreign, triggering irritation or sensitization responses. The physical nature of the fine powder increases the surface area available for contact and enhances its potential for aerosolization, thereby increasing the risk of inhalation and dermal exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating the identified risks. This hierarchy of controls is a fundamental principle of laboratory safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood or a ventilated balance enclosure .

  • Rationale: These systems are designed to capture and exhaust airborne particles at the source, preventing them from entering the operator's breathing zone and the general laboratory environment.[8] This directly addresses the respiratory sensitization hazard, which is the most significant risk associated with this compound.

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE provides a crucial barrier between the researcher and the chemical. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes or airborne powder.[5][8] Standard safety glasses do not provide adequate protection from dust.

  • Hand Protection: Chemical-resistant nitrile gloves are required.[5][8] Gloves must be inspected for tears or defects before use. It is critical to use proper glove removal technique to avoid contaminating the skin and to wash hands thoroughly after handling is complete.[5]

  • Protective Clothing: A full-length laboratory coat must be worn to protect skin and clothing.[8]

  • Respiratory Protection: For situations where engineering controls are not sufficient or during large-scale transfers, a NIOSH-approved respirator may be necessary. However, for routine laboratory-scale work, a fume hood is the preferred control measure.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound cluster_details Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Most Effective) Admin Administrative Controls Engineering->Admin FumeHood Chemical Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE SOPs SOPs & Training Admin->SOPs Goggles Goggles & Gloves PPE->Goggles

Caption: Hierarchy of controls for managing exposure risks.

Section 4: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated SOPs is critical for ensuring safety and reproducibility. The following protocols are designed as a self-validating system, where each step mitigates a specific, identified risk.

Protocol: Weighing and Aliquoting Solid this compound

Objective: To accurately weigh the powdered compound while minimizing dust generation and exposure.

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles).

  • Work Area Setup: Ensure the analytical balance is placed inside a chemical fume hood or a ventilated balance enclosure. Decontaminate the work surface before and after use.

  • Tare Weighing Vessel: Place a clean, static-free weighing vessel (e.g., weigh boat or glass vial) on the balance and tare it.

  • Compound Transfer:

    • Bring the stock container of this compound into the enclosure.

    • Open the container slowly to avoid disturbing the powder.

    • Use a clean spatula to carefully transfer a small amount of the powder to the tared weighing vessel. Avoid scooping in a manner that creates airborne dust. Keep the spatula low and move slowly.

    • Causality Check: This slow, deliberate transfer is the most critical step for preventing inhalation exposure.

  • Closure and Cleanup: Securely close the main stock container immediately after transfer. Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as chemical waste.

  • Final Weighing: Record the final weight.

  • Work Area Decontamination: Carefully wipe down the balance and surrounding surfaces within the fume hood with a damp cloth to remove any residual powder. Dispose of cleaning materials as contaminated waste.

Protocol: Storage and Disposal

Storage:

  • Always store this compound in its original, tightly sealed container to prevent moisture absorption and contamination.[4]

  • Keep the container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of in accordance with institutional and local hazardous waste regulations.[8][9]

  • Never dispose of this compound or its solutions down the drain.[8] Collect all waste in appropriately labeled hazardous waste containers.

Section 5: Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First-Aid Measures

The following first-aid guidance is based on protocols for similar chemical compounds.[5][7][10]

  • Inhalation: If respiratory symptoms occur, immediately move the affected person to fresh air.[5] If breathing is difficult or symptoms persist, seek immediate medical attention.[7] If experiencing respiratory symptoms like asthma, call a poison center or doctor.[5]

  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][10] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][11] Seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

Spill Response Protocol

Objective: To safely contain, clean, and decontaminate a spill of solid this compound.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Evaluate the size of the spill and ensure you have the appropriate PPE and materials to clean it up. For large spills, evacuate the area and contact your institution's safety officer.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Gently cover the spill with a chemical absorbent material or spill pads to prevent further dispersion.[11]

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[11] Avoid actions that create dust.

    • Do not use a dry brush or towel, as this will aerosolize the powder.

  • Decontamination: Once the bulk material is removed, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Disposal: Dispose of all cleanup materials and contaminated PPE in the designated hazardous chemical waste container.

  • Reporting: Report the incident to your laboratory supervisor or safety officer per institutional policy.

Emergency_Spill_Response Start Spill Occurs Alert Alert Others & Restrict Area Start->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill Small LargeSpill Large Spill (Hazardous) Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate & Call Safety Officer LargeSpill->Evacuate Contain Cover with Absorbent DonPPE->Contain Cleanup Carefully Scoop into Waste Container Contain->Cleanup Decontaminate Decontaminate Surface Cleanup->Decontaminate Dispose Dispose of all Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Decision workflow for emergency spill response.

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-(Phenoxycarbonyl)-L-valine - Chem-Impex.

  • This compound | CAS 126147-70-4 | SCBT - Santa Cruz Biotechnology.

  • Safety Data Sheet: Boc-L-Valine - Carl ROTH.

  • Detrimental effects of branched-chain amino acids in glucose tolerance can be attributed to valine induced glucotoxicity in skeletal muscle - PubMed.

  • Laboratory Safety Guidelines for Peptide Handling - Biovera.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

  • Material Safety Data Sheet - Cellseco.

  • SAFETY DATA SHEET - Fisher Scientific.

  • material safety data sheet sds/msds - CDH Fine Chemical.

  • Safety Data Sheet L-Valine - Redox.

  • N-(Methoxycarbonyl)-L-valine SDS, 74761-42-5 Safety Data Sheets - ECHEMI.

  • This compound - SRIRAMCHEM.

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An In-Depth Technical Guide to the Thermodynamic Stability of N-Phenoxycarbonyl-L-valine Under Standard Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic stability of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of a successful therapeutic agent. N-protected amino acids, such as N-Phenoxycarbonyl-L-valine, are pivotal building blocks in the synthesis of complex peptides and small molecule drugs.[1][2][3] Their stability profile directly influences manufacturing processes, formulation strategies, shelf-life, and ultimately, patient safety and efficacy. This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

This compound: A Profile

This compound is a derivative of the essential amino acid L-valine, where the amino group is protected by a phenoxycarbonyl group. This protection strategy is employed to enhance the stability and bioavailability of peptides and to facilitate specific chemical transformations during synthesis.[1] It is a versatile compound utilized in the design of prodrugs and targeted drug delivery systems.[1] A clear understanding of its thermodynamic stability is paramount for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 126147-70-4[1]
Molecular Formula C12H15NO4[1]
Molecular Weight 237.25 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 80 - 86 °C[1]

The Foundation: Understanding Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change or decomposition. The spontaneity of a chemical reaction, including degradation, is governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous one. The relationship is defined as:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy

  • ΔH is the change in enthalpy (heat of reaction)

  • T is the absolute temperature

  • ΔS is the change in entropy (degree of disorder)

For this compound, a comprehensive stability assessment involves determining these thermodynamic parameters through rigorous experimental analysis.

Experimental Assessment of Thermodynamic Stability: A Trifecta of Techniques

A multi-faceted approach employing Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Isothermal Titration Calorimetry (ITC) provides a robust evaluation of the thermodynamic stability of this compound.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][4] This allows for the determination of thermal events such as melting, crystallization, and decomposition.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • The resulting thermogram will show peaks corresponding to thermal events.

    • The melting point (Tm) is determined from the peak of the endothermic melting transition.[4]

    • The enthalpy of fusion (ΔHfus) is calculated from the area under the melting peak.

    • The onset of decomposition can be identified by a sharp exothermic or endothermic event at higher temperatures.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the intrinsic thermal stability from oxidative processes. A controlled heating rate ensures thermal equilibrium and allows for accurate determination of transition temperatures.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Interpretation weigh Weigh 3-5 mg of This compound pan Place in Aluminum DSC Pan weigh->pan load Load Sample and Reference Pans pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp to 300°C at 10°C/min equilibrate->ramp thermogram Generate Thermogram ramp->thermogram analyze Determine Tm, ΔHfus, and Decomposition Onset thermogram->analyze

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][5] It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • The TGA curve plots the percentage of mass loss versus temperature.

    • The onset temperature of decomposition is the point at which significant mass loss begins.

    • The number of decomposition steps can be identified from the derivative of the TGA curve (DTG).

Causality Behind Experimental Choices: A higher sample mass compared to DSC is used to ensure detectable mass changes. The wide temperature range allows for the complete decomposition of the sample, providing a full thermal profile.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Interpretation weigh Weigh 5-10 mg of This compound pan Place in TGA Pan weigh->pan load Load Sample Pan pan->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Ramp to 600°C at 10°C/min equilibrate->ramp tga_curve Generate TGA/DTG Curve ramp->tga_curve analyze Determine Decomposition Onset and Steps tga_curve->analyze

Caption: Workflow for TGA of this compound.

Isothermal Microcalorimetry (ITC): A Deeper Dive into Reaction Kinetics

While DSC and TGA are excellent for assessing thermal stability, ITC can provide insights into the thermodynamics of degradation processes at a constant temperature.[1][6] By monitoring the heat flow over time, the kinetics of slow degradation reactions can be determined.

  • Sample Preparation: Prepare a solution of this compound in a relevant buffer or solvent at a known concentration.

  • Instrument Setup:

    • Fill the sample cell with the this compound solution.

    • Fill the reference cell with the corresponding buffer or solvent.

    • Set the instrument to the desired experimental temperature (e.g., 25 °C, 40 °C, 60 °C).

  • Data Acquisition:

    • Monitor the heat flow from the sample cell over an extended period (hours to days).

  • Data Analysis:

    • A constant, non-zero heat flow may indicate a slow degradation process.

    • The rate of heat production can be related to the rate of degradation, allowing for the determination of kinetic parameters.

Causality Behind Experimental Choices: Isothermal conditions mimic real-world storage conditions, providing predictive data on long-term stability. The choice of solvent or buffer is critical as it can significantly influence degradation rates.

Unveiling Instability: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways under stressed conditions, as mandated by ICH guidelines.[7][8][9] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Table 2: Recommended Stress Conditions for Forced Degradation of this compound

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60 °CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate susceptibility to basic conditions.
Oxidation 3% H2O2 at room temperatureTo determine vulnerability to oxidative stress.
Thermal Stress 80 °C (solid-state)To probe thermal degradation pathways.
Photostability ICH Q1B conditionsTo assess sensitivity to light exposure.
  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Peak Identification: If significant degradation is observed, use techniques like LC-MS to identify the mass of the degradation products, aiding in structure elucidation.

Predicting the Fall: Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation NPV This compound Valine L-Valine NPV->Valine Cleavage of carbamate bond Phenol Phenol NPV->Phenol Cleavage of ester bond CO2 CO2 NPV->CO2 Decarboxylation Decarboxylation Product NPV->Decarboxylation Loss of CO2 Oxidized_Valine Oxidized Valine Side Chain NPV->Oxidized_Valine Reaction with ROS Radical_Species Radical Species NPV->Radical_Species UV/Vis light Diketopiperazine Diketopiperazine (if in peptide)

Caption: Plausible degradation pathways for this compound.

  • Hydrolytic Degradation: Under acidic or basic conditions, the carbamate linkage is susceptible to hydrolysis, yielding L-valine, phenol, and carbon dioxide.[10][11][12] The ester-like bond to the phenol is also a potential site for cleavage.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid moiety is a likely degradation pathway.[4][13] In the context of a peptide, cyclization to form a diketopiperazine is a possibility.

  • Oxidative Degradation: The valine side chain, although relatively robust, can be susceptible to oxidation by reactive oxygen species (ROS), leading to hydroxylated or carbonylated derivatives.[5][14]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce the formation of radical species, leading to a complex mixture of degradation products.[15]

Synthesizing the Data: A Holistic Stability Profile

The data from DSC, TGA, ITC, and forced degradation studies should be compiled to create a comprehensive stability profile for this compound.

Table 3: Summary of Thermodynamic and Stability Data for this compound (Hypothetical Data)

ParameterMethodResultInterpretation
Melting Point (Tm) DSC84.5 °CIndicates the upper limit for solid-state processing.
Enthalpy of Fusion (ΔHfus) DSC25.8 kJ/molProvides information on the crystallinity of the material.
Decomposition Onset TGA210 °CDefines the temperature at which significant thermal degradation begins.
Degradation Rate at 40°C ITC0.5 µW/gSuggests a slow degradation process under accelerated storage conditions.
Major Degradants Forced DegradationL-Valine, PhenolConfirms hydrolysis as a primary degradation pathway.

Conclusion: From Data to Drug Development Decisions

A thorough understanding of the thermodynamic stability of this compound is not merely an academic exercise; it is a critical component of risk assessment and mitigation in drug development. The experimental protocols and theoretical framework presented in this guide provide a robust methodology for generating a comprehensive stability profile. This data empowers researchers and drug development professionals to make informed decisions regarding synthesis, purification, formulation, and storage, ultimately contributing to the development of safer and more effective medicines.

References

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  • ResearchGate. DSC assay [N c ] of the 21 amino acids and their relative DSC melting.... [Link]

  • LibreTexts Chemistry. 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. [Link]

  • Haines, P. J. (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • JoVE. Differential Scanning Calorimetry to Assess Protein Antigens. [Link]

  • The Madison Group. Back to Basics: Thermogravimetric Analysis (TGA). [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • West, J. D., & Marnett, L. J. (2006). Endogenous reactive intermediates as modulators of cellular signaling. Chemical reviews, 106(5), 1853-1870. [Link]

  • Bowden, K., & Williams, G. (1971). Reactions of carbonyl compounds in basic solutions. Part II. The mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates. Journal of the Chemical Society B: Physical Organic, 1473-1478. [Link]

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical research, 37(3), 45. [Link]

  • Fussell, S. L., et al. (2022). Oxidative degradation of triblock-copolymer surfactants. Journal of Colloid and Interface Science, 608, 110-119. [Link]

  • Näther, C., & Wriedt, M. (2012). Synthesis, crystal structure and thermal decomposition pathway of bis (isoselenocyanato-κN) tetrakis (pyridine-κN) manganese (II). Acta Crystallographica Section E: Structure Reports Online, 68(7), m956-m957. [Link]

  • Wikipedia. Isothermal titration calorimetry. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • NIH. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: regulatory considerations and implementation. Pharmaceutical Technology, 38(3), 40-47. [Link]

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An In-depth Technical Guide to N-Phenoxycarbonyl-L-valine: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Protected Amino Acids

In the landscape of modern drug development, the precise and controlled assembly of molecular architecture is paramount. Amino acids, the fundamental building blocks of life, are also crucial components in the synthesis of a vast array of pharmaceuticals, from antiviral agents to complex peptides. However, their bifunctional nature—possessing both a nucleophilic amino group and an acidic carboxyl group—necessitates a strategic approach to their use in synthesis. This is where the concept of "protecting groups" becomes critical. By temporarily masking one functional group, we can direct the reactivity of the other, ensuring that chemical transformations occur only at the desired site.

N-Phenoxycarbonyl-L-valine represents a sophisticated and highly valuable example of such a protected amino acid. It is not merely a starting material but a strategic tool that enables chemists to build complex molecules with high fidelity and stereochemical control. The phenoxycarbonyl group, as an N-protecting moiety, offers a unique balance of stability and reactivity, making it an intermediate of choice in several high-stakes pharmaceutical syntheses. This guide provides a comprehensive review of this compound, from its fundamental properties and synthesis to its critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound is an L-valine derivative where the amino group is protected by a phenoxycarbonyl moiety. This protection strategy is a cornerstone of peptide chemistry and the synthesis of complex active pharmaceutical ingredients (APIs). The phenoxycarbonyl group is stable under various conditions, yet can be cleaved when necessary, making it an effective and versatile protecting group.[1] Its incorporation into a synthesis scheme allows for the selective formation of amide bonds at the carboxyl end of the valine molecule.

The physical and chemical properties of this intermediate are critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
CAS Number 126147-70-4[2][3][4][5][6]
Molecular Formula C₁₂H₁₅NO₄[2][3][4][5]
Molecular Weight 237.25 g/mol [2][4]
Appearance White to off-white powder[2]
Melting Point 80 - 86 °C[2]
Solubility Soluble in Methanol, Chloroform, Dichloromethane, Acetone[5]
Storage Store at room temperature or 2-8°C, keep container sealed[2][5][7]

Synthesis and Mechanism: The Schotten-Baumann Approach

The most common and industrially scalable method for synthesizing this compound is through the acylation of L-valine with phenyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base.

Causality Behind Experimental Choices:

  • Starting Material (L-valine): The choice of L-valine as the starting material is dictated by the desired stereochemistry of the final pharmaceutical product. The stereocenter of the amino acid is preserved throughout this reaction.

  • Acylating Agent (Phenyl Chloroformate): Phenyl chloroformate is an effective acylating agent. The phenoxy group is a good leaving group, facilitating the reaction with the nucleophilic amino group of L-valine.

  • Base (Aqueous NaOH or Triethylamine): The reaction requires a base for two critical reasons. First, it deprotonates the amino group of L-valine, increasing its nucleophilicity and making it more reactive towards the electrophilic carbonyl carbon of phenyl chloroformate. Second, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.

  • Solvent System: A two-phase system (e.g., water and an organic solvent) or a single-phase alcoholic solvent can be used.[8][9] The aqueous phase dissolves the L-valine salt, while the phenyl chloroformate resides in the organic phase or is added directly. This controlled mixing allows for a manageable reaction rate.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Process L_Valine L-Valine Dissolve 1. Dissolve L-Valine in aqueous base L_Valine->Dissolve PhCF Phenyl Chloroformate Addition 3. Add Phenyl Chloroformate dropwise PhCF->Addition Base Aqueous Base (e.g., NaOH) Base->Dissolve Cool 2. Cool reaction mixture (0-5°C) Dissolve->Cool Cool->Addition Stir 4. Stir until reaction completion Addition->Stir Acidify 5. Acidify with HCl to precipitate product Stir->Acidify Filter 6. Filter, wash, and dry the solid Acidify->Filter Product This compound Filter->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring product quality.

  • Preparation: In a jacketed reaction vessel, dissolve 1.0 equivalent of L-valine in a 2M aqueous solution of sodium hydroxide (2.2 equivalents). Stir until a clear solution is obtained.

  • Temperature Control (Critical Step): Cool the vessel to 0-5°C using a circulating chiller. Maintaining a low temperature is crucial to minimize side reactions, such as the hydrolysis of phenyl chloroformate.

  • Reagent Addition: Slowly add phenyl chloroformate (1.1 equivalents) dropwise to the cooled solution over 1-2 hours. The pH of the reaction should be monitored and maintained in the alkaline range (pH 9-11) by the concurrent addition of 2M NaOH if necessary. The formation of a white precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the L-valine starting material.

  • Product Isolation: Once the reaction is complete, transfer the mixture to a separation funnel. Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted phenyl chloroformate or phenol byproduct.

  • Precipitation: Cool the aqueous layer again to 0-5°C and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. The product, this compound, will precipitate out as a white solid.

  • Purification: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum at 40-50°C to a constant weight.

  • Quality Control: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) and confirm its identity via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A purity of ≥99% is typically required for pharmaceutical applications.[2]

Core Applications in Pharmaceutical Intermediates

This compound is a highly sought-after intermediate primarily because it provides a protected L-valine moiety that can be coupled with other molecules to enhance their therapeutic properties. Its applications are diverse, ranging from peptide synthesis to the creation of potent antiviral drugs.[2]

A. Prodrug Synthesis for Enhanced Bioavailability

One of the most significant applications is in the synthesis of prodrugs. A prodrug is an inactive medication that is metabolized in the body into an active drug. This strategy is often employed to overcome poor oral bioavailability. L-valine esters of antiviral drugs are well-known to be substrates for the human peptide transporter 1 (PepT1) in the intestine, which significantly increases their absorption compared to the parent drug.[10]

Case Study: Valacyclovir

Valacyclovir is the L-valine ester prodrug of acyclovir, an antiviral used to treat herpes simplex virus infections.[10][11] Acyclovir itself has poor oral bioavailability (10-20%). By esterifying it with L-valine, the resulting Valacyclovir has a much-improved bioavailability of around 55%.[11]

While some syntheses of Valacyclovir use other N-protected valine derivatives like N-Boc-L-valine or N-Cbz-L-valine, the underlying principle is the same.[11][12][13] this compound serves as an excellent precursor for this coupling reaction, followed by deprotection of the amino group.

Logical Relationship in Prodrug Strategy

G cluster_synthesis Chemical Synthesis cluster_metabolism In Vivo Metabolism Acyclovir Acyclovir (Parent Drug) Valacyclovir Valacyclovir (Prodrug) Coupling Coupling & Deprotection Acyclovir->Coupling Coupling Reaction ProtectedValine This compound (Intermediate) ProtectedValine->Coupling ActiveAcyclovir Active Acyclovir (In Vivo) Valacyclovir->ActiveAcyclovir Esterase Hydrolysis Coupling->Deprotection Deprotection->Valacyclovir

Caption: Role of N-protected valine in the Valacyclovir prodrug strategy.

B. Building Block for Protease Inhibitors

This compound is also a key intermediate in the synthesis of complex antiviral drugs, particularly protease inhibitors used to treat Hepatitis C and HIV.[7] For instance, it is a precursor in the synthesis of drugs like Boceprevir and Telaprevir.[12] In these molecules, the valine fragment is often crucial for binding to the active site of the viral protease enzyme, thereby inhibiting viral replication. The use of a protected valine derivative ensures that the stereochemistry is maintained and allows for the sequential building of the complex molecular structure.

Conclusion: A Critical Tool in the Pharmaceutical Chemist's Arsenal

This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design in pharmaceutical development. Its utility as a protected amino acid allows for the precise and efficient synthesis of complex drug molecules. By enabling the creation of prodrugs with enhanced bioavailability and serving as a key building block for potent protease inhibitors, it directly contributes to the development of more effective therapies for a range of viral diseases.[2][7] The robust and scalable synthesis of this intermediate, coupled with its versatile reactivity, ensures its continued importance for researchers and drug development professionals dedicated to advancing human health.

References

  • CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • An Efficient and Large Scale Process for Synthesis of Valacyclovir. Organic Chemistry Division, Dr. Reddy's Laboratories Ltd. [Link]

  • Synthesis of analogs of L-valacyclovir and determination of their substrate activity for the oligopeptide transporter in Caco-2 cells. PubMed. [Link]

  • L-Valine / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

  • This compound | CAS No: 126147-70-4. Cleanchem. [Link]

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • WO2003041647A2 - Synthesis and purification of valacyclovir.

Sources

Technical Guide: N-Phenoxycarbonyl-L-Valine vs. N-Carboxyanhydride Derivatives in Bioconjugation & Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Control

In the landscape of amino acid activation, N-Phenoxycarbonyl-L-valine and L-Valine N-Carboxyanhydride (NCA) represent two distinct paradigms of chemical control. While both species activate the carboxyl group of L-valine for nucleophilic attack, their thermodynamic stability and kinetic pathways dictate entirely different applications.

  • This compound is the reagent of choice for stoichiometric coupling , specifically in the synthesis of ester prodrugs (e.g., Valacyclovir). Its linear carbamate structure provides a stable, "off-the-shelf" activated species that favors single-addition kinetics over polymerization.

  • Valine-NCA is the reagent of choice for controlled polymerization . Its cyclic anhydride structure possesses high ring strain, driving the formation of high-molecular-weight polypeptides (e.g., Poly-L-valine) via Ring-Opening Polymerization (ROP).

This guide dissects the mechanistic underpinnings, experimental protocols, and selection criteria for these two critical derivatives.

Structural & Mechanistic Divergence

The core difference lies in the leaving group thermodynamics and the resulting reaction pathway.

This compound: The Activated Carbamate

This molecule is a linear activated ester where the phenoxy group serves as the leaving group. The mechanism is a standard nucleophilic acyl substitution. Crucially, the nitrogen is protected as a carbamate (part of the activation), preventing auto-polymerization.

Key Mechanism:

  • Nucleophile (e.g., Acyclovir -OH) attacks the carbonyl carbon.

  • Phenol is displaced.

  • The valine moiety is transferred, retaining the amine protection (if designed) or forming the final ester bond directly.

L-Valine NCA: The Cyclic Anhydride

NCA derivatives are cyclic monomers. The driving force is the release of entropy in the form of CO₂. Unlike the phenoxycarbonyl derivative, the NCA has an exposed (or easily accessible) nucleophilic amine after the first coupling, leading to a chain reaction (polymerization) unless specific N-protected "UNCA" derivatives are used.

Key Mechanism (ROP):

  • Initiation: Nucleophile attacks C-5.

  • Ring Opening: The ring opens to form a carbamic acid intermediate.

  • Decarboxylation: Loss of CO₂ generates a new primary amine.

  • Propagation: This new amine attacks another NCA monomer.[1]

Mechanistic Visualization

ReactionPathways cluster_0 Pathway A: N-Phenoxycarbonyl (Stoichiometric Coupling) cluster_1 Pathway B: NCA (Ring-Opening Polymerization) NPC This compound Inter1 Tetrahedral Intermediate NPC->Inter1 + Nu1 Nu1 Nucleophile (R-OH / R-NH2) Nu1->Inter1 Prod1 Valine Conjugate (Prodrug/Peptide) Inter1->Prod1 Byprod1 Phenol (Leaving Group) Inter1->Byprod1 NCA L-Valine NCA (Cyclic) Carbamic Carbamic Acid Intermediate NCA->Carbamic + Init Init Initiator (Primary Amine) Init->Carbamic AmineActive Active Amine Terminus Carbamic->AmineActive - CO2 CO2 CO2 (Gas) Carbamic->CO2 Polymer Poly(L-Valine) AmineActive->Polymer + n NCA (Propagation)

Figure 1: Comparative reaction pathways. Pathway A (Blue) illustrates the single-step coupling typical of drug synthesis. Pathway B (Red) illustrates the chain-growth mechanism typical of polymer synthesis.

Detailed Application Analysis

Prodrug Synthesis (Valacyclovir)

Why N-Phenoxycarbonyl? In the synthesis of Valacyclovir (the L-valine ester of Acyclovir), the goal is to attach exactly one valine molecule to the hydroxyl group of Acyclovir.

  • Selectivity: The N-phenoxycarbonyl group is sufficiently reactive to acylate the alcohol but stable enough to prevent oligomerization of the valine itself.

  • Purification: The byproduct is phenol, which can be removed via alkaline wash or crystallization. CO₂ release from NCAs can be violent on a large scale and difficult to control in stoichiometric couplings.

  • Atom Economy: While NCAs are theoretically more atom-economical (releasing only CO₂), the difficulty in stopping the reaction at the monomer stage makes N-phenoxycarbonyl derivatives superior for 1:1 conjugates.

Polypeptide Synthesis (Poly-L-Valine)

Why NCA? To create biomimetic materials or peptide-based block copolymers, high molecular weight and low polydispersity are required.

  • Driving Force: The relief of ring strain and irreversible loss of CO₂ drives the reaction to high conversion.

  • Living Character: Under high-vacuum or inert gas flow, NCA polymerization can proceed as a "living" polymerization, allowing the sequential addition of different amino acid NCAs to form block copolymers (e.g., PEG-b-Poly(Val)).

Experimental Protocols

Protocol A: Synthesis of Valacyclovir Intermediate via this compound

Target: Stoichiometric esterification of a nucleoside analog.

Reagents:

  • Acyclovir (1.0 eq)

  • This compound (1.2 eq)

  • Base: 4-Dimethylaminopyridine (DMAP) (0.1 eq) + Triethylamine (TEA) (1.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Acyclovir in anhydrous DMF under N₂ atmosphere. Heat gently (50°C) if necessary to ensure complete dissolution.

  • Activation: Add TEA and DMAP to the solution.

  • Coupling: Add this compound in portions over 30 minutes. The slow addition controls the exotherm and ensures selectivity.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via HPLC for the disappearance of Acyclovir.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate.

    • Critical Step: Wash with 5% Na₂CO₃ solution. This converts the phenol byproduct into water-soluble sodium phenoxide, effectively removing it from the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (if applicable): If the valine amine is further protected (e.g., CBZ), perform hydrogenation (Pd/C, H₂) to yield the final Valacyclovir free base.

Protocol B: Polymerization of L-Valine NCA

Target: Synthesis of Poly(L-valine) homopolymer.

Reagents:

  • L-Valine NCA (Purified, recrystallized from THF/Hexane)

  • Initiator: n-Hexylamine (for linear chains)

  • Solvent: Anhydrous DMF or Dichloromethane (DCM)

Step-by-Step:

  • Inert Environment: All glassware must be flame-dried. Perform reaction in a glovebox or under a strict Schlenk line (Argon). Moisture kills the chain end.

  • Monomer Solution: Dissolve L-Valine NCA in DMF (concentration ~0.1 M). Note: Poly(L-valine) is prone to beta-sheet formation and precipitation; DMF minimizes this aggregation compared to DCM.

  • Initiation: Add n-Hexylamine via gastight syringe. The monomer-to-initiator ratio ([M]/[I]) determines the target molecular weight.

    • Example: For DP=50, use 1 eq of amine for 50 eq of NCA.

  • Propagation: Stir at 0°C to Room Temperature for 24–48 hours.

    • Visual Cue: Evolution of CO₂ bubbles indicates active polymerization.

  • Termination: Expose the reaction to air (moisture terminates the active chain ends).

  • Isolation: Pour the reaction mixture into a large excess of cold Diethyl Ether. The polymer will precipitate as a white solid.

  • Purification: Centrifuge, wash with ether, and dry under vacuum.

Comparative Data Analysis

FeatureThis compoundL-Valine NCA
Primary Utility Prodrug Synthesis (Small Molecule)Polypeptide Synthesis (Macromolecule)
Reaction Type Nucleophilic Acyl SubstitutionRing-Opening Polymerization (ROP)
Byproduct Phenol (Solid/Liquid, requires wash)CO₂ (Gas, clean removal)
Stability High (Stable solid at RT)Low (Moisture sensitive, store at -20°C)
Handling Standard Organic SynthesisRequires Glovebox/Schlenk Line
Atom Economy Lower (Phenol waste)Higher (Only CO₂ waste)
Risk Phenol toxicityUncontrolled polymerization

References

  • Beauchamp, L. M., et al. (1992). "Amino acid ester prodrugs of acyclovir."[2] Antiviral Chemistry & Chemotherapy. Link

  • Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Angewandte Chemie International Edition. Link

  • Deming, T. J. (2007). "Synthetic polypeptides for biomedical applications."[3][4] Progress in Polymer Science. Link

  • Al-Mawsawi, L. Q., & Farkas, E. (2006). "Chemistry and biological applications of N-phenoxycarbonyl amino acid derivatives." Tetrahedron Letters. Link

  • Cheng, J., & Deming, T. J. (2012). "Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides." Peptide-Based Materials. Link

Sources

Synthesis pathways for generating N-Phenoxycarbonyl-L-valine from L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

N-Phenoxycarbonyl-L-valine (CAS: 126147-70-4) is a critical activated carbamate intermediate, most notably utilized in the synthesis of HIV protease inhibitors such as Ritonavir and Lopinavir . Unlike standard protecting groups (Boc, Fmoc) which are removed, the phenoxycarbonyl moiety often serves as an activated "leaving group" precursor to form urea linkages with secondary amines in subsequent steps.

This guide details the two primary synthesis pathways:

  • The Classical Schotten-Baumann Route: High-yielding, scalable, utilizing phenyl chloroformate.

  • The "Green" Diphenyl Carbonate Route: A phosgene-free alternative minimizing corrosive byproducts.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the L-valine amino group (


) onto the carbonyl carbon of a phenoxy-derivative. The core challenge is preventing the racemization of the chiral center (

-carbon) and controlling the regioselectivity (amine vs. carboxylic acid attack).
Reaction Mechanism (Phenyl Chloroformate Route)

The reaction proceeds via an addition-elimination mechanism :

  • Nucleophilic Attack: The lone pair of the L-valine nitrogen attacks the carbonyl carbon of phenyl chloroformate.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: Chloride is expelled as a leaving group.

  • Deprotonation: Base scavenges the resulting proton to drive equilibrium.

ReactionMechanism Valine L-Valine (Nucleophile) Intermediate Tetrahedral Intermediate Valine->Intermediate Attack (pH > 9) Reagent Phenyl Chloroformate (Electrophile) Reagent->Intermediate Product N-Phenoxycarbonyl- L-valine Intermediate->Product Elimination Byproduct HCl / NaCl Intermediate->Byproduct -Cl

Figure 1: Mechanistic flow of the Schotten-Baumann acylation pathway.

Part 3: Primary Synthesis Protocol (Schotten-Baumann)

This is the industry-standard approach due to its reliability and cost-effectiveness. It uses phenyl chloroformate in a biphasic system (Water/Organic).

Reagents & Materials
ReagentEquivalentsRoleCritical Attribute
L-Valine 1.0 eqStarting MaterialOptical purity >99%
Phenyl Chloroformate 1.1 - 1.2 eqAcylating AgentCorrosive, Moisture sensitive
NaOH (aq) 2.0 - 2.2 eqBaseMaintains pH > 9 to solubilize Valine
THF or Dioxane SolventCo-solventEnsures homogeneity of chloroformate
Step-by-Step Methodology

Step 1: Solubilization Dissolve L-valine (1.0 eq) in 1N NaOH (2.2 eq). The solution must be basic to ensure the amino acid is in its soluble carboxylate form (


).
  • Expert Insight: Maintain temperature at 0–5°C . Higher temperatures promote hydrolysis of the chloroformate reagent.

Step 2: Acylation Dilute the aqueous mixture with an equal volume of THF or Dioxane. Add Phenyl Chloroformate (1.1 eq) dropwise over 30–60 minutes.

  • Process Control: Monitor pH.[1] If pH drops below 9, the amine becomes protonated (

    
    ) and non-nucleophilic, stalling the reaction. Add supplemental NaOH if necessary to maintain pH 9–10.
    

Step 3: Quenching & Workup Once HPLC indicates <1% residual L-valine, wash the basic aqueous layer with Ethyl Acetate (to remove unreacted phenyl chloroformate and phenol byproducts).

  • Crucial Step: Acidify the aqueous layer carefully with HCl to pH 2–3. The product, This compound , will precipitate or oil out.

Step 4: Isolation Extract the acidified aqueous layer with Ethyl Acetate. Dry the organic layer over


 and concentrate.[2]
  • Crystallization:[3][4] Recrystallize from Ethyl Acetate/Heptane or Ethanol/Water to remove traces of phenol.

WorkupFlow RxnMix Reaction Mixture (pH ~10) Wash Org. Wash (EtOAc) Remove impurities RxnMix->Wash Partition Acidify Acidify to pH 2-3 (HCl) Wash->Acidify Aqueous Phase Extract Extract Product (EtOAc) Acidify->Extract Precipitation Crystallize Crystallization (EtOAc/Heptane) Extract->Crystallize Concentrate Final Pure N-Phenoxycarbonyl- L-valine Crystallize->Final

Figure 2: Isolation and purification workflow ensuring removal of phenol and unreacted valine.

Part 4: Alternative "Green" Pathway (Diphenyl Carbonate)

For laboratories restricted from using chloroformates (due to toxicity or corrosivity), Diphenyl Carbonate (DPC) offers a safer, phosgene-free route.

  • Reagents: L-Valine, Diphenyl Carbonate, Base (TEA).

  • Solvent: Methanol or Ethanol/Water.

  • Mechanism: Aminolysis. The amine attacks the carbonate, displacing one phenol molecule.

  • Advantages: DPC is a stable solid, non-lachrymatory, and easier to handle than phenyl chloroformate.

  • Limitation: Reaction rates are generally slower and may require mild heating (40–50°C), which introduces a slight risk of racemization if not monitored [1, 4].

Part 5: Process Control & Self-Validation

To ensure the synthesized material is suitable for pharmaceutical use (e.g., Ritonavir synthesis), it must meet specific critical quality attributes (CQAs).

Characterization Data
ParameterSpecification RangeMethod of Validation
Appearance White to off-white powderVisual Inspection
Melting Point 80 – 86 °C Capillary MP Apparatus [2]
Optical Rotation

to

Polarimetry (

, EtOH) [2]
Purity

HPLC (Reverse Phase)
Identity Matches Ref StdIR /

-NMR
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of phenyl chloroformate before it reacts with the amine.

    • Fix: Ensure temperature is <5°C during addition and addition is slow.[3]

  • Issue: Oiling out during acidification.

    • Cause: Product is not crystallizing immediately.[5][6]

    • Fix: Seed the mixture with authentic crystals or cool slowly. Ensure all organic solvent (THF) is removed before acidification.

  • Issue: High Phenol Content.

    • Cause: Inefficient washing.

    • Fix: The initial basic wash (before acidification) is critical. Phenol is soluble in basic water (as phenoxide) but co-extracts if the pH is acidic.

Part 6: Safety & Handling

  • Phenyl Chloroformate: Highly toxic by inhalation and corrosive. Must be handled in a fume hood. Reacts violently with water to release HCl gas.

  • L-Valine: Generally safe, but fine powder can be an irritant.

  • Solvents: THF and Ethyl Acetate are flammable.

References

  • Polymer Chemistry (RSC) . Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Available at: [Link]

  • Google Patents. Process for the synthesis of Ritonavir (US6407252B1).
  • National Institute of Informatics (Japan) . Phosgene-free synthesis of amino acid derivatives using diphenyl carbonate. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-Phenoxycarbonyl-L-valine: Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for determining the melting point and characterizing the thermal decomposition profile of N-Phenoxycarbonyl-L-valine. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established analytical techniques with practical, field-tested insights to ensure the generation of robust and reliable data.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

This compound, a key amino acid derivative, finds significant application in peptide synthesis and the development of novel therapeutics.[1] Its utility in creating prodrugs and enhancing the stability and bioavailability of pharmaceutical agents underscores the importance of a thorough understanding of its fundamental physicochemical properties.[1] The melting point and thermal decomposition profile are not merely physical constants; they are critical parameters that influence storage conditions, formulation strategies, and the overall stability of the final drug product.

This guide will provide a detailed exploration of the experimental determination of these properties, emphasizing not just the "how" but also the "why" behind each methodological choice. Our focus is on creating self-validating experimental systems that yield accurate and reproducible results.

Physicochemical and Identification Data of this compound

A solid foundation for any experimental work begins with a clear identification of the subject compound. The following table summarizes key identifiers for this compound.

ParameterValueSource(s)
CAS Number 126147-70-4[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₁₅NO₄[1][2][3][5][6]
Molecular Weight 237.25 g/mol [1][5][6]
Appearance White to off-white powder[1]

Determination of Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The observed melting point of this compound has been reported in a range of 71°C to 86°C, which may reflect variations in purity across different suppliers.[1][4][5][8]

Reported Melting PointSource
80 - 86 °CChem-Impex[1]
85 °CBiosynth[4]
75 °CIndiaMART[8]
71 °CChemicalBook[5]

This variability highlights the importance of in-house verification of the melting point as a preliminary assessment of material purity.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC)

While traditional capillary melting point apparatus can provide a melting range, Differential Scanning Calorimetry (DSC) is the preferred method for a more comprehensive and quantitative analysis. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique not only provides a precise melting point but also reveals other thermal events such as polymorphic transitions, desolvation, and the enthalpy of fusion.

Step-by-Step Experimental Protocol for DSC-based Melting Point Determination
  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. An empty, hermetically sealed pan should be used as the reference.

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up the temperature at a controlled rate of 10°C/min to a temperature well above the expected melting point (e.g., 120°C).

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: The melting point is typically determined as the onset temperature of the melting endotherm. The peak of the endotherm and the integrated area (enthalpy of fusion) should also be reported.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Start weigh Weigh 2-5 mg of Sample start->weigh pan Place in Aluminum Pan & Crimp weigh->pan load Load Sample & Reference Pans pan->load purge Purge with Nitrogen (50 mL/min) load->purge program Equilibrate at 25°C Ramp at 10°C/min to 120°C purge->program record Record Heat Flow vs. Temperature program->record analyze Determine Onset, Peak, and Enthalpy of Fusion record->analyze end End analyze->end

Caption: Workflow for Melting Point Determination using DSC.

Characterizing Thermal Decomposition: Ensuring Stability

While no specific studies on the thermal decomposition of this compound were found in the public domain, its chemical structure—an amino acid derivative with a phenoxycarbonyl protecting group—provides clues to its potential thermal liabilities. Thermal decomposition involves the breaking of chemical bonds at elevated temperatures. For this molecule, likely points of initial bond scission include the carbamate linkage and decarboxylation of the valine moiety.

The Power of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for studying thermal decomposition. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This allows for the determination of the onset temperature of decomposition, the quantification of mass loss at different stages, and an assessment of the overall thermal stability.

Step-by-Step Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp up the temperature at a controlled rate of 10°C/min to a high temperature (e.g., 600°C) to ensure complete decomposition.

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to study the intrinsic thermal decomposition without oxidative effects. A subsequent experiment in an oxidative (air or oxygen) atmosphere can provide insights into oxidative stability.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Identify the temperatures at which different stages of decomposition occur and the corresponding percentage of mass loss for each step.

    • Note the final residual mass at the end of the experiment.

Visualizing the TGA Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_analysis_tga Data Interpretation start_tga Start weigh_tga Weigh 5-10 mg of Sample start_tga->weigh_tga pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample Pan pan_tga->load_tga purge_tga Purge with Nitrogen (50 mL/min) load_tga->purge_tga program_tga Equilibrate at 30°C Ramp at 10°C/min to 600°C purge_tga->program_tga record_tga Record Mass vs. Temperature program_tga->record_tga analyze_tga Determine Onset and Stages of Decomposition record_tga->analyze_tga end_tga End analyze_tga->end_tga

Caption: Workflow for Thermal Decomposition Analysis using TGA.

Conclusion: A Pathway to Robust Characterization

The melting point and thermal decomposition profile of this compound are fundamental parameters that have a direct bearing on its application in pharmaceutical development. The methodologies outlined in this guide, centered on DSC and TGA, provide a robust framework for the accurate and reliable characterization of these properties. By understanding not only the experimental procedures but also the scientific rationale behind them, researchers can generate high-quality data that will inform critical decisions throughout the drug development lifecycle.

References

  • IndiaMART. N Phenoxy Carbonyl L Valine Powder at ₹ 2000/kg. [Link]

  • ResearchGate. assay [N c ] of the 21 amino acids and their relative DSC melting point.... [Link]

  • BioOrganics. This compound. [Link]

  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. [Link]

  • Polymer Chemistry (RSC Publishing). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. [Link]

  • Cleanchem. This compound | CAS No: 126147-70-4. [Link]

  • ResearchGate. DSC-TGA curves of L-Valine. [Link]

  • Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • MDPI. Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. [Link]

  • RSC Publishing. Thermal decomposition of peroxyacrylic nitric anhydride (APAN). [Link]

  • ResearchGate. Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine. [Link]

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Methodological & Application

Protocol for using N-Phenoxycarbonyl-L-valine in antiviral prodrug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for using N-Phenoxycarbonyl-L-valine (N-PhOc-L-Val) as a robust, safe, and efficient reagent for synthesizing amino acid ester prodrugs of antiviral nucleosides (e.g., Valacyclovir, Valganciclovir, Valopicitabine).

Application Note: this compound in Prodrug Synthesis

1. Introduction & Rationale The delivery of polar antiviral nucleosides (e.g., Acyclovir, Ganciclovir, 2'-C-methylcytidine) is often limited by poor oral bioavailability (typically <20%). Esterification with L-valine targets the PepT1 intestinal transporter , significantly enhancing absorption (3-5 fold increase).

Traditionally, this synthesis involves coupling N-protected valine (e.g., CBz-Val, Boc-Val) using carbodiimides (DCC/EDC), followed by a separate deprotection step. This method suffers from urea byproducts and racemization risks.

The Superior Approach: The "Masked" NCA Strategy this compound serves as a stable, crystalline precursor to L-Valine N-Carboxyanhydride (Val-NCA) . Unlike the direct use of phosgene to generate NCAs (which is hazardous and moisture-sensitive), N-PhOc-L-Val allows for the in situ or thermal generation of the reactive NCA species.

  • Mechanism: Thermal or base-catalyzed cyclization releases phenol to form Val-NCA.

  • Coupling: The Val-NCA reacts selectively with the nucleoside hydroxyl group.

  • Deprotection: Decarboxylation occurs spontaneously or upon mild acid treatment, yielding the free amine without harsh deprotection reagents (like H₂/Pd or TFA).

PART 1: Reaction Mechanism & Pathway

The following diagram illustrates the activation of this compound, the formation of the NCA intermediate, and the subsequent coupling to the antiviral nucleoside.

G Reagent This compound (Stable Precursor) Activation Activation (Heat/Base) Reagent->Activation NCA L-Valine NCA (Reactive Intermediate) Activation->NCA Cyclization Byproduct1 Phenol (Byproduct) Activation->Byproduct1 Coupling Nucleophilic Attack (Coupling) NCA->Coupling Nucleoside Nucleoside (R-OH) Nucleoside->Coupling Intermediate Carbamate Intermediate Coupling->Intermediate Decarb Decarboxylation (-CO₂) Intermediate->Decarb Product L-Valyl Ester Prodrug (Valacyclovir/Analogs) Decarb->Product

Caption: Mechanistic pathway converting this compound to the active antiviral prodrug via the NCA intermediate.

PART 2: Experimental Protocol

Reagents & Materials
ReagentSpecificationRole
This compound >98% Purity, crystallineActivated Valine Donor
Nucleoside Substrate e.g., Acyclovir, 2'-C-Me-CytidineDrug Substance
Solvent Anhydrous DMF or DMSOReaction Medium
Base (Catalyst) Triethylamine (TEA) or DMAPPromotes NCA formation
Workup Acid 1M HCl or Oxalic AcidSalt formation
Step-by-Step Synthesis Procedure

1. Preparation of Reaction Mixture

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 equivalent (eq) of the Nucleoside (e.g., 10 mmol) in anhydrous DMF (5-10 mL/g). Gentle heating (40°C) may be required for solubility.

  • Reagent Addition: Add 1.2 - 1.5 eq of This compound .

    • Note: A slight excess ensures complete conversion of the valuable nucleoside.

2. Activation and Coupling (The NCA Method)

  • Catalysis: Add 0.1 - 0.5 eq of Triethylamine (TEA) or 0.05 eq of DMAP.

  • Reaction: Heat the mixture to 60°C - 70°C .

    • Observation: Evolution of CO₂ gas bubbles indicates the in-situ formation of the NCA and subsequent decarboxylation upon coupling.

  • Monitoring: Stir for 4-12 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.[1] The starting nucleoside spot should disappear, replaced by the more polar amine product (or less polar intermediate if decarboxylation is incomplete).

3. Workup & Decarboxylation

  • Quenching: Cool the reaction to room temperature.

  • Solvent Removal: Concentrate the DMF under reduced pressure (high vacuum, <50°C) to a viscous oil.

  • Phenol Removal:

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove residual DMF and unreacted nucleoside).

    • Wash 2x with 5% NaHCO₃ (critical step to remove the Phenol byproduct as sodium phenoxide).

  • Salt Formation:

    • The organic layer contains the free base of the prodrug.

    • Add 1.1 eq of 1M HCl (in ether or dioxane) dropwise. The hydrochloride salt of the prodrug will precipitate.

4. Purification

  • Filtration: Collect the white precipitate by filtration.

  • Recrystallization: Recrystallize from Ethanol/Water or Isopropanol to remove trace phenol and diastereomers.

PART 3: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Valine isopropyl methyls (0.9 ppm), α-proton (~3.8 ppm), absence of aromatic phenol protons (6.8-7.3 ppm).
Purity HPLC (C18 Column)>98.5% Area
Chiral Purity Chiral HPLC>99% L-isomer (Check for D-Valine impurity)
Residual Phenol GC or HPLC< 500 ppm (Safety requirement)
Troubleshooting Guide
  • Issue: Incomplete Reaction.

    • Cause: NCA formation is slow at low temps.

    • Fix: Increase temperature to 75°C or add more DMAP.

  • Issue: Product is an Oil/Gum.

    • Cause: Residual DMF or Phenol.

    • Fix: Triturate the oil with diethyl ether or MTBE to induce crystallization.

  • Issue: Dimer Formation.

    • Cause: The amino group of the product reacts with another NCA molecule (Oligomerization).

    • Fix: Keep the Nucleoside in excess initially or add the N-PhOc-Val slowly. However, since the nucleoside OH is a poorer nucleophile than an amine, pH control is key. Ensure the reaction is not too basic.

PART 4: Process Workflow Diagram

Workflow Step1 Step 1: Dissolution Nucleoside + DMF Step2 Step 2: Activation Add N-PhOc-Val + Base Heat to 60°C Step1->Step2 Step3 Step 3: Monitoring Check for CO₂ evolution HPLC for conversion Step2->Step3 Step4 Step 4: Workup Remove DMF Wash with NaHCO₃ (Remove Phenol) Step3->Step4 Step5 Step 5: Salt Formation Add HCl/Ether -> Precipitate Step4->Step5

Caption: Operational workflow for the synthesis of valyl-ester prodrugs using the N-Phenoxycarbonyl method.

References

  • Synthesis and Pharmacokinetics of Valopicitabine (NM283), an Efficient Prodrug of the Potent Anti-HCV Agent 2'-C-Methylcytidine. Source:[2] Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Process for the preparation of Valacyclovir Hydrochloride.

Sources

Application Notes and Protocols: Synthesis of Valganciclovir via N-Phenoxycarbonyl-L-valine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Valganciclovir, a crucial antiviral agent, utilizing N-Phenoxycarbonyl-L-valine as a key intermediate. Valganciclovir, the L-valyl ester prodrug of Ganciclovir, exhibits significantly enhanced oral bioavailability, making it a frontline treatment for cytomegalovirus (CMV) infections, particularly in immunocompromised patients.[1][2] The protocols herein are designed to offer a reproducible and efficient synthetic route, emphasizing mechanistic understanding and practical laboratory execution. We will delve into the preparation of the activated L-valine intermediate and its subsequent coupling with a protected Ganciclovir derivative, followed by deprotection to yield the final active pharmaceutical ingredient (API).

Introduction: The Rationale for Valganciclovir and the Synthetic Strategy

Ganciclovir is a potent antiviral drug that inhibits the replication of human cytomegalovirus.[1] However, its clinical utility via oral administration is hampered by poor bioavailability. To overcome this limitation, Valganciclovir was developed. As a prodrug, Valganciclovir is readily absorbed from the gastrointestinal tract and is rapidly metabolized by intestinal and hepatic esterases to release Ganciclovir, the active antiviral agent.[2]

The synthesis of Valganciclovir primarily involves the esterification of one of the hydroxyl groups of Ganciclovir with L-valine. A common and effective strategy employs an N-protected L-valine derivative to facilitate a clean and high-yield coupling reaction.[1] This guide focuses on a synthetic pathway that utilizes this compound, an activated form of L-valine. This intermediate offers advantages in terms of reactivity and ease of handling. The overall synthetic scheme involves three main stages:

  • Preparation of an N-protected L-valine derivative: In this case, this compound is synthesized.

  • Coupling with a protected Ganciclovir: The activated valine derivative is reacted with a Ganciclovir derivative where one hydroxyl group is selectively protected.

  • Deprotection: Removal of the protecting groups to yield Valganciclovir hydrochloride.

Part 1: Synthesis of this compound Intermediate

The activation of the amino group of L-valine is a critical first step to prevent self-condensation and to direct the reaction towards the desired ester formation. The phenoxycarbonyl group serves as an effective protecting group that can be readily removed in the final step.

Protocol 1: Preparation of this compound

This protocol is adapted from established methods for the N-protection of amino acids.

Materials:

  • L-valine

  • Sodium hydroxide (NaOH)

  • Phenyl chloroformate

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve L-valine in an aqueous solution of sodium hydroxide, cooled in an ice-salt bath with magnetic stirring.

  • Maintain the internal temperature below 10°C and add phenyl chloroformate dropwise to the solution.

  • After the addition is complete, continue stirring at a low temperature for 2 hours, then allow the mixture to stir at room temperature for 6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-valine) is no longer detectable.

  • Extract the basic reaction mixture with an organic solvent like chloroform to remove any excess phenyl chloroformate or its byproducts.

  • Cool the aqueous layer in an ice-water bath and acidify to a pH of 2 with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain this compound.

Visualization of this compound Synthesis:

G L_Valine L-Valine Reaction N-Protection Reaction L_Valine->Reaction NaOH NaOH (aq) NaOH->Reaction PhenylChloroformate Phenyl Chloroformate PhenylChloroformate->Reaction N_Phenoxycarbonyl_L_Valine This compound Reaction->N_Phenoxycarbonyl_L_Valine Acidification & Extraction

Caption: Synthesis of the this compound intermediate.

Part 2: Synthesis of Valganciclovir Hydrochloride

This part details the coupling of the activated valine intermediate with a protected Ganciclovir derivative, followed by the final deprotection step. A common strategy involves the use of mono-acetylated Ganciclovir to direct the esterification to the desired hydroxyl group.

Protocol 2: Esterification of Mono-acetyl Ganciclovir with this compound

This protocol outlines the coupling reaction to form the protected Valganciclovir intermediate.

Materials:

  • Mono-acetyl Ganciclovir

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction flask, dissolve mono-acetyl Ganciclovir, DCC, and DMAP in DMF.

  • Add this compound to the mixture while stirring.

  • Maintain the reaction temperature below 10°C for 24 hours.

  • After the reaction is complete, add ethyl acetate and water.

  • Filter the mixture to remove the dicyclohexylurea byproduct.

  • Separate the organic layer, wash it with saturated sodium chloride solution, and concentrate under reduced pressure to obtain the crude N-phenoxycarbonyl-valganciclovir derivative.

Protocol 3: Deprotection and Formation of Valganciclovir Hydrochloride

This final step involves the removal of the protecting groups to yield the active drug.

Materials:

  • Crude N-phenoxycarbonyl-valganciclovir derivative

  • Methanol

  • Water

  • Palladium on carbon (10% Pd/C)

  • Formic acid or Hydrochloric acid

  • Isopropanol

Procedure:

  • Dissolve the crude N-phenoxycarbonyl-valganciclovir derivative in a mixture of methanol and water.

  • Transfer the solution to a hydrogenation apparatus.

  • Add 10% Pd/C as the catalyst.

  • Add formic acid or hydrochloric acid to the mixture.

  • Pressurize the vessel with hydrogen gas (typically 0.5-1 kg/cm ²) and stir the reaction at a controlled temperature (e.g., 40°C) for several hours.[3]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Add isopropanol to the residue to induce crystallization.

  • Cool the mixture to 0°C to complete the crystallization process.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain Valganciclovir hydrochloride.[3]

Visualization of the Complete Synthetic Workflow:

G cluster_0 Intermediate Preparation cluster_1 Ganciclovir Preparation cluster_2 Coupling and Deprotection L_Valine L-Valine N_Protected_Valine This compound L_Valine->N_Protected_Valine Protection Coupling Esterification (DCC, DMAP) N_Protected_Valine->Coupling Ganciclovir Ganciclovir Protected_Ganciclovir Mono-acetyl Ganciclovir Ganciclovir->Protected_Ganciclovir Protection Protected_Ganciclovir->Coupling Protected_Valganciclovir Protected Valganciclovir Coupling->Protected_Valganciclovir Deprotection Hydrogenolysis (Pd/C, H₂) Protected_Valganciclovir->Deprotection Valganciclovir_HCl Valganciclovir HCl Deprotection->Valganciclovir_HCl

Caption: Overall synthetic route to Valganciclovir Hydrochloride.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes key parameters for the synthesis of Valganciclovir Hydrochloride.

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Protection of L-Valine L-valine, Phenyl chloroformate, NaOHWater0-258>90
Esterification Mono-acetyl Ganciclovir, this compound, DCC, DMAPDMF<102470-80
Deprotection (Hydrogenolysis) Protected Valganciclovir, 10% Pd/C, H₂, HClMethanol/Water25-402-4>85

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following measures are essential:

  • In-process Controls: Regular monitoring of each reaction step by appropriate analytical techniques (TLC, HPLC) is crucial to determine reaction completion and identify any potential side products.

  • Characterization of Intermediates: It is highly recommended to characterize the structure and purity of the this compound and the protected Valganciclovir intermediates using techniques such as NMR, IR, and Mass Spectrometry.

  • Final Product Analysis: The final Valganciclovir hydrochloride product must be rigorously analyzed for purity, identity, and impurity profile according to pharmacopeial standards (e.g., USP).[3] HPLC is the primary method for assessing purity and identifying any process-related impurities.[3]

Conclusion

The synthesis of Valganciclovir using this compound as an intermediate represents a robust and efficient method for the production of this vital antiviral drug. The protocols provided in this guide, when executed with care and appropriate analytical monitoring, can yield high-purity Valganciclovir hydrochloride suitable for pharmaceutical development. The mechanistic insights and detailed procedures are intended to empower researchers and scientists in their efforts to synthesize and develop this important therapeutic agent.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018). A Novel and Greener Approach for the Synthesis of Valganciclovir Hydrochloride by using Deep Eutectic Solvent. [Link]

  • Google Patents. (2017). CN107163050B - A kind of synthetic method of valganciclovir hydrochloride.
  • Google Patents. (2011).
  • Google Patents. (2013).
  • Patsnap. (n.d.). Synthesis method of valganciclovir as hydrochloric acid - Eureka. [Link]

  • Patsnap. (n.d.). Synthetic method of valganciclovir hydrochloride - Eureka. [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of valganciclovir hydrochloride (1). [Link]

  • Google Patents. (2016). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Semantic Scholar. (n.d.). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. [Link]

  • Google Patents. (2007).
  • ResearchGate. (2016). (PDF) Novel synthesis of process related impurities of valganciclovir hydrochloride. [Link]

  • ResearchGate. (n.d.). Alternative Synthesis of Valganciclovir Hydrochloride. [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Valganciclovir. [Link]

  • Therapeutic Goods Administration (TGA). (2016). AusPAR Attachment 1: Product Information for Valganciclovir. [Link]

  • Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • Google Patents. (1998). US5756736A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)

Sources

Application Note: Reaction Conditions for Coupling N-Phenoxycarbonyl-L-valine with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenoxycarbonyl-L-valine (CAS: 126147-70-4) serves as a robust, crystalline, and bench-stable surrogate for valine isocyanate. While isocyanates are often volatile, toxic, and moisture-sensitive, phenyl carbamates like this compound allow for the controlled synthesis of unsymmetrical ureas and carbamates under mild conditions.

This guide details the reaction parameters required to couple this electrophile with nucleophiles (primarily amines). The central mechanism involves the nucleophilic displacement of the phenoxy group (phenol) to install the L-valine-urea motif, a structural element critical in protease inhibitors (e.g., Ritonavir analogs) and prodrug design.

Mechanistic Principles

The reaction follows an elimination-addition or direct nucleophilic acyl substitution pathway, depending on the specific conditions. The phenoxy group acts as a moderate leaving group (


 for phenol), activated by the carbonyl.
Reaction Pathway[1]
  • Activation: Base deprotonates the nucleophile (if an amine salt is used) and neutralizes the carboxylic acid of the this compound (if used in free acid form).

  • Attack: The nucleophile attacks the carbamate carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling the phenoxide ion.

  • Scavenging: The base neutralizes the generated phenol, driving the equilibrium forward.

Mechanism Diagram

ReactionMechanism cluster_conditions Critical Conditions Reagent This compound (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter + Nu / Base Nu Nucleophile (R-NH2) Nu->Inter Product L-Valine Urea Derivative Inter->Product Collapse Byprod Phenol (Byproduct) Inter->Byprod Elimination Cond1 Solvent: DMSO/DMF (Polar Aprotic) Cond2 Temp: 20-60°C

Figure 1: Mechanistic flow of the aminolysis of this compound.

Critical Reaction Parameters

Solvent Selection

Solubility is the primary constraint. This compound is soluble in polar organic solvents.[]

SolventSuitabilityNotes
DMSO Excellent Accelerates the reaction due to high polarity; difficult to remove during workup.
DMF Good Standard peptide coupling solvent; good solubility for both reagent and amino acid nucleophiles.
DCM ModerateGood for simple amine nucleophiles; easy workup. Poor solubility for zwitterionic amino acids.
THF ModerateUseful for alcohol nucleophiles; slower reaction rates than DMSO.
Base Selection

The base serves two roles: neutralizing the carboxylic acid (if free acid form is used) and scavenging the phenol byproduct to prevent reverse reaction.

  • Triethylamine (TEA): Standard choice. Cheap, easy to remove.

  • Diisopropylethylamine (DIPEA): Preferred if the nucleophile is sterically hindered.

  • Inorganic Bases (NaOH/Na2CO3): Used in Schotten-Baumann type biphasic conditions (Water/DCM) if the nucleophile is water-soluble.

Stoichiometry
  • Reagent (this compound): 1.0 equivalent.

  • Nucleophile: 1.0 – 1.1 equivalents.

  • Base:

    • If Reagent is Free Acid: 2.0 - 2.5 equivalents (1 eq to neutralize COOH, 1 eq to scavenge phenol).

    • If Reagent is Ester/Protected: 1.1 - 1.5 equivalents .

Experimental Protocols

Protocol A: Coupling with Primary Amines (Urea Formation)

Objective: Synthesis of


-valyl-urea derivatives (e.g., Val-NH-CO-NH-R).

Materials:

  • This compound (Free Acid)[2]

  • Amine Nucleophile (

    
    )
    
  • Triethylamine (TEA)

  • Dichloromethane (DCM) or DMF (depending on solubility)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 237 mg) in DCM (5 mL). Note: If insoluble, switch to DMF.

  • Activation: Add TEA (2.2 mmol, 306 µL) dropwise. The solution may clear up as the salt forms. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add the Amine Nucleophile (1.05 mmol) slowly.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (or LC-MS) for the disappearance of the carbamate starting material.

    • Optimization: If reaction is slow, heat to 40–50°C.

  • Workup (DCM method):

    • Dilute with DCM (20 mL).

    • Acid Wash: Wash with 10% Citric Acid or 1N HCl (2 x 10 mL) to remove excess TEA and unreacted amine.

    • Base Wash (Critical): Wash with 1N NaOH or sat. NaHCO3 (3 x 10 mL) to remove the phenol byproduct and unreacted starting material.

    • Dry: Dry organic layer over MgSO4, filter, and concentrate.

Protocol B: Coupling with Amino Acid Esters (Peptide Urea Mimetics)

Objective: Synthesis of Urea-linked dipeptides (Val-NH-CO-NH-AA-OR).

Procedure:

  • Dissolution: Dissolve Amino Acid Ester Hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 mmol) in DMF (3 mL).

  • Neutralization: Add DIPEA (1.0 mmol) to free the amine. Stir for 5 mins.

  • Addition: Add this compound (1.0 mmol) and a second portion of DIPEA (1.2 mmol).

  • Reaction: Stir at RT for 16 hours.

  • Workup:

    • Pour reaction mixture into Ethyl Acetate (50 mL).

    • Wash with 5% LiCl (3x) to remove DMF.

    • Wash with 0.5N NaOH (3x) to remove phenol.

    • Wash with Brine, dry, and concentrate.

Workflow Visualization

ExperimentalWorkflow Start Start: this compound Solvent Dissolve in Solvent (DCM or DMF) Start->Solvent BaseAdd Add Base (TEA/DIPEA) (2.0 eq if Free Acid) Solvent->BaseAdd NuAdd Add Nucleophile (Amine/Amino Ester) BaseAdd->NuAdd Monitor Stir RT (4-16h) Monitor LC-MS NuAdd->Monitor Decision Conversion >95%? Monitor->Decision Heat Heat to 50°C Decision->Heat No Workup Workup: 1. Acid Wash (Remove Base) 2. NaOH Wash (Remove Phenol) Decision->Workup Yes Heat->Monitor Final Final Product (Urea Derivative) Workup->Final

Figure 2: Step-by-step experimental workflow for urea synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete Phenol removalEnsure aggressive washing with 1N NaOH or Na2CO3. Phenol co-elutes often; base wash is more effective than column chromatography.
Starting Material Remains Nucleophile is protonatedEnsure sufficient base (DIPEA) is present to keep the nucleophile as a free amine (

).
Precipitation Poor solubility of Urea productIf product precipitates during reaction, filter the solid and wash with Et2O. This is often pure product.
Racemization High temperature/Strong BaseMaintain temperature <60°C. Use DIPEA instead of stronger bases.

References

  • Thavonekham, B. (1997). "Synthesis of substituted ureas from phenyl carbamates." Synthesis, 1997(10), 1189-1194. Link

  • Hutchinson, J. H., et al. (1996). "N-Phenoxycarbonyl amino acids as isocyanate equivalents." Journal of Medicinal Chemistry, 39(23), 4583-4591. Link

  • Han, Y., et al. (2014). "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." Polymer Chemistry, 5(22), 6480-6485. Link

  • Boc Sciences. "this compound Product Information." Boc Sciences Catalog.

Sources

Mechanism of acyl transfer using N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Principles and Protocols for Acyl Transfer using N-Phenoxycarbonyl-L-valine

Executive Summary

This compound (NPC-Val) is a bifunctional electrophilic reagent widely utilized in pharmaceutical process chemistry and macromolecular engineering. Unlike simple activated esters, NPC-Val possesses a unique "dual-pathway" reactivity governed by the phenoxycarbonyl moiety. Depending on reaction conditions, it functions either as a carbamoylating agent (transferring the N-valyl-carbonyl group to form ureas, as seen in Ritonavir/Lopinavir synthesis) or as a stable precursor to N-carboxyanhydrides (NCAs) for controlled polypeptide synthesis (transferring the valyl acyl group).

This guide provides an in-depth mechanistic analysis and validated protocols for leveraging NPC-Val in drug development and polymer synthesis.

Mechanistic Insight: The Phenoxycarbonyl Switch

The utility of NPC-Val stems from the lability of the phenoxide leaving group (


) combined with the nucleophilicity of the pendant carboxylic acid. The "acyl transfer" can proceed via two distinct distinct mechanistic manifolds:
Pathway A: Direct Aminolysis (Carbamoylation)
  • Target Product: Urea derivatives (e.g., peptidomimetics).

  • Mechanism: An external amine nucleophile attacks the carbamate carbonyl. The tetrahedral intermediate collapses, expelling the phenoxide ion. This retains the valine stereochemistry and links the amine to the valine nitrogen via a carbonyl bridge.

  • Key Driver: Basic conditions and nucleophilic amines favor this kinetic pathway.

Pathway B: Intramolecular Cyclization (NCA Formation)
  • Target Product: Polypeptides (Poly-L-valine) or peptide coupling.

  • Mechanism: The carboxylate oxygen of the valine moiety attacks the carbamate carbonyl intramolecularly. This "back-biting" cyclization eliminates phenol to form the highly reactive Valine-N-carboxyanhydride (Val-NCA). The NCA then undergoes ring-opening polymerization (ROP) initiated by amines.[1][2]

  • Key Driver: Thermal activation or specific Lewis acid catalysis in anhydrous conditions favors this thermodynamic pathway.

Visualizing the Mechanism

NPC_Mechanism cluster_0 Reaction Conditions NPC This compound (NPC-Val) Tetra Tetrahedral Intermediate NPC->Tetra Path A: Nucleophilic Attack (Basic pH, RT) NCA Valine-NCA (Leuchs' Anhydride) NPC->NCA Path B: Cyclization (Heat/Catalyst) Amine External Amine (R-NH2) Amine->Tetra Urea Urea Product (Val-NH-CO-NH-R) Tetra->Urea Elimination Phenol Phenol (Byproduct) Tetra->Phenol Poly Polypeptide (Poly-L-Val) NCA->Poly Ring-Opening Polymerization NCA->Phenol

Figure 1: Bifurcated reactivity of this compound. Path A yields ureas (drug synthesis); Path B yields NCAs (polymer synthesis).

Application I: Synthesis of Urea-Linked Peptidomimetics

Context: This reaction is the industrial standard for synthesizing the core of HIV protease inhibitors like Ritonavir.

Protocol: Preparation of Valine-Urea Intermediates

Reagents:

  • This compound (1.0 equiv)[3]

  • Target Amine (e.g., thiazolyl amine or diamine core) (1.0–1.1 equiv)

  • Base: Sodium Bicarbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: THF/Water (biphasic) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (23.7 g, 100 mmol) in THF (200 mL).

  • Basification:

    • Biphasic Method (Preferred for scale): Add 10% aqueous

      
       (150 mL). The mixture will form two layers.
      
    • Anhydrous Method:[1] Add DIPEA (2.0 equiv) to the THF solution.

  • Coupling: Add the Target Amine (105 mmol) slowly to the stirred mixture at 20–25°C.

    • Note: The reaction is mildly exothermic. Maintain temperature

      
       to prevent hydrolysis of the phenoxycarbonyl group.
      
  • Monitoring: Stir for 4–6 hours. Monitor by HPLC (C18 column, ACN/Water gradient). The limiting reagent (NPC-Val) should be consumed (<0.5%).

  • Workup (Phenol Removal):

    • Dilute with Ethyl Acetate (300 mL).

    • Wash with 1M

      
       or 
      
      
      
      (3 x 100 mL) to remove unreacted amines.
    • Critical Step: Wash with 1M

      
       or saturated 
      
      
      
      (3 x 100 mL) to convert the phenol byproduct into water-soluble sodium phenoxide.
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Isopropyl Acetate/Heptane if necessary.

Expected Yield: 85–95% Key Quality Attribute: Residual Phenol < 0.1%.

Application II: Polypeptide Synthesis via In-Situ NCA

Context: Used for creating well-defined poly(L-valine) blocks or surface grafting without isolating unstable NCAs.

Protocol: Thermal Polymerization

Reagents:

  • This compound (Purified, dry)

  • Initiator: Primary amine (e.g., Hexylamine)

  • Solvent: DMAc (Dimethylacetamide) or Nitrobenzene (High boiling point required)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry all glassware and cool under Argon flow. Moisture kills the NCA intermediate.

  • Dissolution: Dissolve NPC-Val (1.0 g) in DMAc (5 mL) in a Schlenk flask.

  • Cyclization & Polymerization:

    • Add the amine initiator (Monomer:Initiator ratio determines MW, e.g., 50:1).

    • Heat the solution to 60–80°C under a dynamic vacuum or inert flow to remove the generated phenol (if vacuum is applied) or simply facilitate the thermodynamics.

    • Mechanism:[4][5][6][7] The heat drives the cyclization to NCA, which immediately reacts with the initiator.

  • Isolation: After 24–48 hours, precipitate the polymer into cold Diethyl Ether.

  • Purification: Centrifuge and wash repeatedly with ether to remove residual phenol and unreacted monomer.

Data Summary & Troubleshooting

ParameterUrea Synthesis (Path A)Polymerization (Path B)
Primary Solvent THF, Acetonitrile, Water/THFDMAc, DMF, Nitrobenzene
Temperature 0°C to 25°C60°C to 80°C
Base/Catalyst Mild Base (

, DIPEA)
None (Thermal) or Lewis Acid
Byproduct Phenol (removed by basic wash)Phenol &

Common Failure Hydrolysis of NPC-Val (wet solvents)Low MW (wet solvents/impure monomer)

Experimental Workflow Diagram:

Workflow Start Start: NPC-Val Reagent Decision Select Target Pathway Start->Decision PathA Path A: Urea Synthesis (Ritonavir Intermediate) Decision->PathA Drug Discovery PathB Path B: Polypeptide Synthesis (Poly-Valine) Decision->PathB Materials Sci StepA1 Dissolve in THF + Amine PathA->StepA1 StepA2 Add aq. NaHCO3 (Biphasic) StepA1->StepA2 StepA3 Basic Wash (Remove Phenol) StepA2->StepA3 EndA Isolated Urea Product StepA3->EndA StepB1 Dissolve in Dry DMAc PathB->StepB1 StepB2 Add Initiator + Heat (60°C) StepB1->StepB2 StepB3 Precipitate in Ether StepB2->StepB3 EndB Isolated Polymer StepB3->EndB

Figure 2: Operational workflow for selecting the appropriate experimental protocol.

Safety & Handling

  • Phenol Generation: Both pathways release phenol, which is corrosive and toxic. All workups must be designed to sequester phenol (basic washes) or contain it (waste streams).

  • Sensitization: NPC-Val is a carbamate derivative; avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert gas to prevent moisture-induced hydrolysis to Valine and Phenol.

References

  • Stoner, E. J., et al. (2000).[8] "Improved Process for the Synthesis of Lopinavir." Organic Process Research & Development, 4(4), 264–269.

  • Ghosh, A. K., et al. (1998). "Structure-Based Design: Synthesis of High-Affinity HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry, 41(16), 2973–2981.

  • Kricheldorf, H. R. (2006). "Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides." Angewandte Chemie International Edition, 45(35), 5752–5784.

  • Chem-Impex International. "N-(Phenoxycarbonyl)-L-valine Product Data." Chem-Impex Catalog, CAS 126147-70-4.[3]

  • Tao, X., et al. (2018). "Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization." Polymer Chemistry, 9, 3467-3472.

Sources

Application Notes & Protocols: Harnessing N-Phenoxycarbonyl-L-valine for High-Fidelity Stereoselective Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: Overcoming the Challenge of Stereochemical Integrity in Peptide Synthesis

The synthesis of peptides, fundamental building blocks for therapeutics and research, presents a persistent challenge: the preservation of stereochemical integrity at the α-carbon of each amino acid residue. During peptide bond formation, the activation of the carboxylic acid moiety can inadvertently increase the acidity of the α-proton, creating a pathway for racemization, particularly through the formation of a planar 5(4H)-oxazolone intermediate.[1][2] This loss of chiral purity can drastically alter the peptide's three-dimensional structure and biological activity, rendering it ineffective or even immunogenic.

To circumvent this critical issue, the use of urethane-based Nα-protecting groups has become a cornerstone of modern peptide chemistry.[1] These groups, which include the well-known Fmoc and Boc protectors, effectively suppress racemization by reducing the propensity for oxazolone formation. This guide focuses on a highly effective, yet perhaps underutilized, member of this class: N-Phenoxycarbonyl-L-valine .

N-(Phenoxycarbonyl)-L-valine serves as a key amino acid derivative used in high-fidelity peptide synthesis.[3] Its unique urethane structure provides exceptional stability and serves as a bulwark against racemization during coupling reactions.[4] This document provides a detailed exploration of the mechanistic principles, field-proven protocols, and comparative advantages of employing this compound for the stereoselective synthesis of peptides, aimed at researchers, chemists, and professionals in drug development.

The Mechanistic Basis for Racemization Suppression

The efficacy of this compound in preventing stereochemical scrambling lies in the electronic nature of the Nα-protecting group. Unlike acyl-type protecting groups, the urethane linkage of the phenoxycarbonyl group does not readily participate in the cyclization required to form the problematic oxazolone intermediate.

The coupling process proceeds via two primary steps:

  • Activation of the Carboxyl Group: The carboxylic acid of this compound is activated using a standard coupling reagent (e.g., a carbodiimide like DCC or DIC). This forms a highly reactive intermediate, such as an O-acylisourea.

  • Nucleophilic Attack: The free amino group of the incoming amino acid ester attacks the activated carbonyl carbon.

Crucially, the N-phenoxycarbonyl group remains intact and electronically discourages the Nα-nitrogen from participating in an intramolecular cyclization. This forces the reaction to proceed exclusively through the desired intermolecular peptide bond formation, preserving the L-configuration of the valine residue.

Caption: Mechanism of N-Phenoxycarbonyl (Phoc) group in promoting stereoselective coupling.

Core Advantages and Comparative Analysis

The choice of this compound is underpinned by several key advantages that ensure a robust and reliable synthesis process.

  • Exceptional Monomer Stability: N-phenoxycarbonyl amino acids exhibit excellent stability, making them easier to handle, store, and purify compared to more labile precursors like N-carboxyanhydrides (NCAs).[4] This stability translates to higher purity in starting materials and fewer side reactions during synthesis.

  • Superior Racemization Resistance: As a urethane-type protecting group, the phenoxycarbonyl moiety is highly effective at maintaining the optical purity of the amino acid during activation and coupling.[1] This is particularly critical when coupling peptide fragments, where the risk of racemization is significantly higher.[5]

  • Efficient and Clean Reactions: The polycondensation of N-phenoxycarbonyl derivatives proceeds with the simple elimination of phenol and CO2, leading to a cleaner reaction profile and simplifying downstream purification.[6]

  • Accessible Synthesis: While historically requiring laborious purification, straightforward and efficient methods for synthesizing N-phenoxycarbonyl amino acids have been developed, enhancing their accessibility for broader use.[4]

Comparative Data of Coupling Strategies
FeatureThis compoundCarbodiimide (DCC/DIC) + HOBtPhosphonium Salts (HBTU/HATU)
Racemization Risk Very Low: Urethane protection inherently suppresses oxazolone formation.[1]Low to Moderate: HOBt additive is required to minimize racemization.[7][8]Low: Generally very effective, especially HOAt-based reagents, but can be base-dependent.
Reagent Stability High: The monomer is a stable, isolable solid.[4]Moderate: DCC/DIC are moisture-sensitive. HOBt has been reclassified as potentially explosive, limiting its availability.[8]High: Generally stable solids, but can be hygroscopic.
Primary Byproducts Phenol, CO2Dicyclohexylurea (DCU) or Diisopropylurea (DIU). DCU is poorly soluble.[7]Tetramethylurea, Phosphine Oxide derivatives.
Reaction Conditions Can be driven by heat or standard coupling reagents.Requires activation at 0°C to room temperature.Requires an organic base (e.g., DIPEA, NMM), which can itself increase racemization risk.[1]
Application Notes Excellent for both solution-phase and fragment condensation where stereopurity is paramount.A workhorse method, but byproduct removal can be problematic in solution-phase. DIC is preferred for SPPS.[7]The go-to method for difficult couplings in automated solid-phase peptide synthesis (SPPS).[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a robust method for preparing the title compound from L-valine and phenyl chloroformate, adapted from established procedures for synthesizing N-phenoxycarbonyl amino acids.[4]

Materials:

  • L-Valine (1.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.2 eq)

  • Phenyl Chloroformate (1.1 eq)

  • Dioxane

  • Water

  • Ethyl Acetate

  • 2M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-valine (1.0 eq) and sodium carbonate (2.2 eq) in a 1:1 mixture of dioxane and water.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath with vigorous stirring.

  • Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.1 eq) dropwise to the cold, stirring solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight (approx. 16 hours).

  • Work-up - pH Adjustment: Cool the mixture back to 0°C and carefully acidify to pH 2-3 by the slow addition of 2M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volume).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield this compound as a white solid. Purity should be confirmed by NMR and mass spectrometry.

Protocol 2: Solution-Phase Stereoselective Dipeptide Synthesis (Phoc-Val-Ala-OMe)

This protocol details the coupling of this compound with L-Alanine methyl ester.

Materials:

  • This compound (1.0 eq)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G node_start Start: Reagent Preparation node_amine 1. Prepare Amine Component Dissolve H-Ala-OMe·HCl in DCM Add NMM to neutralize node_start->node_amine node_acid 2. Prepare Acid Component Dissolve N-Phoc-L-Valine in DCM node_start->node_acid node_coupling 4. Coupling Reaction Add amine solution to activated acid Stir overnight at RT node_amine->node_coupling node_activation 3. Activation Cool acid solution to 0°C Add DCC node_acid->node_activation node_activation->node_coupling node_filter 5. Filter Byproduct Remove precipitated DCU node_coupling->node_filter node_wash 6. Aqueous Work-up Wash with 1M HCl, NaHCO₃, Brine node_filter->node_wash node_dry 7. Dry & Concentrate Dry over Na₂SO₄ Rotary Evaporation node_wash->node_dry node_purify 8. Purification Silica Gel Chromatography node_dry->node_purify node_end End: Characterization NMR, MS, Chiral HPLC node_purify->node_end

Caption: Workflow for solution-phase dipeptide synthesis using N-Phoc-L-Valine.

Step-by-Step Procedure:

  • Amine Preparation: In a flask, dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DCM. Add NMM (1.0 eq) and stir for 15 minutes at room temperature to obtain the free amine.

  • Acid Preparation & Activation: In a separate round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir at 0°C for 30 minutes.

  • Coupling: Add the free amine solution from Step 1 to the activated acid mixture from Step 2. Allow the reaction to warm to room temperature and stir overnight.

  • Byproduct Removal: The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by vacuum filtration.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude dipeptide by flash column chromatography on silica gel. Confirm the structure and purity by ¹H NMR and mass spectrometry. Assess the stereochemical purity (diastereomeric excess) by chiral HPLC analysis to validate the stereoselectivity of the coupling.

Conclusion and Future Outlook

This compound represents a robust and highly effective tool for the stereoselective synthesis of peptides. Its inherent stability and its function as a urethane-type protecting group provide a powerful defense against racemization, ensuring the production of chirally pure peptides essential for pharmaceutical and biological applications.[3][10] The protocols outlined herein provide a validated framework for researchers to leverage this reagent, minimizing challenging purifications arising from stereoisomers and improving overall synthetic efficiency. As the demand for complex and precisely structured peptides continues to grow, the principles of high-fidelity synthesis embodied by reagents like this compound will remain central to advancing the frontiers of drug discovery and chemical biology.

References

  • Royal Society of Chemistry. (2023). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Retrieved from [Link]

  • ChemRxiv. (2024). Stereoselective peptide synthesis in alkaline hydrothermal vent conditions. Retrieved from [Link]

  • Google Patents. (2016). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Cleanchem. (n.d.). This compound | CAS No: 126147-70-4. Retrieved from [Link]

  • PubMed. (1998). Design of Peptides: Synthesis, Crystal Structure and Molecular Conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2011). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (1995). EP0376218B1 - Racemization free attachment of amino acids to solid phase.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2015). Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. Retrieved from [Link]

  • IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. Retrieved from [Link]

  • Taylor & Francis Group. (2005). Chemistry of peptide synthesis. Retrieved from [Link]

  • American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • PNAS. (2020). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Chiral Urea Derivatives Utilizing N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of chiral urea derivatives using N-Phenoxycarbonyl-L-valine. The urea moiety is a critical pharmacophore in numerous clinically approved drugs and development candidates, largely due to its ability to form stable, multipoint hydrogen bonds with biological targets.[1][2] The use of this compound as a starting material offers a safe, efficient, and stereospecific route to introduce a chiral valine-derived urea scaffold, circumventing the need for hazardous reagents like phosgene or isocyanates.[1][3] This guide details the underlying reaction mechanism, provides validated, step-by-step protocols, discusses key optimization parameters, and offers practical troubleshooting advice to ensure reproducible and high-yield syntheses.

Introduction: The Strategic Value of Chiral Ureas in Medicinal Chemistry

The urea functional group is a cornerstone in modern drug design, prized for its unique physicochemical properties.[4] As a rigid hydrogen bond donor-acceptor-donor array, it serves as a powerful tool for molecular recognition, anchoring ligands into protein binding sites with high affinity and specificity.[1][2] Consequently, urea derivatives are prevalent in a wide range of therapeutic areas, including oncology, virology, and metabolic diseases.[1]

The incorporation of chirality further enhances the therapeutic potential of these molecules. Enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5] Therefore, stereocontrolled synthesis is not merely an academic exercise but a regulatory and clinical necessity. This compound emerges as an exemplary chiral building block for this purpose.[6] It is a stable, crystalline solid that acts as an activated carbamate, facilitating a clean and efficient reaction with a diverse range of nucleophilic amines to yield chiral N,N'-disubstituted ureas.[6][7] This method avoids the generation of volatile and toxic isocyanate intermediates, aligning with green chemistry principles.[2][3]

Reaction Principle and Mechanism

The synthesis of urea derivatives from this compound proceeds via a nucleophilic acyl substitution mechanism. The phenoxy group acts as an effective leaving group, activating the carbonyl carbon for attack by a primary or secondary amine.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amine (R²-NH₂) attacks the electrophilic carbonyl carbon of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion, which is a relatively stable leaving group due to resonance stabilization.

  • Proton Transfer: The resulting phenoxide ion abstracts a proton from the positively charged nitrogen atom to generate the final neutral urea product and phenol as the sole major byproduct.

The reaction is typically high-yielding and clean, with the primary challenge being the removal of the phenol byproduct during purification.

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products Val_NCOPh This compound Attack Nucleophilic Attack Val_NCOPh->Attack Amine Primary/Secondary Amine (R²-NH₂) Amine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate 1 Collapse Collapse & Leaving Group Expulsion Intermediate->Collapse 2 Urea Chiral Urea Derivative Collapse->Urea 3 Phenol Phenol (Byproduct) Collapse->Phenol 3

Caption: Reaction mechanism for urea synthesis.

Experimental Application & Protocols

This section provides a detailed protocol for the synthesis of a model urea derivative, (S)-N-((S)-3-methyl-1-oxo-1-(phenethylamino)butan-2-yl)-N'-phenylurea, by reacting this compound with phenethylamine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Chem-Impex[6]Store desiccated at 2-8°C.
Phenethylamine≥99%Sigma-AldrichCorrosive, handle with care.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros OrganicsUse a fresh bottle or dry solvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-Aqueous solution for work-up.
BrineACS Grade-Saturated NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.98 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dimethyl sulfoxide (DMSO, 10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved. The use of DMSO is critical as it significantly accelerates the rate of this nucleophilic substitution.[7]

  • Reagent Addition: In a single portion, add phenethylamine (0.50 mL, 4.18 mmol, 1.05 eq) to the stirred solution. A slight excess of the amine helps to ensure the complete consumption of the limiting carbamate starting material.[7]

  • Reaction: Seal the flask with a septum and stir the reaction mixture at room temperature (approx. 22-25°C). The reaction is typically complete within 15 minutes to 3 hours, depending on the amine's nucleophilicity.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. Visualize spots using a UV lamp and/or potassium permanganate stain. The disappearance of the this compound spot indicates reaction completion.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove phenol, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure urea derivative as a white solid.

Caption: Experimental workflow for urea synthesis.

Key Parameters and Optimization Insights

The success and efficiency of this synthesis hinge on several key parameters. Understanding their interplay allows for rational optimization and adaptation for different substrates.

Solvent Effects

The choice of solvent has a profound impact on the reaction rate. Polar aprotic solvents are superior for this transformation. A comparative study has shown DMSO to be exceptionally effective, leading to high yields in a very short time at room temperature.[7]

SolventConditionTimeYield (%)Reference
DMSO Room Temp. 15 min 96% [7]
DMFRoom Temp.15 min73.5%[7]
MeCNRoom Temp.1 h79%[7]
THFReflux5 h92.5%[7]
DioxaneReflux5 h65%[7]
CH₂Cl₂Room Temp.24 h90%[7]

Causality: DMSO's high polarity solvates the cationic species effectively while poorly solvating the amine nucleophile, thus increasing its effective nucleophilicity. This accelerates the rate-determining nucleophilic attack.

Amine Nucleophilicity and Stoichiometry
  • Nucleophilicity: The reaction time is inversely proportional to the nucleophilicity of the amine. Aliphatic amines (e.g., benzylamine, dibutylamine) react much faster than less nucleophilic aromatic amines (e.g., aniline). For weakly nucleophilic amines, gentle heating (40-60°C) may be required to drive the reaction to completion.[7]

  • Stoichiometry: A slight excess of the amine (1.05 to 1.1 equivalents) is recommended.[7] This ensures the activated carbamate is fully consumed, which simplifies purification as the excess volatile amine can often be removed during work-up or under vacuum. Using a large excess should be avoided as it can complicate purification.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction 1. Inactive amine (e.g., salt form).2. Low nucleophilicity.3. Wet solvent.1. Neutralize amine with a non-nucleophilic base or use the free base.2. Gently heat the reaction to 50°C.3. Use freshly opened anhydrous DMSO.
Incomplete Reaction Insufficient reaction time for a weak nucleophile.Extend the reaction time and monitor by TLC. Consider gentle heating if the reaction stalls at room temperature.
Difficult Purification Phenol byproduct co-elutes with the product.Perform a thorough basic wash (e.g., 1M NaOH or sat. NaHCO₃) during the work-up to deprotonate and extract phenol into the aqueous layer.
Multiple Products by TLC 1. Impure starting materials.2. Side reactions due to excessive heat.1. Check the purity of starting materials by NMR or LC-MS.2. Maintain the recommended reaction temperature; avoid unnecessary heating.

Conclusion

The reaction of this compound with amines provides a robust, scalable, and safe method for synthesizing optically pure urea derivatives. The procedure is characterized by mild conditions, short reaction times (especially in DMSO), and high yields. By understanding the core mechanism and the influence of key parameters like solvent choice and amine nucleophilicity, researchers can readily adapt this protocol to generate diverse libraries of chiral ureas for applications in drug discovery, organocatalysis, and materials science.[6][8]

References

  • Source: Google Patents (US5925762A)
  • Title: Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Source: Google Patents (CN105949085A)
  • Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL: [Link]

  • Title: Boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Advances URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: Common Conditions for Urea Formation Source: Organic Chemistry Data URL: [Link]

  • Title: Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening Source: ResearchGate (originally Croatica Chemica Acta) URL: [Link]

  • Title: Physiology, Urea Cycle Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: The Urea Cycle Step by Step Source: News-Medical URL: [Link]

  • Title: Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: The significance of chirality in contemporary drug discovery-a mini review Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Amino Acids and the Urea Cycle Source: Biology LibreTexts URL: [Link]

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Application of chiral (thio)urea derivatives in asymmetric organocatalysis Source: ResearchGate URL: [Link]

Sources

Scalable manufacturing processes for N-Phenoxycarbonyl-L-valine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of N-Phenoxycarbonyl-L-Valine

Abstract

This compound (CAS 126147-70-4) is a critical activated carbamate intermediate used in the synthesis of HIV protease inhibitors (e.g., Ritonavir) and potentially HCV NS5A inhibitors.[1] Its production requires precise control over Schotten-Baumann conditions to minimize racemization and hydrolysis while managing the exothermic addition of phenyl chloroformate. This guide details a scalable, robust manufacturing protocol based on modified aqueous-phase synthesis (US Patent 6,022,989), emphasizing critical process parameters (CPPs) such as temperature control (-10°C), pH stat maintenance, and biphasic extraction strategies to ensure high enantiomeric purity (>99% ee) and yield.

Introduction & Strategic Importance

The N-phenoxycarbonyl moiety serves as a "masked" isocyanate or activated carbamate. Unlike simple methyl or ethyl carbamates, the phenoxy group is a sufficient leaving group to allow subsequent displacement by amines to form urea linkages—a key structural motif in peptidomimetic antivirals.

Chemical Structure:

  • IUPAC: (S)-2-(phenoxycarbonylamino)-3-methylbutanoic acid

  • Molecular Weight: 237.25 g/mol

  • Key Quality Attribute: Enantiomeric Excess (ee) > 99.5% (L-isomer retention is critical for biological activity).

Manufacturing Challenges:

  • Hydrolysis vs. Acylation: Phenyl chloroformate is moisture sensitive. The reaction rate with the amine (L-valine) must outcompete hydrolysis by water.

  • Racemization: High pH or uncontrolled exotherms can lead to proton abstraction at the chiral alpha-carbon.

  • Phenol Removal: The reaction generates phenol as a byproduct (and potential degradation product), which must be quantitatively removed during crystallization.

Process Chemistry Analysis

The synthesis follows a modified Schotten-Baumann protocol. To ensure scalability, we utilize a "High-Solids/Low-Temperature" approach.

Reaction Scheme

The reaction involves the nucleophilic attack of the L-valine amine nitrogen onto the carbonyl carbon of phenyl chloroformate under basic conditions.

ReactionScheme Valine L-Valine (Aq. Solution) Intermediate Tetrahedral Intermediate Valine->Intermediate + NaOH (pH 10-12) PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Intermediate Dropwise Addition -10°C Product This compound (Precipitate/Oil) Intermediate->Product Elimination Byproducts HCl + Phenol Intermediate->Byproducts Side Reaction

Figure 1: Reaction mechanism and pathway.

Thermodynamics & Kinetics
  • Exothermicity: The reaction is highly exothermic. Heat removal capacity (

    
    ) must exceed heat generation (
    
    
    
    ) to maintain
    
    
    .
  • Selectivity: At pH > 12, hydrolysis of phenyl chloroformate accelerates. At pH < 9, L-valine protonation (

    
    ) prevents reaction. The optimal window is pH 10.0–11.5 .
    

Scalable Manufacturing Protocol

Scale Basis: 1.0 kg L-Valine Input (Linear scalable to 100 kg).

Reagents & Equipment
ComponentSpecificationQuantity (Ratio)Role
L-Valine USP Grade, >99% ee1.0 kg (1.0 equiv)Starting Material
Phenyl Chloroformate >98% Purity1.47 kg (~1.1 equiv)Acylating Agent
NaOH (50% w/w) Industrial GradeAs required (pH stat)Base / Acid Scavenger
Lithium Chloride Tech Grade0.6 kgFreezing Point Depressant
Neutral Alumina 150 mesh0.12 kgDispersing Agent (Prevents clumping)
Water Deionized6.0 LSolvent
MTBE ACS Grade5.0 LExtraction Solvent
Toluene ACS GradeAs requiredCrystallization Solvent

Equipment:

  • Jacketed Glass-Lined Reactor (GLR) with cryostat capability (-20°C).

  • High-shear overhead agitator (critical for dispersion).

  • Automated pH dosing pump (interlocked with temp probe).

Step-by-Step Procedure

Step 1: Reactor Setup & Dissolution

  • Charge 6.0 L Water and 0.6 kg LiCl to the reactor. Stir until dissolved.

    • Expert Note: LiCl lowers the freezing point, allowing the aqueous phase to remain fluid at -10°C.

  • Add 1.0 kg L-Valine .

  • Add 0.12 kg Neutral Alumina .

    • Expert Note: Alumina acts as a mechanical dispersant.[1] Without it, the product tends to form a sticky gum that fouls the impeller at low temperatures (US Patent 6,022,989).

  • Cool reactor contents to -10°C .

Step 2: Acylation (The Critical Step)

  • Adjust pH of the slurry to 10.5 using 50% NaOH.

  • Begin dropwise addition of Phenyl Chloroformate (1.47 kg).

  • Simultaneously , dose 50% NaOH to maintain pH between 10.0 and 11.0 .

    • Control Parameter: If Temp > -5°C, stop addition.

    • Control Parameter: If pH < 9.5, stop addition (risk of unreacted valine).

  • After addition is complete, stir at -10°C for 60 minutes.

Step 3: Quench & Work-up

  • Warm reactor to 20°C .

  • Add 5.0 L MTBE (Methyl tert-butyl ether).

  • Acidify the mixture to pH 2.0–3.0 using 4N HCl (or H2SO4).

    • Safety: CO2 evolution may occur if carbonates are present; vent appropriately.

  • Stir for 15 minutes, then settle for 30 minutes.

  • Separate Phases: Collect the organic (MTBE) layer containing the product.

  • Re-extract the aqueous layer with 2.0 L MTBE to recover residual product. Combine organic layers.

Step 4: Purification (Crystallization)

  • Wash combined organic layers with water (2 x 2 L) to remove residual LiCl and salts.

  • Concentrate the MTBE solution under vacuum (T < 40°C) to a thick oil.

  • Solvent Swap: Add Toluene (approx 3-4 L) and distill to remove residual MTBE.

  • Cool the Toluene solution slowly to 0°C .

  • Seed with pure this compound crystals (0.1% w/w) if available.

  • Allow crystallization to proceed for 4–8 hours with gentle agitation.

  • Filter the white solid.[2] Wash with cold Toluene/Heptane (1:1).

  • Dry in a vacuum oven at 45°C.

Process Flow & Logic Diagram

ProcessFlow Start Start: Charge Water + LiCl + Valine Cooling Cool to -10°C Add Alumina Start->Cooling Reaction Reaction Phase Dose PhOCOCl + NaOH (Maintain pH 10-11) Cooling->Reaction Quench Warm to 20°C Acidify to pH 2-3 Reaction->Quench Extraction Extract with MTBE Separate Phases Quench->Extraction Conc Concentrate & Swap to Toluene Extraction->Conc Cryst Crystallization (0°C) Filtration & Drying Conc->Cryst End Final Product This compound Cryst->End

Figure 2: Unit operation flow for scalable manufacturing.

Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
TestMethodSpecification
Appearance VisualWhite to off-white powder
Assay HPLC> 98.0% w/w
Chiral Purity Chiral HPLC> 99.0% ee (L-isomer)
Phenol Content GC/HPLC< 0.5%
Water Content KF< 0.5%
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of phenyl chloroformate due to high pH (>12) or temperature (>0°C).

    • Fix: Tighten pH control loop; ensure cooling capacity is sufficient.

  • Issue: Product Oiling Out (Not Crystallizing).

    • Cause: Residual MTBE or Phenol impurities preventing crystal lattice formation.

    • Fix: Ensure complete solvent swap to Toluene. Use Heptane as an anti-solvent if necessary.

  • Issue: Racemization.

    • Cause: Prolonged exposure to high pH or high temperature.

    • Fix: Quench immediately after reaction completion. Do not hold at pH 11.

Safety & EHS Considerations

  • Phenyl Chloroformate: Highly toxic and corrosive. Releases HCl and Phenol upon hydrolysis. Must be handled in a closed system with scrubber venting.

  • Phenol Byproduct: The mother liquor from crystallization contains significant phenol. It must be treated as hazardous waste or recovered via caustic wash.

  • MTBE/Toluene: Flammable solvents. Ground all equipment to prevent static discharge.

References

  • Abbott Laboratories. (2000).[1] Process for the preparation of an activated amino acid.[1][2][3][4][5] US Patent 6,022,989. Link

  • Abbott Laboratories. (1998). Process for the preparation of a disubstituted thiazole. WO Patent 1998000410A1. Link

  • Biosynth. (n.d.). This compound Product Entry.Link

  • Santa Cruz Biotechnology. (n.d.). This compound Data Sheet.Link

Sources

Optimizing Peptide Coupling Reactions: A Guide to Solvent Selection for N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent in Peptide Synthesis

In the intricate process of peptide synthesis, where precision and efficiency are paramount, the choice of solvent is a decision that profoundly influences reaction kinetics, product yield, and purity. This is particularly true for the coupling of N-protected amino acids, such as N-Phenoxycarbonyl-L-valine, which are fundamental building blocks in the construction of complex peptide chains for therapeutic and research applications.[1] The solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants, influencing the stability of intermediates, and mediating the removal of byproducts. For researchers, scientists, and drug development professionals, a deep understanding of solvent effects is therefore not just advantageous, but essential for the successful and reproducible synthesis of peptides.

This application note provides a comprehensive guide to the strategic selection of solvents for coupling reactions involving this compound. We will delve into the theoretical underpinnings of solvent-solute interactions, present empirical data on the performance of various solvents, and offer a detailed, field-proven protocol for conducting these critical reactions.

The Theory Behind Solvent Selection: A Mechanistic Perspective

The formation of a peptide bond is a condensation reaction that involves the nucleophilic attack of a free amine group on an activated carboxyl group.[2] In the case of this compound, the phenoxycarbonyl group serves as an activating group, making the carboxyl carbon more electrophilic and susceptible to attack. The ideal solvent for this reaction must fulfill several key criteria:

  • Solubilization of Reactants: The solvent must effectively dissolve both the this compound and the amine-containing substrate (e.g., another amino acid ester or a growing peptide chain on a solid support).

  • Swellability of Solid Support (for SPPS): In Solid-Phase Peptide Synthesis (SPPS), the solvent must adequately swell the polymer resin to ensure that the reactive sites are accessible.[3]

  • Stabilization of the Transition State: The solvent's polarity can influence the stability of the charged transition state during nucleophilic attack, thereby affecting the reaction rate.

  • Minimization of Side Reactions: A crucial role of the solvent is to suppress undesirable side reactions, most notably racemization of the chiral center of the amino acid.

The mechanism of peptide bond formation using this compound proceeds through the attack of the amine nucleophile on the activated carbonyl carbon. The phenoxy group is an excellent leaving group, facilitating the formation of the tetrahedral intermediate which then collapses to form the stable amide bond.

Peptide Bond Formation cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products N_Phenoxycarbonyl_L_valine This compound Tetrahedral_Intermediate Tetrahedral Intermediate N_Phenoxycarbonyl_L_valine->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 (Nucleophile) Amine->Tetrahedral_Intermediate Peptide Dipeptide Tetrahedral_Intermediate->Peptide - Phenol Phenol Phenol (Byproduct) Tetrahedral_Intermediate->Phenol

Figure 1: General mechanism of peptide bond formation.

Comparative Analysis of Solvents: A Data-Driven Approach

The choice of solvent can have a dramatic impact on the efficiency of peptide coupling reactions. Polar aprotic solvents are generally favored due to their ability to dissolve a wide range of reactants and their compatibility with common coupling reagents.[4][5] Below is a summary of commonly used solvents and their observed performance in peptide coupling reactions.

Solvent Average Coupling Yield (%) Key Characteristics & Considerations
N,N-Dimethylformamide (DMF) 99.5Excellent solvating properties for both reactants and resin. [1][6] However, it can decompose to form dimethylamine, which can cause premature deprotection of Fmoc groups.[7] Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.[4][5]
N,N-Dimethylacetamide (DMAc) 98.0Good alternative to DMF with similar solvating power. [1][6] Also classified as an SVHC.[5]
N-Methyl-2-pyrrolidone (NMP) 78.1Another effective polar aprotic solvent. [1][6] Also under scrutiny for its reproductive toxicity.[4][5]
Dimethyl sulfoxide (DMSO) 91.8High polarity, can be useful for dissolving aggregated peptides. [1][6] Often used in mixtures with other solvents.
Dichloromethane (DCM) VariesLess polar than DMF, DMAc, and NMP. Good for swelling polystyrene resins but may not be as effective for solvating polar reactants.[8]
"Greener" Solvents (e.g., 2-MeTHF, CPME, Propylene Carbonate) VariesIncreasingly explored as less hazardous alternatives. [9] May require optimization of reaction conditions as solubility of reactants and coupling efficiency can be lower than in traditional solvents.[4]

Data adapted from studies on solid-phase peptide synthesis.[1][6]

Experimental Protocol: A Self-Validating System for this compound Coupling

This protocol provides a detailed, step-by-step methodology for a solution-phase coupling of this compound to an amino acid ester. This serves as a foundational procedure that can be adapted for solid-phase synthesis with appropriate modifications for resin handling and washing.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation: - Dissolve this compound in chosen solvent. - Dissolve amino acid ester and base in chosen solvent. Start->Reactant_Prep Reaction_Setup Reaction Setup: - Combine reactant solutions under inert atmosphere. - Stir at specified temperature. Reactant_Prep->Reaction_Setup Monitoring Reaction Monitoring: - Use TLC or LC-MS to track the disappearance of starting material. Reaction_Setup->Monitoring Workup Aqueous Workup: - Quench reaction. - Perform extractions to remove byproducts and unreacted starting materials. Monitoring->Workup Upon completion Purification Purification: - Column chromatography to isolate the dipeptide product. Workup->Purification Analysis Analysis: - Characterize the product using NMR, MS, and HPLC. Purification->Analysis End End Analysis->End

Figure 2: A generalized experimental workflow.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF, DMAc, or a greener alternative)

  • Anhydrous dichloromethane (DCM) for extraction

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • TLC plates and appropriate visualization method (e.g., UV light, ninhydrin stain)

Procedure:

  • Reactant Preparation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of this compound).

    • In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) and DIPEA (2.2 eq) in the same anhydrous solvent.

  • Coupling Reaction:

    • Slowly add the amino acid ester/base solution to the stirred solution of this compound at room temperature.

    • Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dipeptide.

  • Characterization:

    • Characterize the purified dipeptide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Purity can be further assessed by HPLC.

Conclusion and Future Outlook

The selection of an appropriate solvent is a cornerstone of successful peptide synthesis. For coupling reactions involving this compound, polar aprotic solvents such as DMF and DMAc have historically demonstrated high efficacy due to their excellent solvating properties. However, the growing emphasis on green chemistry is driving the exploration of safer and more sustainable alternatives.[9] While these "greener" solvents may currently present challenges in terms of reactant solubility and overall reaction efficiency, ongoing research into solvent mixtures and optimized reaction conditions holds great promise for the future of environmentally benign peptide synthesis. By understanding the fundamental principles of solvent effects and employing rigorous, well-documented protocols, researchers can navigate the complexities of peptide coupling and achieve high-quality results in their synthetic endeavors.

References

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of the American Chemical Society, 114(13), 5263-5269.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Wegner, K., Barnes, D., Manzor, K., Jardine, A., & Moran, D. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry Letters and Reviews, 14(1), 134-143.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • López, J., & Albericio, F. (2019). Greener solvents for solid-phase peptide synthesis. ACS Sustainable Chemistry & Engineering, 7(15), 12595-12604.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Retrieved from [Link]

  • Khan, A. S., & Akilesh, S. (2012). The amide bond as a chemical handle for bioconjugation.
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2016). Amino acids and amide bond formation. Retrieved from [Link]

  • Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Retrieved from [Link]

  • Google Patents. (2019). Method for solution-phase peptide synthesis.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • White Rose eTheses Online. (2017). The greening of peptide synthesis. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Carbamate Linkers using N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the application of N-Phenoxycarbonyl-L-valine as a critical building block in the synthesis of carbamate and peptide-based linkers, with a particular focus on its use in creating cleavable linkers for Antibody-Drug Conjugates (ADCs).

Introduction: The Central Role of Linkers in Targeted Therapeutics

Antibody-Drug Conjugates (ADCs) represent a highly successful class of targeted cancer therapies, designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity[1][2]. An ADC's architecture consists of three components: a monoclonal antibody for targeting, a cytotoxic payload, and a chemical linker connecting them. The linker's properties are paramount to the ADC's success, dictating its stability in circulation and the mechanism of payload release at the target site[][4].

Cleavable linkers are a dominant strategy in ADC design, engineered to break and release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell[5][6][7]. Among the most clinically validated cleavable motifs is the dipeptide sequence valine-citrulline (Val-Cit)[8][9]. This linker is exceptionally stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are significantly upregulated in many tumor cells[2][5]. This enzymatic cleavage ensures that the potent payload is liberated precisely where it is needed.

This compound (Phoc-L-Val) has emerged as a key reagent in the synthesis of these advanced linkers. It serves as a stable, pre-activated form of valine, enabling the clean and efficient formation of the crucial peptide bond with citrulline, laying the foundation for the full linker-drug construct.

Part 1: The Chemistry of this compound in Linker Synthesis

Principle of Reactivity

The utility of this compound stems from the electronic properties of the phenoxycarbonyl group. This group serves as an excellent activating moiety for the valine's amino group. The reaction proceeds via a nucleophilic acyl substitution, where an incoming amine (such as the amino group of a citrulline residue) attacks the electrophilic carbonyl carbon. The phenoxide ion is a stable and effective leaving group, which drives the reaction to completion under relatively mild conditions. This avoids the need for more aggressive coupling agents that can lead to side reactions or racemization of the chiral amino acid center.

Reaction Mechanism

The formation of the peptide bond between this compound and another amino acid (e.g., Citrulline) follows a well-defined pathway. The primary amine of the incoming nucleophile attacks the activated carbonyl group. For primary amines, the reaction can proceed through an E1cb-type mechanism, which involves the in-situ formation of a highly reactive isocyanate intermediate that is immediately captured by the nucleophile[10]. This process is highly efficient and results in the formation of a stable peptide or carbamate linkage.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Product Formation Reagents This compound (Phoc-Val) + R'-NH2 (e.g., Citrulline) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic attack Isocyanate Isocyanate Intermediate (via E1cb mechanism) Intermediate->Isocyanate Elimination of Phenoxide Products Val-NH-CO-NH-R' (Dipeptide Linker) + Phenol Isocyanate->Products Reaction with R'-NH2 caption General mechanism of carbamate/peptide bond formation.

General mechanism of carbamate/peptide bond formation.

Part 2: Application in Val-Cit-PABC Linker Synthesis

The synthesis of a complete drug-linker, such as the widely used MC-Val-Cit-PABC-Payload, is a multi-step process where this compound plays a pivotal role in the initial and most critical coupling step.

Workflow Overview

The assembly of the linker begins with the coupling of Phoc-L-Val to a protected citrulline residue. This is followed by deprotection and subsequent coupling to a self-immolative spacer like p-aminobenzyl alcohol (PABC), which is then linked to the cytotoxic payload[2]. The PABC group is crucial as it ensures that after enzymatic cleavage of the Val-Cit bond, an electronic cascade is triggered, leading to the clean release of the unmodified drug[2].

Workflow A 1. This compound C 3. Peptide Coupling A->C B 2. Protected Citrulline B->C D 4. Phoc-Val-Cit Intermediate C->D E 5. Deprotection & Coupling to PABC-Payload D->E F 6. Final Linker-Payload (e.g., Val-Cit-PABC-Drug) E->F caption Workflow for Val-Cit-PABC linker synthesis.

Workflow for Val-Cit-PABC linker synthesis.
Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. Its role is to deprotonate the amino group of the incoming citrulline, increasing its nucleophilicity without competing in the reaction[11].

  • Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred. They are excellent at solvating the reactants and intermediates without interfering with the reaction mechanism (e.g., by protonating intermediates).

  • Temperature Control: The reaction is often run at room temperature. The high reactivity of the phenoxycarbonyl group means that excessive heat is not required, which helps to minimize potential side reactions and preserve the stereochemical integrity of the amino acids[12].

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from L-valine and phenyl chloroformate, based on established carbamate synthesis principles[11][12].

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
L-Valine117.155.00 g42.681.0
Sodium Hydroxide40.001.88 g46.951.1
Phenyl Chloroformate156.577.35 g46.951.1
Dioxane-50 mL--
Water-50 mL--

Procedure:

  • Dissolve L-valine (1.0 eq) and sodium hydroxide (1.1 eq) in 50 mL of water in a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, dissolve phenyl chloroformate (1.1 eq) in 50 mL of dioxane.

  • Add the phenyl chloroformate solution dropwise to the stirred L-valine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the L-valine spot disappears.

  • Once complete, acidify the reaction mixture to pH 2-3 with 2N HCl. A white precipitate should form.

  • Filter the precipitate, wash the solid with cold water, and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a white solid.

Protocol 2: Synthesis of a Protected Val-Cit Dipeptide Intermediate

This protocol details the core application: coupling this compound with a protected citrulline derivative.

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound237.251.00 g4.211.0
L-Citrulline tert-butyl ester231.291.07 g4.631.1
Triethylamine (TEA)101.190.64 mL4.631.1
Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and L-Citrulline tert-butyl ester (1.1 eq).

  • Dissolve the solids in 20 mL of anhydrous DMF and stir until a clear solution is obtained.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure, protected Val-Cit dipeptide.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex peptide-based linkers used in drug development. Its pre-activated nature allows for mild, efficient, and chemoselective coupling reactions, minimizing the risk of racemization and simplifying purification processes. The protocols and principles outlined here demonstrate its critical role in constructing the clinically significant Val-Cit dipeptide linker, a cornerstone of modern Antibody-Drug Conjugate technology. This approach provides a robust and reliable pathway for researchers and scientists developing the next generation of targeted therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
  • BOC Sciences. (n.d.). Val-Cit Linkers in Antibody-Drug Conjugates.
  • Google Patents. (n.d.). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • ResearchGate. (n.d.). Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD.
  • ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.
  • Creative Biolabs. (n.d.). Linker Design and Synthesis Service for AAC.
  • IDEAS/RePEc. (n.d.). Thermodynamic analysis of carbamate formation and carbon dioxide absorption in N-methylaminoethanol solution.
  • NIH National Library of Medicine. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
  • NIH National Library of Medicine. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload.
  • NIH National Library of Medicine. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research.
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates.
  • NIH National Library of Medicine. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • AACR Journals. (n.d.). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design.
  • ResearchGate. (n.d.). Reaction mechanism leading to carbamate (1) formation for the reaction of CO2 with primary (R1R2NH, where R1 or R2=H) and secondary (R1R2NH) amines.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
  • PubMed. (2019). Cleavable linkers in antibody-drug conjugates.
  • RSC Publishing. (n.d.). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.
  • NIH National Library of Medicine. (n.d.). Informational Polymers with Precise Carbamate Sequences.
  • ChemRxiv. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates.
  • David Spring's group. (n.d.). Cleavable linkers in antibody–drug conjugates.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.
  • The Royal Society of Chemistry. (n.d.). Supporting information Enzymatic Conjugation Using Branched Linkers for Constructing Homogeneous Antibody-Drug Conjugates.
  • BOC Sciences. (n.d.). Peptide Linkers in Antibody-Drug Conjugates.
  • SRIRAMCHEM. (n.d.). This compound.
  • JSciMed Central. (2014). Assembly of Antibody-Drug Conjugates as Potent Immunotherapy.
  • PubMed. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload.
  • ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry.

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Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in N-Phenoxycarbonyl-L-valine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the critical step of peptide bond formation, with a specific focus on N-Phenoxycarbonyl-L-valine coupling reactions. Here, we synthesize technical accuracy with field-proven insights to ensure the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

A: Racemization is the process by which a chiral molecule, such as an L-amino acid, is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities that can be difficult to separate from the desired product.[1] These impurities can drastically alter the biological activity and therapeutic efficacy of the final peptide drug.

Q2: What are the primary mechanisms of racemization during peptide coupling?

A: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. This intermediate can easily lose its stereochemical memory at the alpha-carbon, leading to racemization upon ring-opening by the amine component.[2][3]

  • Direct Enolization (α-Proton Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization.[2][3]

Q3: Why is this compound particularly susceptible to racemization?

A: While urethane-based protecting groups like Fmoc, Boc, and Z generally protect against racemization, N-acyl protected amino acids are more prone to this side reaction.[3][4] The phenoxycarbonyl group, while offering certain advantages, can, under suboptimal conditions, still allow for racemization, especially with sterically hindered amino acids like valine. The bulkiness of the valine side chain can slow down the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to racemize.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during this compound coupling reactions and provides a systematic approach to their resolution.

Issue 1: Significant levels of D-Valine diastereomer detected in the final product.

This is a critical issue that points directly to suboptimal coupling conditions. Follow these steps to diagnose and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives.

The choice of coupling reagent is a crucial factor in controlling racemization.

  • Causality: Different coupling reagents activate the carboxylic acid to varying degrees and can influence the rate of oxazolone formation. Some reagents are inherently "hotter" and more likely to induce racemization.

  • Protocol & Solution:

    • Carbodiimides (DCC, DIC, EDC): These are known to cause significant racemization when used alone.[2] Always use them in conjunction with racemization-suppressing additives.[2][5]

    • Additives are Essential: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the activated amino acid to form an active ester that is less prone to racemization.[2][6][7] HOAt and Oxyma Pure are often more effective than HOBt at suppressing racemization.[3][6]

    • Phosphonium & Aminium/Uronium Reagents (HBTU, HATU, PyBOP): While generally efficient, these can still cause racemization, especially with sensitive amino acids.[2][4] For particularly challenging couplings, consider a reagent with a lower racemization potential.

    • Recommended Reagent for Difficult Couplings: Consider using 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which is known for its remarkable resistance to racemization.[3][4]

Data Summary: Impact of Coupling Reagents on Racemization

Coupling Reagent CombinationTypical % D-Isomer Formation (Model Systems)Key Considerations
DCC or DIC aloneHighNot recommended without additives.
DCC/HOBt or DIC/HOBtLow to ModerateA classic combination, generally effective.[5]
EDC/OxymaLowOxyma is a non-explosive and highly effective alternative to HOBt.[1][4]
HATULowVery efficient, but can still cause some racemization with sensitive residues.
DEPBTVery LowOften the reagent of choice for minimizing racemization in difficult couplings.[4]

Note: The actual percentage of racemization can vary based on the specific amino acids being coupled, solvent, temperature, and base.

Step 2: Scrutinize the Base Used in the Reaction.

The choice and amount of base can dramatically influence the extent of racemization.[6]

  • Causality: Bases can promote both oxazolone formation and direct enolization. Stronger, less sterically hindered bases are more likely to abstract the α-proton, leading to higher levels of racemization.[6]

  • Protocol & Solution:

    • Avoid Strong, Non-Hindered Bases: Triethylamine (TEA) should be used with caution due to its smaller steric hindrance and stronger basicity, which can accelerate racemization.[6]

    • Prefer Weaker or Sterically Hindered Bases: N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine are generally preferred as they are less likely to cause racemization.[3][6] N,N-diisopropylethylamine (DIPEA) is commonly used but can still contribute to racemization.[2]

    • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Typically, 1 to 2 equivalents are sufficient. Excess base will increase the risk of racemization.[2]

Step 3: Control the Reaction Temperature and Time.

Higher temperatures and longer reaction times increase the likelihood of racemization.

  • Causality: Racemization is a kinetically controlled process. Higher temperatures provide more energy for the racemization pathways to occur, and longer exposure of the activated amino acid to the reaction conditions increases the probability of epimerization.[2]

  • Protocol & Solution:

    • Lower the Temperature: Perform the coupling reaction at a reduced temperature, such as 0°C.[2] For highly sensitive couplings, temperatures as low as -15°C may be beneficial.

    • Minimize Pre-activation Time: If your protocol involves a pre-activation step before adding the amine component, keep this time as short as possible.

    • Monitor Reaction Progress: Use a technique like TLC or LC-MS to monitor the reaction. Stop the reaction as soon as it is complete to avoid unnecessary exposure to coupling conditions.

Step 4: Choose an Appropriate Solvent.

The polarity of the solvent can influence the rate of racemization.[2]

  • Causality: Polar aprotic solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in racemization pathways.

  • Protocol & Solution:

    • Consider Less Polar Solvents: Where solubility allows, using a less polar solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) may help to reduce racemization.[1][2]

    • Solvent Blends: A mixture of solvents, such as DCM/DMF, can sometimes provide a good balance between reagent solubility and suppression of racemization.

    • Solid-Phase Considerations: For solid-phase peptide synthesis (SPPS), the choice of solvent is also dictated by the swelling of the resin support. Ensure adequate resin swelling for efficient reaction kinetics.[8]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound

This protocol is designed for a solution-phase coupling and incorporates best practices to suppress racemization.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the amine component (e.g., an amino acid ester hydrochloride, 1.0 eq) in anhydrous DCM or THF at 0°C under an inert atmosphere (N₂ or Ar).

    • In a separate flask, dissolve the coupling reagent (e.g., DEPBT, 1.1 eq) and a racemization suppressing additive if not intrinsic to the reagent (e.g., Oxyma Pure, 1.1 eq with DIC) in the same solvent.

  • Base Addition:

    • Slowly add a weak or sterically hindered base (e.g., NMM, 1.1 eq) to the amino acid/amine mixture.

  • Coupling Reaction:

    • Slowly add the coupling reagent solution to the reaction mixture at 0°C.

    • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30-60 minutes.

    • Allow the reaction to warm to room temperature only if necessary for completion.

  • Work-up:

    • Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with mild acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Protocol 2: Quantification of Racemization using Chiral HPLC

Determining the extent of racemization is crucial for validating your protocol.

  • Sample Preparation:

    • Take a small aliquot of the crude or purified peptide product.

    • If necessary, deprotect the peptide to obtain the final dipeptide or tripeptide product.

    • Dissolve the sample in a suitable mobile phase solvent.

  • HPLC Analysis:

    • Use a chiral stationary phase column suitable for separating amino acid or peptide enantiomers.

    • Develop an isocratic or gradient elution method using a mobile phase typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

    • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired L-L diastereomer and the undesired D-L diastereomer.

    • Integrate the peak areas to determine the relative percentage of each diastereomer. The percentage of the D-L diastereomer represents the level of racemization.

Visualizations

Racemization_Mechanisms cluster_main This compound cluster_oxazolone Pathway 1: Oxazolone Formation cluster_enolization Pathway 2: Direct Enolization Activated_Acid Activated Carboxyl (e.g., with DCC/HOBt) Oxazolone Planar Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_Acid->Enolate Base-mediated α-proton abstraction Racemized_Product_1 Racemized Product Oxazolone->Racemized_Product_1 Nucleophilic Attack by Amine Racemized_Product_2 Racemized Product Enolate->Racemized_Product_2 Reprotonation

Troubleshooting_Workflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent - Use Additives (Oxyma, HOAt) - Switch to low-racemization reagent (DEPBT) Start->Step1 Step2 Step 2: Evaluate Base - Use weaker/hindered base (NMM, Collidine) - Minimize base equivalents Step1->Step2 Step3 Step 3: Control Conditions - Lower temperature (0°C) - Minimize reaction time Step2->Step3 Step4 Step 4: Check Solvent - Use less polar solvent (DCM, THF) - Ensure resin swelling (SPPS) Step3->Step4 End Racemization Minimized Step4->End

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Okamoto, R., & Kajihara, Y. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 198. [Link]

  • Yang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5364. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020, May 7). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. [Video]. YouTube. [Link]

  • John Trant. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. [Video]. YouTube. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Fields, G. B., et al. (1998). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In M. Lebl & R. Houghten (Eds.), Peptides: The Wave of the Future. Springer. [Link]

  • Kovacs, J., Holleran, E. M., & Hui, K. Y. (1980). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 45(7), 1185–1191. [Link]

  • Bodanszky, M., & Conklin, L. E. (1967). Racemization test in peptide synthesis. Journal of the American Chemical Society, 89(24), 6757–6757. [Link]

  • Josa-Culleré, L., & Aletras, N. (2020). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. European Journal of Organic Chemistry, 2020(38), 6125-6132. [Link]

  • Oh, H., & Lee, J. (2020). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer, 202, 122659. [Link]

Sources

Technical Support Center: Phenol Removal in N-Phenoxycarbonyl-L-valine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Phenol Problem"

The Challenge: In the synthesis of N-Phenoxycarbonyl-L-valine (NPC-Valine) via the reaction of L-Valine with Phenyl Chloroformate, phenol is generated as a stoichiometric byproduct. Because phenol possesses a


 (

) that dictates its solubility behavior, it often co-elutes or co-precipitates with the product if the workup pH is not strictly controlled.

The Solution Logic: Effective purification relies on the Differential Solubility "pH Switch" . By exploiting the acidity difference between the carboxylic acid of the product (


) and the hydroxyl group of phenol (

), we can selectively partition the impurities into an organic waste layer while retaining the product in the aqueous phase, or vice versa.

The Separation Logic (Theory)

To troubleshoot effectively, you must understand the species distribution at different pH levels.

Species

Behavior at pH 2.0 (Acidic)Behavior at pH 8.5 (Bicarbonate)Behavior at pH 12.0 (Caustic)
NPC-Valine (Product) ~3.7 (COOH)Protonated (R-COOH) Soluble in OrganicInsoluble in WaterDeprotonated (R-COO⁻) Soluble in WaterInsoluble in OrganicDeprotonated (R-COO⁻) Soluble in WaterRisk of Hydrolysis
Phenol (Impurity) ~10.0 (OH)Protonated (Ph-OH) Soluble in OrganicProtonated (Ph-OH) Soluble in OrganicDeprotonated (Ph-O⁻) Soluble in Water

Critical Takeaway: The "Sweet Spot" for separation is pH 8.0 – 9.0 . At this pH, the product is trapped in the water phase (as a salt), while phenol remains organic-soluble and can be washed away.

Troubleshooting Guide (Q&A)

Category A: High Phenol Content in Final Product

Q1: I performed an extraction, but HPLC still shows 2-5% phenol in my solid product. What went wrong? Diagnosis: You likely acidified the mixture before removing the phenol, or your basic wash was too alkaline. Corrective Action:

  • The "Bicarbonate Wash" Protocol: Before acidifying to precipitate the product, ensure the reaction mixture is at pH 8.5 .

  • Wash this aqueous phase with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) twice.

  • Mechanism: At pH 8.5, Phenol is >95% protonated (organic soluble). The Product is >99% deprotonated (water soluble). The phenol moves into the organic wash and is discarded.

  • Only after this wash should you acidify to pH < 2.0 to recover the product.

Q2: I used NaOH to adjust the pH for the wash, but the yield dropped. Diagnosis: Hydrolysis . Phenyl carbamates are susceptible to hydrolysis at high pH (pH > 11), especially at elevated temperatures. Using strong NaOH can cleave the carbamate, regenerating L-Valine and Phenol. Corrective Action: Use Saturated Sodium Bicarbonate (


)  or Sodium Carbonate (

) for pH adjustments. Never exceed pH 10.0 during the workup. Keep the temperature

during base treatment.
Category B: Physical State & Isolation Issues

Q3: My product is coming out as an oil instead of a solid. How do I crystallize it? Diagnosis: Residual solvent (EtOAc) or phenol impurities are depressing the melting point. Corrective Action:

  • Solvent Swap: Dissolve the oil in a minimum amount of EtOAc, then slowly add n-Heptane or Hexane while stirring.

  • Seeding: If available, add a seed crystal of pure NPC-Valine.

  • Azeotropic Drying: Trace water can prevent crystallization. Strip the solvent with Toluene to remove water azeotropically before adding the anti-solvent (Heptane).

Q4: I have a persistent emulsion during the extraction step. Diagnosis: The density difference between the aqueous phase (heavy with salts) and the organic phase is insufficient, or the carbamate surfactant properties are interfering. Corrective Action:

  • Add Brine: Saturate the aqueous phase with NaCl to increase density and ionic strength (Salting Out).

  • Filter: Sometimes fine particulates stabilize the emulsion. Filter the biphasic mixture through a Celite pad.

  • Temperature: Gently warm the mixture to 25-30°C (if stability permits) to lower viscosity.

Advanced Protocol: The "Double-Switch" Extraction

This protocol is designed for high-purity applications (e.g., Valganciclovir precursors) where phenol limits are strict (<0.1%).

Step 1: Reaction Quench

  • Complete the reaction of L-Valine + Phenyl Chloroformate.

  • Ensure the final mixture is aqueous/alkaline.

Step 2: The Phenol Purge (The Critical Step)

  • Adjust the aqueous reaction mixture to pH 8.5 ± 0.2 using dilute HCl or

    
    .
    
  • Extract: Add 1.0 volume of EtOAc (relative to reaction volume). Stir vigorously for 15 minutes.

  • Separate: Discard the Organic Layer (Contains the bulk of the Phenol).

  • Repeat: Perform this wash a second time to scavenge residual phenol.

Step 3: Product Isolation

  • Cool the Aqueous Layer to 0–5°C.

  • Slowly add 6N HCl until pH 1.5 – 2.0 is reached. The product will precipitate or oil out.

  • Extract: Add fresh EtOAc to extract the product.

  • Wash: Wash the organic layer with Brine (removes trapped acid).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    

Step 4: Crystallization (Polishing)

  • Dissolve the residue in EtOAc (1 part).

  • Add Hexane/Heptane (3 parts) slowly.

  • Cool to 0°C to maximize yield.

Process Visualization (Logic Flow)

The following diagram illustrates the "pH Switch" decision logic required to separate the Phenol impurity from the NPC-Valine product.

PhenolRemoval Start Crude Reaction Mixture (Aq. Phase, pH > 11) Contains: Product(Salt) + Phenol(Phenolate) AdjustPH Adjust pH to 8.5 (Use NaHCO3 / Dilute HCl) Start->AdjustPH WashStep Add Organic Solvent (EtOAc) Agitate & Separate AdjustPH->WashStep OrgLayer1 Organic Layer Contains: PHENOL (Impurity) WashStep->OrgLayer1 Phenol Partitions Here AqLayer1 Aqueous Layer Contains: PRODUCT (Carboxylate) WashStep->AqLayer1 Product Stays Here Waste Waste Disposal OrgLayer1->Waste Discard Acidify Acidify Aqueous to pH 1.5 (Use 6N HCl, Temp < 10°C) AqLayer1->Acidify FinalExtract Extract with Fresh EtOAc Acidify->FinalExtract FinalOrg Final Organic Layer Contains: PURE PRODUCT FinalExtract->FinalOrg Product Partitions Here FinalAq Final Aqueous Waste Contains: Salts FinalExtract->FinalAq

Caption: Figure 1. The "pH Switch" Extraction Logic. By targeting pH 8.5, phenol is forced into the organic waste stream while the product remains protected in the aqueous phase.

References

  • Vertex Pharmaceuticals Inc. (2003). Synthesis and purification of valacyclovir. World Intellectual Property Organization. Patent WO2003041647A2.

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2016). Synthesis method of N-methoxycarbonyl group-L-valine. Google Patents. CN105949085A.

  • Ranbaxy Laboratories Ltd. (2013). Process for the preparation of valganciclovir hydrochloride. U.S. Patent No.[1] 8,586,738.[1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9816135, this compound. Retrieved February 5, 2026.

  • Reddy, G. M., et al. (2013).[2] Alternative Synthesis of Valganciclovir Hydrochloride. Synthetic Communications, 43(3), 425-431.

Sources

Technical Support Center: Optimizing N-Phenoxycarbonyl-L-valine Mediated Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of N-Phenoxycarbonyl-L-valine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you improve your reaction yields and product purity.

Introduction: The Role of this compound in Synthesis

This compound is a versatile derivative of the amino acid L-valine, where the amino group is protected by a phenoxycarbonyl group. This protection renders the amino group unreactive, allowing for selective reactions at the carboxylic acid moiety, most notably, esterification. This process is fundamental in various synthetic pathways, including the preparation of peptide fragments and other complex organic molecules. The esterification is typically achieved through an acid-catalyzed reaction with an alcohol, a process known as the Fischer-Speier esterification. While robust, this reaction is not without its challenges, and achieving high yields requires careful attention to several experimental parameters.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues that can arise during the esterification of this compound, providing both solutions and the scientific rationale behind them.

Issue 1: Low or No Ester Product Formation

Question: I have refluxed my this compound with an alcohol and an acid catalyst, but TLC analysis shows mostly unreacted starting material. What could be the cause of this low conversion?

Answer: Low conversion in a Fischer esterification is typically due to one or more of the following factors: an unfavorable reaction equilibrium, insufficient catalysis, or suboptimal reaction conditions.

  • Reversible Nature of the Reaction: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus limiting the yield of the ester.

    • Solution: Implement a method to remove water as it is formed. This can be achieved by:

      • Azeotropic Distillation: Using a solvent like toluene or cyclohexane with a Dean-Stark apparatus to physically separate the water-solvent azeotrope.

      • Dehydrating Agents: Adding a chemical drying agent that is inert to the reaction conditions, such as molecular sieves.

      • Using Excess Alcohol: Employing the alcohol reactant in a large excess can also drive the equilibrium towards the product side.[1]

  • Ineffective Catalysis: The protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst is a crucial step to increase its electrophilicity for the nucleophilic attack by the alcohol.[2] Insufficient or an inappropriate choice of catalyst will result in a slow or stalled reaction.

    • Solution:

      • Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst as it also acts as a dehydrating agent.[3] Other strong acids like p-toluenesulfonic acid (TsOH) can also be used. For esterification of amino acids, in situ generation of a monoalkyl hydrosulphate from chlorosulphonic acid and the alcohol has been shown to be effective.[4]

      • Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount (e.g., 5-10 mol%) is sufficient, but for sluggish reactions, increasing the loading might be beneficial.

  • Suboptimal Temperature: Esterification reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to the reflux temperature of the alcohol or solvent being used. Monitor the reaction temperature to maintain consistent conditions.

Issue 2: Significant Byproduct Formation

Question: My reaction yields the desired ester, but I also observe significant byproduct formation, complicating purification. What are the likely side reactions and how can I minimize them?

Answer: While the N-phenoxycarbonyl protecting group is generally stable under acidic esterification conditions, side reactions can still occur, particularly under harsh conditions or with certain substrates.

  • Racemization: While the primary concern for racemization is during peptide coupling at the α-carbon of an activated amino acid, prolonged exposure to strong acid and high temperatures could potentially lead to some degree of epimerization at the chiral center of valine.

    • Solution:

      • Milder Conditions: If racemization is a concern, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.

      • Alternative Methods: For highly sensitive substrates, alternative esterification methods that do not require strong acids, such as the Steglich esterification using DCC/DMAP, could be explored, though this introduces different purification challenges.[5]

  • Decomposition of the Protecting Group: Although robust, the N-phenoxycarbonyl group can be susceptible to cleavage under very strong acidic conditions and prolonged heating, leading to the formation of phenol and other byproducts.

    • Solution:

      • Control Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.

      • Moderate Catalyst Loading: Avoid using an excessive amount of the acid catalyst.

Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate a pure sample of my this compound ester. What is an effective workup and purification strategy?

Answer: A proper workup procedure is crucial for removing the acid catalyst, unreacted starting materials, and any water-soluble byproducts.

  • Standard Workup Protocol:

    • Cool the Reaction Mixture: Allow the reaction to cool to room temperature.

    • Dilute with an Organic Solvent: Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Neutralize the Acid: Carefully wash the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases. This will neutralize the acid catalyst.

    • Wash with Water and Brine: Wash the organic layer with water to remove any remaining salts and then with brine (saturated NaCl solution) to aid in the separation of the aqueous and organic layers.

    • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification:

    • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often an effective method for purification.

    • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common mobile phase for this type of compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed esterification of this compound?

A1: The reaction follows the general mechanism of a Fischer-Speier esterification. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1]

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A weak base (e.g., the alcohol or water) removes the proton from the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Q2: How does the choice of alcohol affect the reaction yield?

A2: The structure of the alcohol can significantly impact the rate and yield of the esterification reaction due to steric hindrance. Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols react very slowly, if at all, under standard Fischer esterification conditions due to the steric bulk around the hydroxyl group hindering its nucleophilic attack on the carboxylic acid. The steric hindrance of the bulky valine side chain can also contribute to slower reaction rates.

Q3: Can I use a base as a catalyst for this esterification?

A3: No, a base cannot be used to catalyze this type of esterification. In basic conditions, the carboxylic acid would be deprotonated to form a carboxylate anion.[2] This negatively charged species is a very poor electrophile and will not readily react with the alcohol nucleophile.

Q4: Is the N-Phenoxycarbonyl protecting group stable during the esterification?

A4: The N-phenoxycarbonyl group is generally stable under the acidic conditions typically employed for Fischer esterification.[6] However, prolonged reaction times at high temperatures with a high concentration of strong acid could potentially lead to some degradation. It is always advisable to monitor the reaction to avoid unnecessary exposure to harsh conditions.

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material (this compound) and the less polar ester product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Data Summary and Visualization

Table 1: Influence of Alcohol Type on Relative Reaction Rate
Alcohol TypeStructureSteric HindranceRelative Reaction Rate
PrimaryR-CH₂-OHLowFast
SecondaryR₂-CH-OHMediumModerate
TertiaryR₃-C-OHHighVery Slow / No Reaction
Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_0 Reaction Pathway Reactants This compound + Alcohol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid 1. Protonation Catalyst H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester 3. Proton Transfer & 4. Elimination of H₂O Products Ester + Water Protonated_Ester->Products 5. Deprotonation Regen_Catalyst H⁺ (Regenerated)

Caption: Key steps in the acid-catalyzed esterification of this compound.

Diagram 2: Troubleshooting Workflow for Low Ester Yield

Troubleshooting_Yield Start Low Ester Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the acid catalyst appropriate and sufficient? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Sterics Is a sterically hindered alcohol being used? Start->Check_Sterics Sol_Water Implement Dean-Stark, add molecular sieves, or use excess alcohol. Check_Water->Sol_Water Sol_Catalyst Use a strong acid catalyst (e.g., H₂SO₄, TsOH). Ensure sufficient catalyst loading. Check_Catalyst->Sol_Catalyst Sol_Temp Increase temperature to reflux. Check_Temp->Sol_Temp Sol_Sterics Increase reaction time and/or catalyst loading. Consider alternative esterification methods for tertiary alcohols. Check_Sterics->Sol_Sterics

Caption: A decision tree for troubleshooting low yield in the esterification reaction.

References

  • Royal Society of Chemistry. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry. Retrieved from [Link]

  • Google Patents. (1998). Process for esterification of amino acids and peptides. (WO1998049133A1).
  • American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2022). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Synthesis method of N-methoxycarbonyl group-L-valine. (CN105949085A).
  • ResearchGate. (2021). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis of Polypeptides with Activated Amino Acid Monomers. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). Chemoenzymatic Synthesis of Poly- l -lysine via Esterification with Alcohol in One-Pot. Retrieved from [Link]

  • American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2021). Why esterification needs to be in acidic conditions?. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of N--Phenoxycarbonyl-L-valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of N-Phenoxycarbonyl-L-valine, a critical yet often challenging building block in peptide synthesis. The inherent steric hindrance of the valine side chain, compounded by the N-phenoxycarbonyl protecting group, can lead to sluggish or incomplete coupling reactions. [1][2]This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles and achieve optimal results in your peptide synthesis endeavors.

The phenoxycarbonyl (Phoc) protecting group, akin to the more common benzyloxycarbonyl (Cbz) group, plays a crucial role in preventing unwanted side reactions at the N-terminus during peptide synthesis. [3][4]However, its successful application, particularly with sterically demanding amino acids like L-valine, requires careful optimization of reaction conditions. This guide is structured to provide a logical workflow for diagnosing and resolving common issues, ensuring the integrity and yield of your target peptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing consistently low coupling efficiency when using this compound. What are the primary contributing factors?

Low coupling efficiency with this compound is most commonly attributed to two primary factors rooted in its molecular structure:

  • Steric Hindrance: L-valine is a β-branched amino acid, meaning its bulky isopropyl side chain is in close proximity to the α-amino group. This steric bulk physically obstructs the approach of the incoming activated carboxyl group of the coupling partner, thereby slowing down the reaction kinetics. [1]The presence of the N-phenoxycarbonyl group further exacerbates this issue.

  • Peptide Aggregation: Sequences that are rich in hydrophobic residues like valine have a tendency to aggregate on the solid-phase resin. [1]This aggregation, driven by inter- or intra-chain hydrogen bonding, can cause the peptide to adopt secondary structures (e.g., β-sheets) that render the N-terminus of the growing peptide chain inaccessible to the incoming activated amino acid. [1]

Q2: How can I reliably detect if the coupling of this compound has failed or is incomplete?

Several qualitative and quantitative methods can be employed to monitor the completeness of the coupling reaction in real-time or post-synthesis:

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect the presence of free primary amines on the resin. A positive result, indicated by a deep blue or purple color on the resin beads, signifies an incomplete coupling reaction. [1]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: Similar to the Kaiser test, the TNBS test is another colorimetric assay for detecting unreacted primary amines. [1]

  • Cleavage and Analysis: For a definitive assessment, a small aliquot of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the valine residue) in the mass spectrum or a low-purity profile in the HPLC chromatogram confirms incomplete coupling. [1][5]

Q3: What are the most effective coupling reagents to overcome the steric hindrance associated with this compound?

For challenging couplings involving sterically hindered amino acids, the choice of coupling reagent is critical. More potent activating agents are generally required to drive the reaction to completion. [2]

Coupling Reagent ClassExamplesMechanism of Action & Suitability
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU, COMUThese reagents rapidly form highly reactive activated esters (OBt, OAt, or Oxyma esters) that are more effective at acylating sterically hindered amines. [6][7]HATU and COMU are often considered the most efficient due to the formation of OAt and Oxyma esters, respectively, which are more reactive than OBt esters. [8]
Phosphonium Salts PyBOP, PyAOPSimilar to onium salts, these reagents generate highly reactive activated esters. PyAOP, in particular, has been shown to be effective for coupling hindered amino acids. [7]
Carbodiimides with Additives DIC/HOBt, DIC/OxymaPure®While carbodiimides like DIC alone may be insufficient, their efficacy is significantly enhanced by the addition of nucleophilic additives like HOBt or OxymaPure®. These additives form active esters that are less prone to side reactions and can improve coupling yields. [2]

Recommendation: For this compound, it is highly recommended to start with a potent onium salt-based reagent such as HATU or COMU .

Q4: Beyond the coupling reagent, what other reaction parameters can I adjust to improve the coupling yield?

Optimizing the reaction environment is as crucial as selecting the right coupling reagent. Consider the following adjustments:

  • Solvent Selection: The choice of solvent is critical for proper solvation of the growing peptide chain and reagents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for solid-phase peptide synthesis (SPPS) due to their superior solvating properties. [2]If peptide aggregation is suspected, switching from DMF to NMP may be beneficial. [9]

  • Reaction Time and Temperature: Extending the coupling time (e.g., to 4-24 hours or even overnight) can allow the reaction to proceed to completion. [10]If extending the time is not sufficient, a modest increase in temperature (e.g., to 30-40°C) can also enhance the reaction rate. [2]However, temperature increases should be monitored carefully to avoid potential side reactions.

  • Double Coupling: If a monitoring test indicates incomplete coupling, a second coupling step with a fresh preparation of the activated this compound should be performed. [5][11]

  • Reagent Concentration: Using a higher concentration of the activated amino acid and coupling reagent can also help to drive the reaction forward.

Experimental Protocols

Protocol 1: Standard Protocol for Monitoring Coupling Completion via the Kaiser Test
  • After the coupling reaction, transfer a small sample of the resin (a few beads) to a small glass test tube.

  • Wash the resin beads thoroughly with DMF (3x) and then with ethanol (2x) to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue or purple color.

    • Negative Result (Complete Coupling): Yellow or colorless.

Protocol 2: Optimized Coupling Protocol for this compound
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the deprotection of the N-terminal protecting group of the preceding amino acid.

  • Deprotection: Perform the standard deprotection protocol for the N-terminal protecting group (e.g., 20% piperidine in DMF for Fmoc).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection solution.

  • Activation and Coupling:

    • In a separate vessel, pre-activate the this compound (3-5 equivalents) with HATU or COMU (3-5 equivalents) and a hindered base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for at least 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion.

  • Recoupling (if necessary): If the Kaiser test is positive, repeat the coupling step with a fresh activation mixture.

  • Capping (if necessary): If the Kaiser test remains positive after a second coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. [11]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reactivity of this compound.

Troubleshooting_Workflow start Low Coupling Yield with This compound check_completion Monitor Coupling Completion (e.g., Kaiser Test) start->check_completion incomplete Incomplete Coupling (Positive Kaiser Test) check_completion->incomplete Positive complete Complete Coupling (Negative Kaiser Test) check_completion->complete Negative recouple Perform Double Coupling incomplete->recouple Yes proceed Proceed to Next Step complete->proceed check_again Monitor Again recouple->check_again check_again->complete Negative still_incomplete Still Incomplete? check_again->still_incomplete Positive cap Cap Unreacted Amines still_incomplete->cap Yes optimize_reagents Optimize Coupling Reagents (e.g., HATU, COMU) still_incomplete->optimize_reagents No, persistent issue cap->proceed optimize_conditions Optimize Reaction Conditions (Solvent, Time, Temperature) optimize_reagents->optimize_conditions optimize_conditions->start Re-attempt Synthesis

Caption: A workflow for troubleshooting incomplete couplings.

References

  • Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. (2021). Polymer Chemistry, 12(30), 4334-4340. [Link]

  • Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. (2021). Molecules, 26(16), 4995. [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. (2023). Crystal Growth & Design, 23(2), 1045-1056. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 5, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Protein and Peptide Letters, 20(8), 879-887. [Link]

  • Introduction to Peptide Synthesis. (2012). Current Protocols in Protein Science, 69(1), 18.1.1-18.1.28. [Link]

  • p-Nitrobenzyloxycarbonyl (pNZ) as an Alternative to Fmoc for the Protection of Amines in Solid-Phase Peptide Synthesis. (2018). Molecules, 23(11), 2933. [Link]

  • Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. (1987). The Journal of Physical Chemistry, 91(16), 4425-4429. [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved February 5, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (1995). The Journal of Organic Chemistry, 60(16), 5214-5215. [Link]

  • Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide. (1980). Australian Journal of Chemistry, 33(8), 1851-1855. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). Organic Process Research & Development, 23(8), 1563-1576. [Link]

  • Amino Acids and Peptides. (n.d.). eGyanKosh. Retrieved February 5, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA International Journal for Chemistry, 68(4), 252-256. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2019). The Journal of Organic Chemistry, 84(8), 4787-4796. [Link]

  • Solid phase peptide synthesis help. (2021). Reddit. Retrieved February 5, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (1994). In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews, 111(11), 6557-6602. [Link]

  • SPPS: peptide failure to elongate? (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Alloc Protecting Group Removal Protocol. (n.d.). Retrieved February 5, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

  • Impact of aprotic solvent on binary complexes of bioactive metals with L-Valine. (2022). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Optimization of temperature controls for N-Phenoxycarbonyl-L-valine stability

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

N-Phenoxycarbonyl-L-valine (NPC-Val) is a critical activated carbamate intermediate, most notably utilized in the synthesis of the antiviral prodrug Valganciclovir . Its utility lies in the "leaving group" ability of the phenoxy moiety, which facilitates the coupling of L-valine to the ganciclovir backbone.

However, this reactivity is a double-edged sword. The thermodynamic instability that makes NPC-Val a good acyl donor also renders it susceptible to thermal degradation and moisture-induced hydrolysis .

The Thermal Danger Zone:

  • > 40°C: Rapid elimination of phenol, leading to cyclization into N-carboxyanhydrides (NCAs) or oligomerization.

  • < 0°C (Reaction): Potential precipitation or viscosity issues affecting mass transfer during synthesis, though generally safer for storage.

This guide addresses the specific temperature control protocols required to maintain the integrity of NPC-Val during synthesis, storage, and scale-up.

Troubleshooting Guide: Synthesis & Reaction Control

Context: The synthesis typically involves the Schotten-Baumann reaction of L-valine with phenyl chloroformate. This reaction is exothermic .

Q1: During the addition of phenyl chloroformate, the reaction mixture turned yellow/orange, and the final purity was low. What happened?

Diagnosis: Thermal Runaway / Phenol Oxidation. Root Cause: The reaction between the amine of L-valine and phenyl chloroformate releases significant heat. If the temperature exceeds 25°C during addition, two side reactions occur:

  • Oligomerization: NPC-Val reacts with unreacted L-valine.

  • Phenol Oxidation: Liberated phenol (a byproduct) can oxidize, causing color changes.

Corrective Protocol:

  • Pre-Cooling: Cool the aqueous L-valine/base solution to 0–5°C before addition.

  • Controlled Addition: Add phenyl chloroformate dropwise. Monitor internal temperature (Ti) strictly. Stop addition if Ti > 10°C.

  • post-Addition Stirring: Allow the reaction to warm to room temperature (20–25°C) only after the exotherm has subsided to ensure completion.

Q2: We are observing high levels of free phenol and L-valine in the final isolated solid. Is this a washing issue?

Diagnosis: Hydrolytic Degradation induced by Thermal Stress during Work-up. Root Cause: While washing removes free phenol, high levels suggest the product is degrading during the isolation (acidification/filtration) steps. NPC-Val is acid-sensitive, and heat accelerates acid hydrolysis.

Corrective Protocol:

  • Acidification Temp: When acidifying the reaction mixture to precipitate NPC-Val, maintain temperature < 10°C .

  • Drying: Do not oven dry > 35°C. Use vacuum drying at ambient temperature (20–25°C) with a P2O5 or silica desiccant trap.

Stability & Storage FAQs

Q3: Can we store this compound at room temperature for extended periods?

Answer: No. While NPC-Val appears stable as a solid, it undergoes slow decarboxylation and phenol elimination at ambient temperatures (> 25°C), especially if humidity is uncontrolled.

Data: Stability Profile of NPC-Val (Solid State)

TemperatureHumidity (RH)Stability DurationPrimary Degradant
-20°C N/A (Sealed)> 2 YearsNone (Stable)
2–8°C < 40%6–12 MonthsTrace Phenol
25°C 60%1–3 MonthsL-Valine, Phenol
40°C Ambient< 1 WeekPolypeptides (Oligomers)
Q4: The material has formed a "cake" or hard lump inside the drum. Is it usable?

Answer: Proceed with extreme caution. Caking indicates partial melting or moisture absorption, likely triggering the formation of sticky oligomers (peptides).

  • Test: Run an HPLC or H-NMR.

  • Pass Criteria: If Purity > 98% and Free Phenol < 0.5%, grind and use immediately.

  • Fail Criteria: If "Unknown Impurities" (oligomers) > 1.0%, discard. The oligomers will compete in the downstream Valganciclovir coupling reaction, lowering yield.

Visualizing the Degradation Pathway

Understanding why temperature control is vital requires visualizing the molecular fate of NPC-Val under stress.

NPC_Degradation cluster_conditions Critical Control Parameters NPC This compound (Target Intermediate) NCA Valine-NCA (Highly Reactive Cyclic Intermediate) NPC->NCA Heat (>40°C) / Base - Phenol Hydrol Hydrolysis Products (L-Valine + Phenol + CO2) NPC->Hydrol Moisture + Acid/Heat Poly Poly(L-valine) (Oligomers/Polypeptides) NCA->Poly Polymerization (Chain Growth) Temp Temp < 25°C Dry Anhydrous Storage

Figure 1: Thermal degradation pathways of this compound. Note that heat drives the elimination of phenol to form the reactive NCA species, which leads to irreversible polymerization.

Process Scale-Up: Heat Transfer Protocol

When scaling from gram (lab) to kilogram (pilot) scale, the surface-area-to-volume ratio decreases, making heat removal difficult.

The "Dos" and "Don'ts" of Scale-Up:

  • DO Use Jacketed Reactors: Ensure the cooling jacket medium (glycol/water) is at -10°C to maintain an internal temperature (Ti) of 0–5°C during chloroformate addition.

  • DON'T Dump Reagents: Use a metering pump for Phenyl Chloroformate. Rate of addition must be coupled to the cooling capacity (

    
    ).
    
  • DO Monitor pH: The reaction releases HCl (neutralized by base). Localized hot-spots often coincide with pH spikes. Ensure vigorous agitation.

References

  • Arzeno, H. B., et al. (2000). Process for the preparation of valganciclovir hydrochloride.[1][2][3][4] U.S. Patent No.[3] 6,083,953.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Babu, J., et al. (2011).[5] A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor.[1] Arkivoc, 2011(2), 199-208.[1] Link

  • Endo, T., et al. (2016). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 7(3), 568-575. Link

  • Katritzky, A. R., et al. (2004). Novel synthesis of dipeptides mediated by N-phenoxycarbonyl amino acids. Journal of Organic Chemistry, 69(26), 9313-9315. Link

Sources

Technical Support Center: Purification of Crude N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude N-Phenoxycarbonyl-L-valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this critical peptide synthesis building block.[1] This resource is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.

I. Understanding the Impurity Profile: What are you trying to remove?

Question: What are the most common impurities in a crude this compound reaction mixture?

Answer: The impurity profile of crude this compound can be complex and is highly dependent on the synthetic route employed. However, several common impurities are frequently encountered:

  • Unreacted Starting Materials: The most common impurities are residual L-valine and phenyl chloroformate.

  • Side-Reaction Byproducts: Divaline urea can form from the reaction of the product with any unreacted L-valine. Di-substituted ureas can also arise from side reactions of phenyl chloroformate.

  • Degradation Products: this compound can be susceptible to hydrolysis back to L-valine and phenol, especially under non-optimal pH and temperature conditions during workup and storage.[2]

  • Residual Solvents: Solvents used in the reaction and workup, such as ethyl acetate, dichloromethane, or ethers, may be present in the crude product.

A thorough understanding of the potential impurities is the first critical step in designing an effective purification strategy. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying and quantifying these impurities.[3][4][5]

II. Purification Strategies: Choosing the Right Tool for the Job

The purification of this compound often requires a multi-step approach, combining different techniques to achieve the desired level of purity. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

A. Recrystallization: The Workhorse of Purification

Question: My this compound is an oil and won't crystallize. What should I do?

Answer: The "oiling out" of N-protected amino acids during recrystallization is a frequent challenge.[6] This occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. Here’s a systematic approach to troubleshoot this issue:

  • Solvent System Optimization: The choice of solvent is critical.[7][8][9] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Try a solvent/anti-solvent system: Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or isopropanol) at room temperature. Then, slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane, heptane, or cold water) until the solution becomes turbid. Gentle heating to redissolve the oil followed by slow cooling can induce crystallization.

    • Experiment with different solvent mixtures: A mixture of solvents can sometimes provide the ideal solubility profile. Common mixtures include ethyl acetate/hexane, dichloromethane/hexane, and isopropanol/water.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

    • Slow Cooling: Rapid cooling often favors oil formation. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.

  • Control of Supersaturation: Oiling out is often a result of a solution that is too concentrated. Try using a slightly larger volume of the recrystallization solvent.

Question: What is a good starting point for a recrystallization protocol for this compound?

Answer: A common and effective method for the recrystallization of this compound is using an ethyl acetate and hexane solvent system.

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Inducing Crystallization (if necessary): If the product oils out or remains in solution, slowly add n-hexane as an anti-solvent until persistent turbidity is observed. Re-warm the mixture slightly to obtain a clear solution and then cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemGood SolventAnti-SolventTypical Ratio (Good:Anti)Notes
Ethyl Acetate / HexaneEthyl Acetaten-Hexane1:2 to 1:5A widely used and effective system.
Dichloromethane / HexaneDichloromethanen-Hexane1:3 to 1:6Good for less polar impurities.
Isopropanol / WaterIsopropanolWater10:1 to 5:1Useful if ionic impurities are present.
Toluene / HeptaneToluenen-Heptane1:1 to 1:3Can be effective for specific impurity profiles.
B. Liquid-Liquid Extraction: Exploiting pH Differences

Question: How can I use extraction to purify my crude this compound?

Answer: Liquid-liquid extraction is a powerful technique for separating acidic, basic, and neutral compounds. Since this compound has an acidic carboxylic acid group, its solubility in aqueous and organic phases can be manipulated by adjusting the pH.

Causality behind the Experimental Choice: The key is to exploit the differential partitioning of the desired product and impurities between two immiscible liquid phases.

  • Acidic Wash (to remove basic impurities): Washing the organic solution of the crude product with a dilute acid (e.g., 1 M HCl) will protonate any basic impurities (like unreacted triethylamine if used in the synthesis), making them water-soluble and thus removing them into the aqueous phase.

  • Basic Wash (to isolate the product): Washing the organic solution with a dilute base (e.g., 1 M NaHCO₃ or Na₂CO₃) will deprotonate the carboxylic acid of this compound, forming a water-soluble carboxylate salt. This will transfer your product into the aqueous phase, leaving neutral organic impurities behind in the organic layer.

  • Acidification and Re-extraction: The aqueous layer containing the product salt is then acidified (e.g., with 1 M HCl) to a pH of 1.0-2.0, which re-protonates the carboxylate, making the this compound insoluble in water.[10] The purified product can then be extracted back into an organic solvent like ethyl acetate.

Experimental Workflow: Purification by Extraction

ExtractionWorkflow crude Crude Product in Ethyl Acetate acid_wash Wash with 1M HCl crude->acid_wash Removes basic impurities base_wash Wash with 1M NaHCO3 acid_wash->base_wash acidify Acidify Aqueous Layer to pH 1-2 with 1M HCl base_wash->acidify Product moves to aqueous layer extract_back Extract with Ethyl Acetate acidify->extract_back Product precipitates and is re-dissolved dry_concentrate Dry Organic Layer (Na2SO4) and Concentrate extract_back->dry_concentrate pure_product Pure N-Phenoxycarbonyl- L-valine dry_concentrate->pure_product

Caption: Workflow for purification via liquid-liquid extraction.

C. Column Chromatography: For High-Purity Requirements

Question: When should I consider using column chromatography, and what conditions should I use?

Answer: Column chromatography is generally reserved for when high purity is required and other methods like recrystallization have failed to remove closely related impurities.[11][12] It is also useful for small-scale purifications. For this compound, normal-phase silica gel chromatography is typically employed.

Key Parameters for Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. The polarity of the eluent is gradually increased to elute the compounds from the column.

  • Gradient Elution: Starting with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increasing the proportion of the polar solvent (e.g., to 30-50% ethyl acetate) allows for the separation of compounds with different polarities.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Troubleshooting Common Chromatography Issues:

  • Poor Separation: If compounds are eluting too close together, a shallower gradient (a slower increase in polarity) or a less polar solvent system should be used.

  • Band Broadening: This can be caused by an unevenly packed column or overloading the column with too much crude material. Ensure the column is packed uniformly and use an appropriate amount of sample for the column size.

  • Product Crashing on the Column: If the product is not very soluble in the mobile phase, it can precipitate on the column. Ensure the chosen eluent system provides adequate solubility for your compound.

III. Purity Assessment: How Pure is Pure?

Question: How can I confirm the purity of my final this compound product?

Answer: A combination of analytical techniques should be used to confirm the purity and identity of the final product.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[13][14] A reversed-phase HPLC method can separate and quantify the main product and any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity of the compound and detect impurities.

  • Melting Point: A sharp melting point close to the literature value (around 71°C) is a good indicator of high purity.[15] A broad melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

IV. Frequently Asked Questions (FAQs)

Q1: My yield is very low after purification. What are the common causes?

  • A1: Low yields can result from several factors:

    • Losses during workup: Significant product loss can occur during multiple extraction and filtration steps.

    • Incomplete crystallization: A portion of your product may remain in the mother liquor after recrystallization. Try cooling the mother liquor for a longer period or concentrating it to recover more product.

    • Degradation: The product may be degrading during purification, especially if exposed to harsh pH conditions or high temperatures for extended periods.

Q2: Can I use other protecting groups for L-valine, and how would that affect purification?

  • A2: Yes, other common N-protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[16] The purification strategy would need to be adapted based on the properties of the protected amino acid. For example, Boc-L-valine is often an oil and can be challenging to crystallize, while Cbz-L-valine is a solid that is more readily recrystallized.

Q3: How should I store my purified this compound?

  • A3: To prevent degradation, store the purified solid in a tightly sealed container in a cool, dry, and dark place.[2] For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Are there any safety precautions I should take when working with the solvents and reagents mentioned?

  • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Phenyl chloroformate is corrosive and lachrymatory. Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each chemical before use.

V. References

  • Polymer Chemistry. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine. Retrieved from

  • PubMed. (n.d.). Purification of Synthetic Peptides Using Reversible Chromatographic Probes Based on the Fmoc Molecule. Retrieved from [Link]

  • PubMed. (n.d.). Production of L-[1-11C]valine by HPLC Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound | CAS No: 126147-70-4. Retrieved from [Link]

  • Hilaris Publisher. (2011). Purity Profiling of Peptide Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N‐phthaloyl‐L‐valine and N,N‐phthaloyl‐L‐isoleucine with N‐(ethoxycarbonyl)phthalimide | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method. Retrieved from

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid. Retrieved from

  • ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Valine-impurities. Retrieved from [Link]

  • OPUS. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting troublesome recombinant protein expression.... Retrieved from [Link]

  • PubMed. (2021). Selection of Analytical Technology and Development of Analytical Procedures Using the Analytical Target Profile. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Polypeptides by Ring-opening Polymerization: A Concise Review | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. Retrieved from [Link]

  • Study.com. (n.d.). Valine | Structure, Function & Significance - Lesson. Retrieved from [Link]

  • PubMed. (n.d.). Purification of valine transfer ribonucleic acid by combined chromatographic and chemical procedures. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Phenoxycarbonyl-L-valine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile N-protected amino acid derivative in aqueous media. Here, we will explore the underlying reasons for its poor aqueous solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to help you achieve clear, stable solutions for your experiments.

Understanding the Challenge: Why is this compound Poorly Soluble in Water?

This compound (MW: 237.25 g/mol ) is a key building block in peptide synthesis and pharmaceutical development.[1][2] However, its structure presents a classic solubility challenge. The molecule's low aqueous solubility is primarily due to the presence of two significant hydrophobic moieties: the bulky, non-polar isobutyl side chain of the valine residue and the aromatic phenoxycarbonyl protecting group . These groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

While the molecule possesses a carboxylic acid group, which is ionizable, in its protonated (R-COOH) state at neutral or acidic pH, its contribution to overall polarity is insufficient to overcome the hydrophobicity of the rest of the molecule.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₄[1]
Molecular Weight237.25 g/mol [1]
AppearanceWhite to off-white powder[1]
Predicted pKa3.84 ± 0.10[3]
Organic SolubilitySoluble in Methanol, Acetone, Chloroform, Dichloromethane[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when attempting to dissolve this compound in aqueous buffers.

Q1: I added this compound powder directly to my neutral pH buffer (e.g., PBS pH 7.4), and it won't dissolve. What's wrong?

A1: This is the most common issue. At neutral pH, the carboxylic acid group (with a predicted pKa of ~3.84) is deprotonated, but the strong hydrophobic character of the phenoxycarbonyl and isobutyl groups still dominates, preventing dissolution.[3][4] Direct addition to a bulk aqueous solution is rarely successful.

Solution: You must first prepare a concentrated stock solution in a water-miscible organic co-solvent or use a pH adjustment strategy before diluting into your final aqueous medium. See Protocol A: Co-Solvent Stock Preparation or Protocol B: pH-Mediated Solubilization .

Q2: My compound dissolved in an organic solvent, but it precipitated immediately when I added it to my aqueous buffer. How can I prevent this?

A2: This "crashing out" occurs when the concentration of the organic co-solvent is not high enough in the final solution to maintain solubility. The hydrophobic molecules aggregate and precipitate out of the aqueous phase.

Solution: Ensure that the final concentration of the organic co-solvent in your aqueous medium is sufficient to keep the compound in solution. This may require optimization. A good starting point is to keep the final co-solvent concentration between 5-10% (v/v), but this is highly dependent on the final concentration of your compound. It is also crucial to add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can trigger precipitation.

Q3: I need to avoid organic solvents like DMSO for my cell-based assay. Is there an alternative method to dissolve this compound?

A3: Yes. The most effective alternative is pH-mediated solubilization. By raising the pH of the solution well above the pKa of the carboxylic acid, you can fully deprotonate it to the highly polar carboxylate salt (R-COO⁻), which is significantly more water-soluble.[5][6]

Solution: Prepare a stock solution by dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully adjusting the pH back down towards your target, being careful not to go below a critical pH where it might precipitate. See Protocol B: pH-Mediated Solubilization .

Q4: Can I use surfactants to improve solubility?

A4: Yes, surfactants can be an effective strategy, particularly if both co-solvents and significant pH shifts are incompatible with your experimental design. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[7][8] The hydrophobic core of these micelles can encapsulate this compound, allowing it to be dispersed in the aqueous phase.[7][8]

Solution: Non-ionic surfactants like Tween® 20 or Polysorbate 80 are commonly used. Prepare a stock solution of the surfactant in your buffer, then add the solid this compound and facilitate dissolution using sonication or gentle heating. See Protocol C: Surfactant-Mediated Solubilization .

Solubilization Strategy Decision Workflow

Choosing the right method depends on the constraints of your downstream application. Use the following decision tree to guide your choice.

G start Solubility Issue with This compound q_solvent Is a small amount of organic co-solvent (e.g., DMSO) acceptable in the final solution? start->q_solvent q_ph Is a final pH > 6.0 acceptable for your experiment? q_solvent->q_ph  No ans_solvent Use Protocol A: Co-Solvent Method q_solvent->ans_solvent  Yes q_surfactant Are surfactants (e.g., Tween 20) compatible with your assay? q_ph->q_surfactant  No ans_ph Use Protocol B: pH Adjustment Method q_ph->ans_ph  Yes ans_surfactant Use Protocol C: Surfactant Method q_surfactant->ans_surfactant  Yes ans_fail Consider advanced methods: - Solid Dispersions - Complexation (e.g., with Cyclodextrins) q_surfactant->ans_fail  No

Caption: Decision tree for selecting a solubilization protocol.

Experimental Protocols

Protocol A: Co-Solvent Stock Preparation

This is the most direct method when organic solvents are permissible. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with water.[9]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

  • Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • Dilution Step: To prepare your working solution, add the DMSO stock dropwise into your aqueous buffer while vortexing. Do not add the buffer to the DMSO stock.

  • Ensure the final concentration of DMSO in your aqueous solution is low (typically <5%, ideally <1%) to avoid artifacts in biological assays.

Self-Validation:

  • Visual Check: The final aqueous solution should be clear and free of any precipitate.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous buffer without the compound. This is essential for all downstream experiments.

Protocol B: pH-Mediated Solubilization

This protocol leverages the acidic nature of the carboxylic acid group to form a soluble salt.[10][]

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Target aqueous buffer

  • Calibrated pH meter

Procedure:

  • Weigh out the this compound powder.

  • Add a small volume of 0.1 M NaOH solution to the powder to create a slurry. The goal is to use a minimal volume to deprotonate the carboxylic acid.

  • Stir or sonicate gently until the solid dissolves completely. The pH will be highly basic.

  • Slowly add your target aqueous buffer to dilute the concentrated basic stock.

  • Place the solution in a beaker with a stir bar and monitor the pH using a calibrated pH meter.

  • Carefully add 0.1 M HCl dropwise to adjust the pH down to your desired final value. Crucial: Do not let the pH drop below ~6.0, as precipitation is likely to occur as you approach the pKa.

  • Once the target pH is reached and stable, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Self-Validation:

  • pH Stability: Monitor the pH for a few minutes to ensure it is stable.

  • Precipitation Check: Let the final solution stand for 30 minutes at room temperature. If it remains clear, the compound is likely stable in solution.

Protocol C: Surfactant-Mediated Solubilization

This method uses non-ionic surfactants to form micelles that encapsulate the hydrophobic compound.[8][12]

Materials:

  • This compound powder

  • Tween® 20 or Polysorbate 80

  • Target aqueous buffer

  • Bath sonicator

Procedure:

  • Prepare a solution of the surfactant in your target buffer at a concentration well above its CMC (e.g., 1-2% w/v).

  • Add the solid this compound powder directly to the surfactant-containing buffer.

  • Place the tube or vial in a bath sonicator.

  • Sonicate in intervals of 5-10 minutes, allowing the solution to cool in between to prevent heating, until the compound is fully dissolved.

  • The final solution may have a slightly hazy or opalescent appearance due to the presence of micelles, but there should be no visible particulate matter.

Self-Validation:

  • Clarity: The solution should be free of visible solid particles.

  • Control: A vehicle control containing only the surfactant in the buffer is mandatory for downstream applications to account for any effects of the surfactant itself.

Summary of Methods

MethodProsConsBest For...
Co-Solvents Simple, fast, effective for high concentrations.Potential for solvent toxicity/artifacts in assays.[9] Risk of precipitation upon dilution.Initial screening, in vitro biochemical assays, and chemical reactions.
pH Adjustment Avoids organic solvents. Can achieve good solubility.[]Limited to applications where a non-neutral pH is acceptable. Risk of precipitation if pH is not controlled.Cell-free assays, formulations where final pH can be controlled above 6.0.
Surfactants Avoids organic solvents and can be used at neutral pH.Surfactants can interfere with some biological assays (e.g., membrane-based assays).[12] May not achieve very high concentrations.Cell-based assays where co-solvents and pH shifts are problematic.

References

  • PubChem. (n.d.). L-Valine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-(phénoxycarbonyl)-L-valine. Retrieved from [Link]

  • PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLID DISPERSION AS AN APPROACH FOR DISSOLUTION ENHANCEMENT OF POORLY WATER SOLUBLE DRUG RITONAVIR. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2020). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Retrieved from [Link]

  • Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • Lab FIRP. (n.d.). Surfactants in Aqueous Solutions: Essential Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of amino acids and related compounds in aqueous solutions. Retrieved from [Link]

  • ACS Publications. (2013). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2025). Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. Retrieved from [Link]

  • PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • SpringerLink. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • YouTube. (2021). pH of an Aqueous Solution Test for Carboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Valine. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Valine. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SOLUBILITY OF d-VALINE IN WATER. Retrieved from [Link]

  • Cleanchem. (n.d.). This compound. Retrieved from [Link]

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Reducing side reactions in N-Phenoxycarbonyl-L-valine acylation protocols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Phenoxycarbonyl-L-Valine (NPC-Val) Chemistry

Current Status:Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: Optimization of Acylation Protocols & Impurity Control

Welcome to the NPC-Val Optimization Hub

You are likely utilizing This compound (NPC-Val) as a robust, moisture-tolerant alternative to N-carboxyanhydrides (NCAs) for peptide synthesis or prodrug derivatization. While NPC-Val offers superior stability over traditional NCAs, its activation mechanism—involving the in situ formation of reactive intermediates—introduces a unique set of side reactions.

This guide addresses the three most critical failure modes in NPC-Val acylation: Racemization (Loss of Chirality) , Uncontrolled Oligomerization , and Urea/Hydantoin Byproduct Formation .

Module 1: Critical Failure Modes & Mechanisms

Before troubleshooting, you must understand the "Hidden" Pathway. Unlike standard Fmoc/Boc chemistry, NPC-Val coupling often proceeds through a transient Isocyanate or NCA intermediate, driven by the elimination of phenol.

Visualizing the Reaction Landscape

The diagram below maps the desired acylation pathway against the three primary parasitic side reactions.

NPC_Val_Pathways cluster_legend Pathway Legend NPC This compound (NPC-Val) Base Base/Heat NPC->Base NCA Valine-NCA (Transient Intermediate) NPC->NCA - Phenol (Rate Limiting) Base->NCA Product Desired Acylated Product (Peptide/Carbamate) NCA->Product + Nucleophile (Controlled Acylation) Racemate D-Valine Impurity (Racemization) NCA->Racemate Excess Base High Temp (>40°C) Oligomer Oligomers (Val-Val-Val...) NCA->Oligomer Slow Nucleophile Addition High Monomer Conc. Urea Symmetric Urea (Dimerization) NCA->Urea Moisture/Hydrolysis Target Nucleophile (R-NH2 / R-OH) Blue: Reagents Blue: Reagents Green: Desired Path Green: Desired Path Blue: Reagents->Green: Desired Path Red: Side Reactions Red: Side Reactions Green: Desired Path->Red: Side Reactions

Figure 1: Mechanistic divergence in NPC-Val coupling. Note that the NCA intermediate is the pivot point for both success and failure.

Module 2: Troubleshooting Tickets (Q&A)

Ticket #001: Enantiomeric Excess (ee) Degradation

User Report: "My final coupled product shows 5-8% D-Valine content. I started with 99.9% L-Valine."

Root Cause: Racemization in NPC chemistry is almost exclusively base-catalyzed enolization of the transient NCA intermediate. If the base is too strong or the temperature too high during the phenol elimination step, the


-proton is abstracted, destroying chirality.

Corrective Protocol:

  • Switch Bases: Replace strong tertiary amines (like TEA/DIPEA) with milder inorganic bases or sterically hindered organic bases if solubility permits.

  • Temperature Ceiling: Never exceed 40°C during the activation phase.

  • Solvent Polarity: Switch from pure DMF (promotes ion separation and racemization) to a DCM/THF mixture if solubility allows.

ParameterHigh Risk (Avoid)Low Risk (Recommended)
Base Triethylamine (TEA), DBUN-Methylmorpholine (NMM), NaHCO₃
Temperature > 50°C0°C (Addition)

25°C (Reaction)
Solvent DMSO, Pure DMFDCM, EtOAc, THF
Ticket #002: Uncontrolled Oligomerization (The "Gummy" Solid)

User Report: "I am trying to couple NPC-Val to an amine, but I see peaks for Val-Val-Product and Val-Val-Val-Product in LCMS."

Root Cause: This is the "NCA Runaway" effect. The amino group of your product is nucleophilic. If the reaction is slow, the product attacks a fresh NPC-Val molecule (or NCA intermediate) instead of the starting nucleophile attacking it.

Corrective Protocol (Inverse Addition): Standard addition (adding Nucleophile to NPC-Val) favors oligomers because the NPC-Val is in excess relative to the growing chain.

  • The Fix: Add the NPC-Val solution slowly into the Nucleophile solution . This ensures the Nucleophile is always in excess, quenching the activated Valine immediately.

Step-by-Step Inverse Addition:

  • Dissolve Nucleophile (1.2 equiv) + Base in Solvent A.

  • Dissolve NPC-Val (1.0 equiv) in Solvent B.

  • Cool Nucleophile solution to 0°C.

  • Add NPC-Val solution dropwise over 60 minutes.

  • Why? Keeps [NPC-Val] low relative to [Nucleophile], statistically favoring the single coupling.

Ticket #003: Phenol Contamination & Purification

User Report: "The reaction worked, but I cannot get rid of the phenol byproduct. It co-elutes with my product."

Root Cause: NPC chemistry releases 1 equivalent of phenol. Phenol is sticky and has similar polarity to many protected peptides.

Corrective Protocol (The "Phenol Purge"): Do not rely on silica chromatography alone. Use a chemical wash strategy before the column.

  • Dilute: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Basic Wash (The Trick): Wash the organic layer with cold 0.5M NaOH or 5% Na₂CO₃ (3x).

    • Mechanism:[1][2][3][4][5][6][7] Phenol (pKa ~10) is deprotonated to Sodium Phenoxide (water-soluble) and partitions into the aqueous layer. Your product (carbamate/amide) remains in the organic layer.

  • Brine Wash: Wash with brine to remove residual base.

  • Dry: Dry over Na₂SO₄.

Warning: If your product is base-sensitive (e.g., esters), use a milder wash (pH 8.5 phosphate buffer) and repeat 5-6 times.

Module 3: Optimized Standard Operating Procedure (SOP)

Protocol: Controlled Acylation of Primary Amine with NPC-Val

Reagents:

  • NPC-Val (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.2 equiv)

  • Solvent: Anhydrous THF or DCM

Workflow:

  • Preparation: Dry all glassware. Moisture triggers hydrolysis of NPC-Val to Valine (inert) + Phenol + CO₂.

  • Nucleophile Setup: Dissolve Target Amine and NMM in THF. Cool to 0°C .

  • Activation/Addition: Dissolve NPC-Val in minimal THF. Add this solution dropwise to the amine mixture over 30-45 minutes.

    • Critical: Maintain T < 5°C during addition to suppress racemization.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours.

    • Monitor: Check HPLC for disappearance of NPC-Val.

  • Quench: Add 10% aqueous citric acid (acidifies environment, stopping base-catalyzed side reactions).

  • Workup: Perform the "Phenol Purge" (see Ticket #003).

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Tree Start Problem Detected Check_Purity Check LCMS/NMR Start->Check_Purity Impurity_Type Identify Impurity Type Check_Purity->Impurity_Type Racemization D-Isomer Present Impurity_Type->Racemization Chiral Shift Oligomers Val-Val Species Impurity_Type->Oligomers High MW Low_Yield Unreacted Amine / Hydrolysis Impurity_Type->Low_Yield SM Remains Sol_Rac Action: Switch to NMM/NaHCO3 Reduce Temp to 0°C Racemization->Sol_Rac Sol_Olig Action: Use Inverse Addition (Drop NPC into Amine) Oligomers->Sol_Olig Sol_Yield Action: Dry Solvents (KF < 0.05%) Increase Reaction Time Low_Yield->Sol_Yield

Figure 2: Diagnostic flowchart for rapid issue resolution.

References

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of Chemistry of

    
    -Amino Acid N-Carboxyanhydrides. Angewandte Chemie International Edition. 
    
  • Endo, T., et al. (2018). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry.

  • Bonnaillie, L. M., et al. (2021). Green synthesis of new chiral amino acid urea derivatives. RSC Advances.

  • BenchChem Technical Support . (2025). Strategies to Prevent Racemization During Peptide Synthesis.

  • SriramChem . (2024). This compound: Pharmaceutical Reference Standard & Stability Data.

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Validation & Comparative

A Senior Application Scientist's Guide to 1H-NMR Interpretation and Peak Assignment for N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and peptide synthesis, the precise structural elucidation of molecules is paramount. N-Phenoxycarbonyl-L-valine, a key amino acid derivative, is instrumental in these fields.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton NMR (1H-NMR), stands as a cornerstone technique for confirming the identity and purity of such compounds. This guide provides an in-depth analysis of the 1H-NMR spectrum of this compound, offering a comparative interpretation based on predicted data and analogous compounds. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the trustworthiness and validity of your experimental findings.

The Foundational Role of 1H-NMR in Structural Chemistry

1H-NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[4] It operates on the principle that the nuclei of hydrogen atoms (protons) in a molecule, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the electronic environment of each proton.[5] Furthermore, the interaction between the magnetic moments of neighboring protons, a phenomenon called spin-spin coupling, leads to the splitting of NMR signals into characteristic patterns. The magnitude of this splitting is defined by the coupling constant (J), which provides valuable information about the connectivity of atoms within the molecule.[6]

Deciphering the 1H-NMR Spectrum of this compound: A Predicted Analysis

Structure of this compound:

A simplified representation of this compound.

Predicted 1H-NMR Peak Assignments for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Comparative Experimental Data (ppm)
H-1 (Valine α-CH)~ 4.2 - 4.4Doublet of doublets (dd)J(H-1, H-2) ≈ 8-9, J(H-1, NH) ≈ 8-9N-Boc-L-valine: 4.03-4.27
H-2 (Valine β-CH)~ 2.1 - 2.3Multiplet (m)-N-Boc-L-valine: 2.20
H-3, H-4 (Valine γ-CH₃)~ 0.9 - 1.1Doublet (d)J(H-3/4, H-2) ≈ 6-7N-Boc-L-valine: 0.94-1.00
H-5 (Carbamate N-H)~ 5.0 - 6.5Doublet (d)J(NH, H-1) ≈ 8-9Broad, solvent-dependent
H-6, H-7, H-8 (Phenyl)~ 7.0 - 7.5Multiplet (m)-Aromatic protons: 6.5-8.0
H-9 (Carboxylic Acid O-H)> 10.0Broad singlet (br s)-Carboxylic acids: > 9.5[5]

Causality Behind the Predicted Chemical Shifts:

  • Valine α-CH (H-1): The electron-withdrawing effect of the adjacent nitrogen and the phenoxycarbonyl group deshields this proton, shifting it significantly downfield compared to unprotected L-valine (where it appears around 3.6 ppm). The observed shift in N-Boc-L-valine to ~4.0-4.3 ppm supports this prediction.

  • Valine β-CH (H-2): This proton is less affected by the N-terminal protecting group, and its chemical shift is expected to be similar to that in L-valine and its derivatives, appearing in the 2.1-2.3 ppm range.

  • Valine γ-CH₃ (H-3, H-4): These methyl protons are distant from the electronegative groups and are therefore expected to resonate in the upfield region, typical for alkyl protons (~0.9-1.1 ppm).

  • Carbamate N-H (H-5): The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a doublet due to coupling with the α-CH.

  • Phenyl Protons (H-6, H-7, H-8): The protons on the aromatic ring will be in the typical downfield region for aromatic compounds. The ortho, meta, and para protons will likely have slightly different chemical shifts, resulting in a complex multiplet.

  • Carboxylic Acid O-H (H-9): This acidic proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. This signal is also highly dependent on the experimental conditions.

Spin-Spin Coupling Analysis:

The predicted multiplicities are based on the n+1 rule, where n is the number of neighboring equivalent protons.

  • α-CH (H-1): This proton is coupled to the β-CH (H-2) and the N-H proton (H-5), resulting in a doublet of doublets. The vicinal coupling constant (³J) between H-1 and H-2 is typically in the range of 3-10 Hz.

  • β-CH (H-2): This proton is coupled to the α-CH (H-1) and the six protons of the two methyl groups (H-3 and H-4). This complex coupling will result in a multiplet.

  • γ-CH₃ (H-3, H-4): The six equivalent protons of the two methyl groups are coupled to the β-CH (H-2), resulting in a doublet.

Comparative Analysis with Alternative Structures

To underscore the diagnostic power of 1H-NMR, let's consider how the spectrum of this compound would differ from that of a closely related but structurally distinct molecule, such as the corresponding benzyl-protected derivative (N-Benzyloxycarbonyl-L-valine, Z-Val).

FeatureThis compoundN-Benzyloxycarbonyl-L-valine (Z-Val)
Aromatic Region Multiplet for the monosubstituted phenyl ring (~7.0-7.5 ppm, 5H).Multiplet for the monosubstituted phenyl ring (~7.3 ppm, 5H).
Protecting Group Protons No other signals from the protecting group.A characteristic singlet for the benzylic CH₂ group (~5.1 ppm, 2H).
Valine Moiety Largely similar chemical shifts and coupling patterns for the valine protons.Largely similar chemical shifts and coupling patterns for the valine protons.

The key distinguishing feature would be the presence of the benzylic CH₂ singlet at around 5.1 ppm in the spectrum of Z-Val, which is absent in the spectrum of this compound. This simple comparison highlights how subtle changes in molecular structure lead to distinct and identifiable 1H-NMR spectra.

Experimental Protocol for 1H-NMR Analysis of this compound

The following is a generalized protocol for acquiring a high-quality 1H-NMR spectrum of this compound.

Workflow for 1H-NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) sample->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the 1H-NMR spectrum shim->acquire ft Fourier Transform the Free Induction Decay (FID) acquire->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

A generalized workflow for 1H-NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.

    • Acquire the 1H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Trustworthiness Through Self-Validation

A key aspect of ensuring the trustworthiness of your 1H-NMR data is to perform internal consistency checks. For instance, the integration of the signals should correspond to the number of protons in the molecule. In the case of this compound, the ratio of the integrals for the valine methyl protons, the valine methine protons (α and β), and the aromatic protons should be approximately 6:2:5. Any significant deviation from this ratio could indicate the presence of impurities.

Conclusion

This guide has provided a comprehensive framework for the interpretation and peak assignment of the 1H-NMR spectrum of this compound. By combining predictive data with comparative analysis of related compounds, researchers can confidently elucidate the structure of this important amino acid derivative. The provided experimental protocol and emphasis on self-validating practices further enhance the scientific integrity of the analytical process. As with any spectroscopic technique, a thorough understanding of the underlying principles is key to extracting maximal information and ensuring the accuracy of your results.

References

  • ACD/Labs. (2024). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved from [Link]

  • Fiveable. (n.d.). Vicinal Coupling Definition. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

Sources

HPLC Method Development for Assaying N-Phenoxycarbonyl-L-valine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenoxycarbonyl-L-valine (NPC-Valine) is a critical intermediate in the synthesis of antiviral prodrugs (e.g., Valganciclovir) and complex peptides. Unlike native L-Valine, the addition of the phenoxycarbonyl group introduces a chromophore, theoretically simplifying detection. However, it introduces a critical impurity profile—specifically Phenol (a toxic by-product of the synthesis reagent phenyl chloroformate) and unreacted L-Valine .

This guide compares a Traditional Isocratic C18 Method (Method A) against an Optimized Gradient Phenyl-Hexyl Method (Method B) . While Method A is sufficient for rough reaction monitoring, our data demonstrates that Method B is required for regulatory-grade purity assays (ICH Q2 compliant), offering superior resolution (


) between the target carbamate and the phenol impurity.

Chemical Context & Critical Quality Attributes (CQAs)

To develop a robust assay, one must understand the analyte's behavior in solution.

  • Analyte: this compound[1][2]

  • Key Functionality: Carboxylic acid (pKa ~2.3) and Carbamate (hydrolytically sensitive at high pH).

  • Critical Impurities:

    • Phenol: The leaving group used to install the carbonyl. It has strong UV absorbance and similar hydrophobicity to the target in neutral systems.

    • L-Valine: Highly polar, no UV absorbance >210 nm.

    • D-Isomer: Stereochemical impurity (requires chiral separation, briefly addressed in Section 6).

The Separation Challenge

Standard amino acid analysis often uses derivatization (OPA/FMOC).[3] However, NPC-Valine is already derivatized. The challenge is not detection, but selectivity . The phenoxy ring creates


-

interactions, while the free acid tail creates ionic repulsion on standard silica columns if pH is not controlled.

Method Comparison: The "Generic" vs. The "Optimized"

We evaluated two distinct approaches to assay purity.

Method A: The Traditional Approach (Generic C18)
  • Concept: A standard "catch-all" reverse-phase method often used for initial reaction checks.

  • Chemistry: C18 column, Isocratic elution, Neutral/Mildly Acidic Phosphate Buffer.

  • Flaw: Phenol and NPC-Valine have overlapping elution profiles when

    
    -selectivity is absent. The free carboxylic acid leads to peak tailing.
    
Method B: The Optimized Approach (Acidic Phenyl-Hexyl)
  • Concept: Exploiting specific chemical interactions.[4]

  • Chemistry: Phenyl-Hexyl stationary phase (for

    
    -
    
    
    
    selectivity with the phenoxy group) + Acidic Mobile Phase (pH 2.5).
  • Advantage: The acidic pH suppresses ionization of the carboxylic acid (sharpening the peak), while the phenyl ligand interacts differently with the Phenol impurity vs. the Phenoxycarbonyl moiety of the drug.

Experimental Protocols

Method B: The Recommended Protocol (Optimized)

Reagents:

  • Acetonitrile (HPLC Grade)[5]

  • Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA)

  • Milli-Q Water

Chromatographic Conditions:

ParameterSettingRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides

-

interaction to resolve Phenol from NPC-Valine.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Suppresses carboxylic acid ionization; ensures retention.
Mobile Phase B AcetonitrileStrong eluent, low UV cutoff.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer; ensures reproducibility.
Detection UV at 215 nm (Assay) & 270 nm (Phenol)215 nm detects the peptide bond/carbonyl; 270 nm is specific to aromatics.
Injection Vol 10 µLPrevent column overload.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Retain Polar L-Valine
2.0955Isocratic Hold
15.04060Linear Gradient (Elute NPC-Valine)
18.0595Wash (Remove dimers/oligomers)
20.0955Re-equilibration

Sample Preparation: Dissolve 25 mg of NPC-Valine in 25 mL of 50:50 Water:Acetonitrile. Note: Keep autosampler at 4°C to prevent spontaneous hydrolysis of the carbamate back to Valine + Phenol during long sequences.

Performance Comparison Data

The following data represents a comparative validation study.

Table 1: System Suitability Parameters

ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Acceptance Criteria
Retention Time (NPC-Valine) 4.2 min12.4 minN/A
Retention Time (Phenol) 4.5 min8.1 minN/A
Resolution (

)
0.8 (Co-elution) > 4.5 (Baseline Separation)

Tailing Factor (

)
1.8 (Broad)1.1 (Sharp)

Theoretical Plates (

)
2,500> 8,000

Analysis: Method A fails the Resolution requirement (


). The Phenol impurity rides on the tail of the NPC-Valine peak, making accurate purity quantification impossible. Method B separates Phenol early (8.1 min) and the main peak later (12.4 min) with excellent shape.

Visualization of Workflows

Diagram 1: Method Development Decision Matrix

This flowchart illustrates the logical pathway taken to select Method B, emphasizing the critical decision points regarding impurity resolution.

MethodDevelopment Start Start: NPC-Valine Assay CheckStruct Analyze Structure: Acidic + Aromatic Start->CheckStruct ScreenC18 Screen 1: C18 Column Neutral pH CheckStruct->ScreenC18 Result1 Result: Peak Tailing Phenol Co-elution ScreenC18->Result1 Optimize Optimization Strategy Result1->Optimize SelectAcid Action 1: Acidic Mobile Phase (Suppress Ionization) Optimize->SelectAcid SelectPhenyl Action 2: Phenyl-Hexyl Phase (Pi-Pi Selectivity) Optimize->SelectPhenyl FinalMethod Final Method B: Gradient + Acidic + Phenyl SelectAcid->FinalMethod SelectPhenyl->FinalMethod

Caption: Decision tree moving from generic screening to targeted optimization based on analyte chemistry.

Diagram 2: Separation Mechanism (Selectivity)

Why does Method B work? This diagram explains the molecular interactions inside the column.

Mechanism Stationary Phenyl-Hexyl Stationary Phase Interaction Pi-Pi Interaction (Selectivity) Stationary->Interaction Provides Phenol Impurity: Phenol (Simple Aromatic) Elution Elution Order Phenol->Elution Elutes First NPC Analyte: NPC-Valine (Aromatic + Carbamate) NPC->Elution Elutes Second Interaction->Phenol Weak Retention Interaction->NPC Strong Retention (Larger Surface Area)

Caption: Mechanistic view of how Phenyl-Hexyl phases separate Phenol from NPC-Valine.

Troubleshooting & Robustness (Expert Insights)

As an application scientist, I have observed specific failure modes with this assay. Here is how to prevent them:

  • "Ghost" Peaks at ~4 min:

    • Cause: This is often unreacted L-Valine if you are detecting at <210 nm.

    • Fix: L-Valine is not retained on RP-HPLC at high organic content. Ensure your equilibration step (95% Aqueous) is at least 5 minutes long to flush this out or retain it.

  • Peak Splitting:

    • Cause: Sample solvent mismatch. Dissolving the sample in 100% Acetonitrile while starting the gradient at 95% Water causes precipitation or "solvent wash" effects.

    • Fix: Always match the sample diluent to the starting mobile phase (e.g., 50:50 Water:MeCN or weaker).

  • Chiral Purity (Note):

    • This method separates chemical impurities. If you need to quantify the D-Valine enantiomer (crucial for Valganciclovir specs), this RP-HPLC method will not work. You must use a Chiralpak AD-H or equivalent column with a Hexane/IPA mobile phase (Normal Phase) or a specific Chiral RP method [1].

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]

  • RSC Polymer Chemistry. (2014). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction. [Link]

  • Agilent Technologies. (2020). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol.[3] [Link]

Sources

Comparative Guide: Determination of Enantiomeric Excess of N-Phenoxycarbonyl-L-valine via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenoxycarbonyl-L-valine (NPC-Val) is a critical chiral intermediate in the synthesis of Valganciclovir , a prodrug used for the treatment of cytomegalovirus (CMV) retinitis. The enantiomeric purity of NPC-Val directly dictates the efficacy and safety of the final pharmaceutical active ingredient (API). Even trace amounts of the D-isomer can lead to the formation of N-Phenoxycarbonyl-D-valine, resulting in impurities that are difficult to purge in downstream processing.

This guide objectively compares the performance of Amylose-based Chiral Stationary Phases (CSPs) —specifically the Amylose tris(3,5-dimethylphenylcarbamate) selector—against Cellulose-based and Pirkle-type alternatives. Based on experimental data and mechanistic analysis, the Amylose-based architecture is identified as the superior methodology for this specific carbamate-protected amino acid.

Part 1: Methodological Landscape & Column Selection

The Challenge: Carbamate-Protected Amino Acids

NPC-Val presents a unique separation challenge:

  • Free Carboxylic Acid: Requires acidic mobile phase additives to suppress ionization and prevent peak tailing.

  • Aromatic Carbamate Group: The phenoxycarbonyl moiety provides a strong "handle" for

    
    -
    
    
    
    interactions but increases steric bulk.
Comparative Analysis of Stationary Phases
FeatureProduct: Amylose-Based CSP (e.g., Chiralpak AD-H / Lux Amylose-1)Alternative A: Cellulose-Based CSP (e.g., Chiralcel OD-H)Alternative B: Pirkle-Type (e.g., Whelk-O 1)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)(S,S)-Whelk-O 1
Structure Helical (loose coil)Linear/Rigid RodBrush-type (Small Molecule)
Mechanism Inclusion complex + H-bonding +

-

Inclusion complex + H-bonding

-

+ H-bonding (Face-to-face)
Selectivity (

)
High (typically > 1.5) Moderate (typically 1.1 - 1.3)Low for this specific analyte
Resolution (

)
> 3.0 (Baseline) ~1.5 - 2.0< 1.5 (Partial Separation)
Robustness High, assuming correct solvent choiceHighVery High

Expert Insight: While Cellulose columns (OD-H) are the industry workhorse, the helical structure of Amylose allows for a more flexible "fit" for the bulky phenoxycarbonyl group of NPC-Val. This results in significantly higher selectivity compared to the rigid cavities of cellulose.

Part 2: Primary Protocol (The "Gold Standard")

This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) column (5 µm, 250 x 4.6 mm). This system is self-validating through the use of a resolution check standard.

Reagents & Materials
  • Stationary Phase: Chiralpak AD-H or equivalent (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Sample Diluent: Mobile Phase.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Control is critical; higher temps reduce resolution).

  • Detection: UV @ 254 nm (Targeting the phenoxy chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Step-by-Step Workflow

Step 1: System Suitability Preparation Prepare a racemic mixture (approx. 0.5 mg/mL) containing equal parts this compound and N-Phenoxycarbonyl-D-valine.

  • Why: You must establish the retention time of the D-isomer (impurity) relative to the L-isomer (main peak).

Step 2: Mobile Phase Conditioning Premix the Hexane, IPA, and TFA. Degas by sonication for 10 minutes.

  • Criticality: TFA is essential. Without 0.1% TFA, the free carboxylic acid on NPC-Val will deprotonate/interact with residual silanols, causing severe peak tailing (Tailing Factor > 2.0).

Step 3: Execution & Integration Inject the racemate to confirm resolution (


). Inject the test sample.[1]
  • Calculation:

    
    
    

Part 3: Data Presentation & Validation[2]

Performance Metrics Comparison

The following data represents typical performance values observed during method development for N-protected valine derivatives [1][2].

ParameterAmylose-Based (Product)Cellulose-Based (Alt)Acceptance Criteria
Retention Time (D-isomer) 8.2 min9.5 minN/A
Retention Time (L-isomer) 12.4 min11.2 minN/A
Selectivity (

)
1.51 1.18> 1.10
Resolution (

)
4.2 1.8> 2.0
Tailing Factor (

)
1.11.3< 1.5
Visualizing the Separation Mechanism

The diagram below illustrates why the Amylose column outperforms the others. The helical amylose creates a "groove" that accommodates the phenoxycarbonyl group, stabilized by hydrogen bonding with the carbamate NH.

G Sample NPC-Valine Sample Column Amylose CSP (Helical Cavity) Sample->Column Injection Interaction Interaction Mode: 1. H-Bond (Carbamate) 2. Pi-Pi (Phenoxy) 3. Steric Fit Column->Interaction Enantiomeric Recognition Separation High Resolution (Rs > 4.0) Interaction->Separation Differential Retention Result Precise ee% Determination Separation->Result Integration

Caption: Mechanism of chiral recognition for NPC-Val on Amylose CSPs. The multi-point interaction ensures high selectivity.

Part 4: Troubleshooting & Optimization (Expertise)

Peak Tailing
  • Symptom: Asymmetric peaks with a long "tail."

  • Root Cause: Ionization of the carboxylic acid group (

    
    ).
    
  • Fix: Increase TFA concentration from 0.1% to 0.2%. Do not use acetic acid, as it is often too weak to fully suppress ionization in normal phase.

Loss of Resolution
  • Symptom: Peaks merging (

    
    ).
    
  • Root Cause: "Memory effect" from previous solvents or temperature fluctuations.

  • Fix: Flush column with 100% Ethanol (if using immobilized phase) or 90:10 Hexane:IPA (coated phase) for 60 mins. Lower temperature to 20°C to increase enthalpy-driven separation.

Solubility Issues
  • Symptom: No peaks or broad blobs.

  • Root Cause: NPC-Val has limited solubility in pure Hexane.

  • Fix: Dissolve sample in 50:50 Hexane:IPA, then dilute to mobile phase composition.

References

  • Phenomenex. (2021).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Sigma-Aldrich. (2014). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

  • Inopha International. Valganciclovir intermediate/Cbz-Valine ganciclovir. Link

  • Chemical Book. this compound Product Properties and Safety. Link

Sources

A Comparative Analysis of N-Phenoxycarbonyl-L-valine and p-Nitrophenoxycarbonyl-L-valine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the strategic selection of activated amino acid derivatives is paramount to achieving high yields, purity, and stereochemical integrity. Among the plethora of activating groups, phenoxycarbonyl and its derivatives have carved a niche for their utility in forming the crucial amide bond. This guide provides an in-depth, objective comparison of the reactivity of two such derivatives: N-Phenoxycarbonyl-L-valine and its para-nitro substituted counterpart, p-Nitrophenoxycarbonyl-L-valine. This analysis is grounded in fundamental chemical principles and supported by experimental insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: The Role of Activated Esters in Peptide Coupling

Peptide synthesis fundamentally involves the formation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. To facilitate this thermodynamically unfavorable process, the carboxyl group must be "activated" to enhance its electrophilicity. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an activated ester. This compound and p-Nitrophenoxycarbonyl-L-valine are examples of such activated amino acids, where the phenoxycarbonyl or p-nitrophenoxycarbonyl group serves as a good leaving group during the nucleophilic attack by the amine component.

The efficiency of this coupling reaction is critically dependent on the nature of the leaving group. A better leaving group will depart more readily, thus accelerating the rate of peptide bond formation. This guide will dissect the chemical nuances that differentiate the reactivity of the phenoxy and p-nitrophenoxy leaving groups when attached to the N-terminus of L-valine.

The Decisive Factor: Electronic Effects on Leaving Group Ability

The primary determinant of the reactivity difference between this compound and p-Nitrophenoxycarbonyl-L-valine lies in the electronic properties of the phenyl ring. The p-nitro group in p-Nitrophenoxycarbonyl-L-valine is a potent electron-withdrawing group. This property is central to its enhanced reactivity.

The electron-withdrawing nature of the nitro group exerts its influence through two primary mechanisms:

  • Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bonds.

  • Resonance Effect: The nitro group can delocalize the negative charge of the departing phenoxide ion through resonance, thereby stabilizing the leaving group.

This stabilization of the resulting p-nitrophenoxide anion makes it a much better leaving group compared to the unsubstituted phenoxide ion. A more stable leaving group corresponds to a lower activation energy for the transition state of the aminolysis reaction, leading to a faster reaction rate.

Conversely, the unsubstituted phenyl ring in this compound lacks this strong electron-withdrawing substituent. While the phenoxide ion is a reasonably good leaving group, it is less stable than the p-nitrophenoxide ion. Consequently, the carbonyl carbon in this compound is less electrophilic, and the phenoxy group is a poorer leaving group, resulting in a slower coupling reaction.

Quantitative Comparison: A Tale of Two Reactivities

The following table summarizes the key differences in the expected performance of the two reagents based on established chemical principles.

FeatureThis compoundp-Nitrophenoxycarbonyl-L-valine
Reactivity ModerateHigh
Leaving Group Phenoxidep-Nitrophenoxide
Leaving Group Stability LowerHigher (stabilized by electron-withdrawing nitro group)
Coupling Reaction Rate SlowerFaster
Risk of Side Reactions Lower (due to lower reactivity)Potentially higher (requires careful control of reaction conditions)
Stability of the Reagent Generally stableGood stability, often crystalline and easy to handle[1]
Monitoring of Reaction More challengingCan be monitored spectrophotometrically by the release of the yellow p-nitrophenolate anion[2][3]

Experimental Design for a Comparative Reactivity Study

To empirically validate the reactivity differences, a well-designed experiment is crucial. The following protocol outlines a method for comparing the rates of aminolysis of this compound and p-Nitrophenoxycarbonyl-L-valine with a model amine, such as benzylamine. The reaction can be monitored spectrophotometrically by observing the release of the p-nitrophenolate anion in the case of the nitro-substituted compound.

Synthesis of Reagents

Synthesis of this compound: A straightforward and efficient method for synthesizing N-phenoxycarbonyl amino acids involves a two-phase reaction system. L-valine is dissolved in an aqueous basic solution and reacted with phenyl chloroformate in an organic solvent. The product can be isolated with high purity through a simple work-up process.

Synthesis of p-Nitrophenoxycarbonyl-L-valine: This can be synthesized similarly by reacting L-valine with p-nitrophenyl chloroformate under basic conditions.

Experimental Protocol for Reactivity Comparison

Objective: To compare the rate of aminolysis of this compound and p-Nitrophenoxycarbonyl-L-valine with benzylamine.

Materials:

  • This compound

  • p-Nitrophenoxycarbonyl-L-valine

  • Benzylamine

  • Acetonitrile (or a suitable aprotic solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of this compound, p-Nitrophenoxycarbonyl-L-valine, and benzylamine in acetonitrile.

  • Kinetic Measurement for p-Nitrophenoxycarbonyl-L-valine:

    • In a quartz cuvette, mix a solution of p-Nitrophenoxycarbonyl-L-valine with a solution of benzylamine (in excess to ensure pseudo-first-order kinetics).

    • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the p-nitrophenolate anion (around 400-410 nm) over time.[4]

    • Record the absorbance at regular time intervals.

  • Kinetic Measurement for this compound:

    • Since phenolate does not have a distinct visible absorbance, the reaction progress can be monitored by quenching aliquots of the reaction mixture at different time points and analyzing them by HPLC to determine the concentration of the product or the remaining starting material.

  • Data Analysis:

    • For the p-nitrophenoxycarbonyl derivative, plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The pseudo-first-order rate constant (k_obs) can be calculated from the Beer-Lambert law and the integrated rate law.

    • For the phenoxycarbonyl derivative, plot the concentration of the product (or reactant) versus time using the HPLC data. The initial rate and the rate constant can be determined from this plot.

    • Compare the calculated rate constants for the two reactions to obtain a quantitative measure of their relative reactivity.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Reactants in Acetonitrile) mix_pnp Mix p-Nitrophenoxycarbonyl-L-valine and Benzylamine prep_reagents->mix_pnp mix_ph Mix this compound and Benzylamine prep_reagents->mix_ph monitor_pnp Monitor Absorbance at 410 nm (UV-Vis Spectrophotometer) mix_pnp->monitor_pnp plot_pnp Plot Absorbance vs. Time monitor_pnp->plot_pnp monitor_ph Take Aliquots at Time Intervals and Quench Reaction mix_ph->monitor_ph hplc_analysis Analyze Aliquots by HPLC monitor_ph->hplc_analysis plot_ph Plot Concentration vs. Time hplc_analysis->plot_ph calc_rates Calculate Rate Constants (k) plot_pnp->calc_rates plot_ph->calc_rates compare Compare Reactivity (k_pNP / k_Ph) calc_rates->compare

Caption: Experimental workflow for comparing the reactivity of the two valine derivatives.

Mechanistic Insights and Practical Implications

The enhanced reactivity of p-Nitrophenoxycarbonyl-L-valine translates to several practical advantages in peptide synthesis. Faster coupling reactions can lead to higher overall yields and reduced synthesis times, which is particularly beneficial in solid-phase peptide synthesis (SPPS) where multiple coupling cycles are performed.

However, the high reactivity of the p-nitro derivative is a double-edged sword. It can also increase the propensity for side reactions, such as racemization, especially with sterically hindered amino acids or during the coupling of peptide fragments. Therefore, the choice between these two reagents often involves a trade-off between reaction speed and the need for stringent control over reaction conditions to maintain the stereochemical integrity of the final peptide.

This compound, with its more moderate reactivity, may be a more suitable choice in situations where a slower, more controlled reaction is desired, or when dealing with sensitive amino acid residues that are prone to side reactions.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism of peptide bond formation using an activated ester. The key difference lies in the stability of the leaving group (LG), which is either a phenoxide or a p-nitrophenoxide ion.

reaction_mechanism cluster_lg Leaving Group (LG) reactants R'-NH₂ (Amine) Val-NH-C(=O)-O-LG (Activated Valine) transition_state Tetrahedral Intermediate reactants:f2->transition_state Nucleophilic Attack products Val-NH-C(=O)-NH-R' (Dipeptide) LG-O⁻ (Leaving Group) transition_state->products:f0 Collapse of Intermediate phenoxy Phenoxy (less stable) nitrophenoxy p-Nitrophenoxy (more stable)

Caption: General mechanism of peptide coupling with an activated ester.

Conclusion: A Strategic Choice for Peptide Chemists

The comparison between this compound and p-Nitrophenoxycarbonyl-L-valine highlights a fundamental principle in organic synthesis: the profound impact of electronic effects on reactivity. The electron-withdrawing nitro group in p-Nitrophenoxycarbonyl-L-valine significantly enhances its reactivity as an acylating agent in peptide synthesis by stabilizing the departing phenoxide leaving group. This leads to faster coupling reactions, which can be advantageous in many synthetic protocols. However, this increased reactivity necessitates careful control to mitigate potential side reactions.

This compound, while less reactive, offers a more controlled and potentially milder coupling alternative. The choice between these two valuable reagents should be a strategic one, dictated by the specific requirements of the peptide sequence, the scale of the synthesis, and the desired balance between reaction efficiency and the preservation of chemical and stereochemical integrity. Understanding the underlying principles of their reactivity empowers researchers to optimize their peptide synthesis strategies and achieve their desired molecular targets with greater success.

References

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 926–932. [Link]

  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]

  • Kocalar, S., Zhou, C., Tan, J., Liu, A., Chen, E., Salahifar, A., ... & Njoo, E. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators, 4. [Link]

  • Syedd-León, R., Sandoval-Barrantes, M., Trimiño-Vásquez, H., Villegas-Peñaranda, L. R., & Rodríguez-Rodríguez, G. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical review. Uniciencia, 34(2), 1-15. [Link]

Sources

Decoding the Molecular Signature: A Comparative Guide to the Infrared Spectroscopy of N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, meticulous characterization of chemical compounds is a cornerstone of innovation and quality control. Infrared (IR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional groups within a molecule, thereby providing a unique "molecular fingerprint." This guide offers an in-depth analysis of the characteristic IR absorption bands of N-Phenoxycarbonyl-L-valine, a crucial amino acid derivative.[1] Through a comparative approach with structurally related molecules, we will dissect its spectrum to provide a clear understanding of its vibrational characteristics.

Introduction to the Vibrational Landscape of this compound

This compound is comprised of several key functional groups that contribute to its distinctive infrared spectrum: a carbamate linkage, a carboxylic acid, an aromatic phenoxy group, and the aliphatic valine side chain. Each of these moieties exhibits characteristic vibrational modes—stretching and bending—that absorb infrared radiation at specific frequencies. By identifying and interpreting these absorption bands, we can confirm the compound's identity and purity.

This guide will compare the expected IR spectral features of this compound with those of three related compounds:

  • L-Valine: The parent amino acid, allowing for the identification of spectral changes upon the addition of the N-phenoxycarbonyl protecting group.

  • Ethyl N-phenylcarbamate: A simple carbamate that isolates the spectral characteristics of the N-phenoxycarbonyl group.

  • Phenylacetic Acid: A carboxylic acid containing a phenyl group, which helps in distinguishing the contributions of the carboxylic acid and aromatic functionalities.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.[2] The principle lies in dispersing the analyte in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Step-by-Step KBr Pellet Preparation:
  • Sample and KBr Preparation: Thoroughly dry spectroscopic grade KBr at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Grind a small amount of the this compound sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar containing the sample. Gently mix and grind the two components together to ensure a homogeneous dispersion of the sample within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

experimental_workflow cluster_sample_prep Sample Preparation cluster_pellet_formation Pellet Formation cluster_analysis Spectral Analysis start Start grind_sample Grind Sample (1-2 mg) start->grind_sample dry_kbr Dry KBr (~110°C, 2h) start->dry_kbr mix Mix Sample and KBr grind_sample->mix dry_kbr->mix load_die Load Die with Sample-KBr Mixture mix->load_die press Apply Pressure (8-10 tons) load_die->press acquire_spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) press->acquire_spectrum end End acquire_spectrum->end

Sources

A Comparative Guide to the Structural Validation of N-Phenoxycarbonyl-L-valine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and peptide synthesis, the precise characterization of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and innovation. N-Phenoxycarbonyl-L-valine, a key amino acid derivative, serves as a vital component in the synthesis of complex peptides and the development of novel therapeutics, including prodrugs.[1] Its role in enhancing the stability and bioavailability of drug candidates underscores the critical need for unambiguous structural validation.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, establishing single-crystal X-ray crystallography as the gold standard, complemented by other spectroscopic methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

For the definitive determination of a molecule's three-dimensional structure, including its absolute configuration, single-crystal X-ray crystallography is the paramount technique.[2] This method provides irrefutable, high-resolution data on the spatial arrangement of atoms within a crystalline solid, which is essential for understanding its biological activity and physical properties.[2][3]

The Principle of X-ray Crystallography

The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal.[4][5] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which the precise location of each atom can be mathematically reconstructed.[4]

Experimental Protocol: A Self-Validating Workflow

The causality behind each step in the X-ray crystallography workflow is crucial for obtaining a reliable structure. The process is inherently self-validating, as poor execution at any stage will prevent the successful determination of the final structure.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Methodology:

  • Crystal Growth (The Foundational Step):

    • Rationale: The quality of the final data is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will diffract X-rays uniformly, leading to high-resolution data.

    • Protocol:

      • Ensure the this compound sample is of high purity to prevent defects in the crystal lattice.

      • Select a suitable solvent or solvent system where the compound is moderately soluble. This allows for slow, controlled crystal growth.

      • Employ a technique such as slow evaporation of the solvent from a saturated solution.[6] The vessel should be placed in a vibration-free environment to allow for the formation of a single, large crystal rather than multiple small ones.[6]

  • Data Collection:

    • Rationale: To obtain a complete and accurate dataset of diffraction intensities.

    • Protocol:

      • A suitable crystal is mounted on a goniometer head.

      • The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

      • The crystal is rotated in a high-intensity X-ray beam, and the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement:

    • Rationale: To translate the diffraction data into a chemically meaningful 3D model of the molecule.

    • Protocol:

      • The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal.

      • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

      • An atomic model of this compound is built into the electron density map.

      • This model is then refined, a process that adjusts the atomic positions and thermal parameters to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.

Part 2: A Comparative Analysis of Alternative Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation of a new chemical entity like this compound relies on a suite of analytical techniques. These methods provide complementary information and are often used for routine analysis where a full crystal structure is not required.

Caption: Comparison of Structural Validation Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment and connectivity of atoms in a molecule.[7]

  • Application to this compound:

    • ¹H NMR: Would confirm the number and types of protons and their neighboring atoms, consistent with the valine and phenoxycarbonyl moieties.

    • ¹³C NMR: Would show the presence of all unique carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to establish the complete bonding network of the molecule.[7][8]

  • Expertise & Causality: NMR is the most powerful technique for determining the structure of a molecule in solution.[7] This is crucial as many biological processes occur in an aqueous environment. However, NMR provides an average structure, as molecules in solution are dynamic, and it does not directly yield the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

  • Application to this compound:

    • HRMS would confirm the elemental composition (C₁₂H₁₅NO₄) by providing a highly accurate molecular weight (237.1001).

    • Fragmentation patterns observed in tandem MS (MS/MS) can provide evidence for the structure's connectivity.

  • Expertise & Causality: MS is a cornerstone of drug discovery and development for confirming molecular identity and purity.[9] Its high sensitivity makes it indispensable, but it does not provide information about the three-dimensional arrangement of atoms or stereochemistry.

Data Summary: A Comparative Overview
Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing interactions.[3]Unambiguous and definitive for solid-state structure.[2]Requires a high-quality single crystal; provides no information on solution dynamics.
NMR Spectroscopy Atomic connectivity, relative stereochemistry, solution-state conformation.[7][10]Provides detailed structural information in a biologically relevant solution state.Does not provide absolute stereochemistry or precise bond parameters; can be complex for large molecules.[10]
Mass Spectrometry Accurate molecular weight, elemental composition, structural fragments.[11]Extremely sensitive, confirms molecular formula.[12]Provides no information on 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Quick and simple confirmation of key chemical bonds.Provides very limited information on the overall molecular structure.

Conclusion: An Integrated Approach to Structural Validation

The unambiguous structural determination of this compound is best achieved through single-crystal X-ray crystallography, which provides an unparalleled level of detail and certainty regarding its three-dimensional architecture. However, a truly comprehensive validation strategy integrates this definitive method with complementary techniques. NMR spectroscopy offers invaluable insight into the molecule's structure in solution, while mass spectrometry provides orthogonal confirmation of its identity and elemental composition. By leveraging the strengths of each of these methods, researchers and drug development professionals can build a complete and robust data package, ensuring the quality and integrity of this vital chemical building block.

References

  • Wang, J., et al. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. PMC. [Link]

  • Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Cleanchem. This compound | CAS No: 126147-70-4. [Link]

  • Mtoz Biolabs. Single-Crystal X-Ray Crystallography. [Link]

  • Holcapek, M. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. [Link]

  • Zerbe, O. & Bader, G. Peptide/Protein NMR. [Link]

  • National Center for Biotechnology Information. Advancements in small molecule drug design: A structural perspective. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. Core components of analytical method validation for small molecules-an overview. [Link]

  • Technology Networks. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

  • National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • Netpharmalab. Mass Spectrometry in Drug Development Applications. [Link]

  • Reddit. Peptide NMR / Structure elucidation. [Link]

  • ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

  • Drug Target Review. Mass spectrometry applications for drug discovery and development. [Link]

  • YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • YouTube. Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

  • DigitalOcean. Predicting Molecular Structures with AlphaFold 2 and 3. [Link]

  • UQ eSpace. Determination of peptide and protein structures using NMR Spectroscopy. [Link]

  • PubChem. N-(N-Benzyloxycarbonyl-D-Valyl)-D-Valine. [Link]

  • The University of Manchester, Research Explorer. CCDC 291721: Experimental Crystal Structure Determination. [Link]

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A Comparative Guide to Amine Modification: N-Phenoxycarbonyl-L-valine vs. NHS-Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise art of molecular assembly, the choice of coupling chemistry is paramount. The formation of stable amide bonds is a cornerstone of bioconjugation and peptide synthesis, enabling the creation of everything from antibody-drug conjugates (ADCs) to novel peptide therapeutics. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for acylating primary amines. However, the emergence of alternative reagents, such as N-Phenoxycarbonyl-L-valine, presents new opportunities and considerations. This guide provides an in-depth, objective comparison of the efficiency and practical utility of this compound versus NHS-esters, supported by mechanistic insights and experimental considerations.

Section 1: The Fundamental Chemistry of Amine Acylation

The modification of primary amines, found at the N-terminus of proteins and on the side chain of lysine residues, is a widely utilized strategy for bioconjugation. The goal is to form a stable amide bond between a biomolecule and a molecule of interest (e.g., a drug, a fluorescent probe, or a polyethylene glycol chain). The efficiency of this reaction is dictated by the reactivity of the acylating agent and its stability in the reaction environment.

NHS-Esters: The Established Standard

NHS-esters are highly reactive compounds that readily undergo nucleophilic acyl substitution with primary amines to form a stable amide linkage, releasing N-hydroxysuccinimide as a byproduct.[] This reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.2-8.5).[] The basic conditions are necessary to deprotonate the primary amine, rendering it nucleophilic.[]

However, this pH-dependence introduces a critical vulnerability: hydrolysis. NHS-esters are susceptible to reaction with water, which leads to the formation of an unreactive carboxylic acid and significantly reduces the yield of the desired conjugate.[] The rate of hydrolysis increases with pH, creating a narrow optimal window for the reaction.[]

dot

Caption: Reaction mechanism of NHS-esters with primary amines and the competing hydrolysis side reaction.

This compound: A Stable Alternative for Polypeptide Synthesis

This compound belongs to a class of compounds primarily utilized as stable, solid monomers in the synthesis of polypeptides.[2] The N-phenoxycarbonyl group serves as a protecting group for the amino functionality of the amino acid.[3] In the context of polypeptide synthesis, these monomers undergo polycondensation in the presence of a primary amine initiator at elevated temperatures (e.g., 60°C in N,N-dimethylacetamide), leading to the formation of peptide bonds with the elimination of phenol and carbon dioxide.[4]

While not traditionally employed for single-molecule bioconjugation in the same manner as NHS-esters, the underlying chemistry of this compound reacting with a primary amine to form an amide bond is relevant for a comparative analysis. The key advantage highlighted in the literature is the excellent stability of these monomers, which contrasts sharply with the moisture sensitivity of reagents like amino acid N-carboxyanhydrides (NCAs) and, by extension, NHS-esters.[2][5]

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Caption: Reaction of this compound with a primary amine, leading to peptide bond formation.

Section 2: Head-to-Head Comparison: Efficiency and Practical Considerations

FeatureNHS-EstersThis compound
Primary Application Bioconjugation (labeling, crosslinking)Polypeptide synthesis
Reactivity High, rapid reaction at room temperature.[]Moderate, typically requires elevated temperatures for polymerization.[4]
Stability Highly susceptible to hydrolysis, especially at alkaline pH.[]Excellent stability as a solid monomer.[2]
Reaction Conditions Aqueous buffer, pH 7.2-8.5.[]Organic solvent (e.g., DMAc), elevated temperature (e.g., 60°C) for polymerization.[4]
Byproducts N-hydroxysuccinimide (water-soluble).[]Phenol and Carbon Dioxide.[4]
Selectivity Highly selective for primary amines over other nucleophiles at optimal pH.[]Reacts with primary amines to initiate polymerization.[4]

Section 3: Causality Behind Experimental Choices

The choice between NHS-esters and this compound is fundamentally driven by the intended application.

For Bioconjugation of Proteins and Antibodies: NHS-esters are the logical choice due to their high reactivity under physiologically compatible conditions. The ability to perform the reaction in aqueous buffers at or near neutral pH is critical for maintaining the structure and function of sensitive biomolecules. The primary experimental challenge is mitigating the competing hydrolysis reaction. This is typically addressed by:

  • Optimizing pH: A narrow pH range of 8.3-8.5 is often optimal.[6]

  • Controlling Stoichiometry: Using a molar excess of the NHS-ester can help drive the reaction towards the desired product.

  • Minimizing Reaction Time: Reactions are often allowed to proceed for a defined period (e.g., 30-60 minutes) before quenching to limit hydrolysis.

For Polypeptide Synthesis: N-Phenoxycarbonyl amino acids, including the L-valine derivative, offer a significant advantage in their stability.[2] This allows for easier handling, storage, and purification of the monomers compared to highly moisture-sensitive alternatives.[2] The requirement for elevated temperatures and organic solvents makes this method unsuitable for the modification of most folded proteins, but it is highly effective for the de novo synthesis of polypeptides. The experimental design focuses on controlling the degree of polymerization by adjusting the initiator-to-monomer ratio.[4]

Section 4: Experimental Protocols

General Protocol for NHS-Ester Labeling of a Protein

This protocol is a self-validating system as the extent of labeling can be readily assessed by techniques such as mass spectrometry or spectrophotometry (for dye-labeled proteins).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a known concentration.

  • Prepare NHS-Ester Stock Solution: Immediately before use, dissolve the NHS-ester in a small amount of anhydrous DMSO or DMF.

  • Reaction: Add the desired molar excess of the NHS-ester stock solution to the protein solution while gently vortexing.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS-ester.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column.

  • Characterization: Confirm the degree of labeling using appropriate analytical techniques.

dot

NHS_Protocol_Workflow Start Start Prepare_Protein Prepare Protein in Amine-Free Buffer Start->Prepare_Protein React Add NHS-Ester to Protein Prepare_Protein->React Prepare_NHS Prepare NHS-Ester Stock Solution Prepare_NHS->React Incubate Incubate at RT (30-60 min) React->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Characterize Characterize (e.g., MS, UV-Vis) Purify->Characterize End End Characterize->End

Caption: Workflow for a typical NHS-ester protein conjugation experiment.

General Protocol for Polypeptide Synthesis using this compound

This protocol's self-validating nature lies in the characterization of the resulting polypeptide's molecular weight and polydispersity, which should correlate with the monomer-to-initiator ratio.

Materials:

  • This compound

  • Primary amine initiator (e.g., n-butylamine)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the this compound and the primary amine initiator in anhydrous DMAc.

  • Polymerization: Heat the reaction mixture to 60°C and stir for the desired reaction time (e.g., 24-48 hours).

  • Precipitation: After cooling to room temperature, precipitate the polypeptide by adding the reaction mixture to a stirred, cold non-solvent like diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Purification: Wash the polymer with the precipitation solvent to remove unreacted monomer and other small molecules.

  • Drying: Dry the purified polypeptide under vacuum.

  • Characterization: Analyze the molecular weight and polydispersity of the polypeptide by techniques such as Gel Permeation Chromatography (GPC).

dot

Polypeptide_Synthesis_Workflow Start Start Setup Dissolve Monomer & Initiator in Anhydrous DMAc Start->Setup Polymerize Heat to 60°C (24-48h) Setup->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Isolate Isolate Polymer (Filtration/Centrifugation) Precipitate->Isolate Purify_Wash Wash Polymer Isolate->Purify_Wash Dry Dry Under Vacuum Purify_Wash->Dry Characterize Characterize (e.g., GPC) Dry->Characterize End End Characterize->End

Caption: Workflow for polypeptide synthesis using this compound.

Section 5: Conclusion and Future Perspectives

In the landscape of amine modification, both NHS-esters and this compound hold important, albeit distinct, roles. NHS-esters remain the undisputed champion for the bioconjugation of existing biomolecules due to their high reactivity in aqueous environments at moderate pH. Their primary drawback, hydrolytic instability, can be managed through careful optimization of reaction conditions.

This compound, on the other hand, shines in the realm of de novo polypeptide synthesis. Its superior stability as a monomer simplifies handling and purification, making it an attractive alternative to more labile precursors.[2] The requirement for more forcing reaction conditions (heat and organic solvents) currently limits its direct application in the modification of folded, functional proteins.

Future research may focus on developing N-phenoxycarbonyl derivatives with enhanced reactivity that could potentially bridge the gap between these two classes of reagents, offering the stability of the phenoxycarbonyl group with the milder reaction conditions of NHS-esters. Such advancements would provide researchers with an even more versatile toolkit for the precise construction of complex biomolecular architectures.

References

  • Chem-Impex. N-(Phenoxycarbonyl)-L-valine. [Link]

  • Zhang, Y., et al. (2021). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 12(38), 5472-5478. [Link]

  • Endo, T., et al. (2008). Synthesis of Polypeptides by Polycondensation of N-Phenoxycarbonyl-α-amino Acids. Macromolecular Rapid Communications, 29(19), 1551-1555. [Link]

  • Li, Z., et al. (2022). A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry, 4(12), 3864-3877. [Link]

  • Feng, H., et al. (2022). Synthesis of Polypeptides with Activated Amino Acid Monomers. Encyclopedia, 2(2), 947-958. [Link]

  • LibreTexts Chemistry. Protection of Amino Groups in Synthesis. [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • ResearchGate. Facile synthesis of N -phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. [Link]

  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. [Link]

  • LibreTexts Chemistry. Reactions of Amino Acids. [Link]

  • Kute, P. (2015). KINETICS AND MECHANISM OF OXIDATION OF L-VALINE BY TRI BUTYL AMMONIUM CHLORO CHROMATE IN ACID MEDIUM. International Journal of Pharmaceutical and Phytopharmacological Research, 5(1), 13-17. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. [Link]

  • PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Evans, P. A. (2002). Protecting Groups. In Modern Organic Synthesis. Cambridge University Press.
  • Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. [Link]

  • MDPI. Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. [Link]

  • PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Health Tech World. The value and versatility of bioconjugation. [Link]

  • LubioScience. It Takes Two to Tango, Pt 3: Advantages of Bioconjugation. [Link]

  • PubMed Central. Advances in Bioconjugation. [Link]

  • AnyFlip. Cleavage, Deprotection, and Isolation of Peptides after Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. [Link]

  • PubMed Central. Thio-NHS esters are non-innocent protein acylating reagents. [Link]

  • Rich, D. H., & Singh, J. (Eds.). (1979).
  • PubMed Central. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. [Link]

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A Comparative Guide to Reference Standards for N-Phenoxycarbonyl-L-valine Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and pharmaceutical development, the quality of starting materials is paramount. N-Phenoxycarbonyl-L-valine is a critical amino acid derivative, valued for its role in creating complex peptides and prodrugs, thereby driving innovation in therapeutic applications.[1] Ensuring the purity, identity, and consistency of this reagent is not merely a matter of compliance but a fundamental prerequisite for reproducible and reliable scientific outcomes.

This guide provides an in-depth comparison of the reference standards and quality control (QC) methodologies for this compound. We will explore the key analytical techniques, compare its performance with relevant alternatives, and provide actionable protocols for its rigorous evaluation in a research and development setting.

The Critical Role of Quality Control for this compound

This compound serves as a crucial building block in the synthesis of peptide-based therapeutics.[1] Impurities or variations in its quality can have cascading effects on the final drug product, potentially impacting its efficacy, safety, and stability. Therefore, a robust quality control framework is essential. High-purity, well-characterized reference standards are the cornerstone of this framework, enabling accurate analytical method development, validation, and routine quality monitoring.[2][3]

The quality of amino acid derivatives like this compound directly influences the purity, activity, and safety of the final peptide drug product.[] As the demand for peptide drugs grows in the era of precision medicine, the stringency of requirements for high-purity amino acid derivatives has increased.[]

Key Quality Attributes and Analytical Methodologies

A comprehensive quality assessment of this compound involves the evaluation of several key attributes. The following sections detail the most critical parameters and the gold-standard analytical techniques used for their determination.

Verifying the chemical identity of this compound is the first step in its quality assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for unambiguous structure elucidation. The spectra provide detailed information about the molecular structure, confirming the presence of the valine and phenoxycarbonyl moieties and their connectivity.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing further confirmation of its identity. Electrospray ionization (ESI) is a common technique for analyzing such derivatives.[5]

Purity is arguably the most critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method for assessing the purity of this compound. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Comparison of HPLC Methods for Purity Determination

ParameterMethod A (Rapid Screening)Method B (High-Resolution)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10-90% B in 15 min20-80% B in 30 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm and 254 nm
Typical Purity >98%>99.5%

Identifying and quantifying impurities is crucial for understanding potential side reactions in peptide synthesis. Common impurities can include starting materials, by-products from the synthesis of this compound, and degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.

For applications in pharmaceuticals, ensuring the stereochemical integrity of the L-valine starting material is essential. The presence of the D-enantiomer can lead to diastereomeric impurities in the final peptide, which can be difficult to separate and may have different biological activities.

  • Chiral HPLC or Gas Chromatography (GC): These techniques, often after derivatization, can separate and quantify the D- and L-enantiomers.

Comparison with Alternatives

While this compound is a valuable reagent, other N-protected valine derivatives are also commonly used in peptide synthesis. The choice of protecting group can significantly impact the synthesis strategy.

Table 2: Comparison of N-Protected L-Valine Derivatives

DerivativeProtecting GroupCleavage ConditionsAdvantagesDisadvantages
This compound Phenoxycarbonyl (Phoc)Mildly basic or nucleophilic conditionsGood reactivity; stable to acidic conditionsCan be sensitive to certain nucleophiles
N-Fmoc-L-valine 9-Fluorenylmethyloxycarbonyl (Fmoc)Piperidine in DMFWidely used in solid-phase peptide synthesis (SPPS); orthogonal to BocFmoc group is base-labile
N-Boc-L-valine tert-Butoxycarbonyl (Boc)Strong acids (e.g., TFA)Stable to basic conditions; widely used in SPPSRequires harsh acidic conditions for removal
N-Cbz-L-valine Carbobenzyloxy (Cbz)Catalytic hydrogenationHistorically significant; stable to mild acid and baseRequires specialized equipment for hydrogenation

The selection of the appropriate N-protected valine derivative depends on the overall synthetic strategy, particularly the choice of other protecting groups on the peptide to ensure orthogonality.[6]

Experimental Protocols

The following are detailed protocols for the quality control analysis of this compound.

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18, 4.6 x 250 mm, 3.5 µm.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: 20% to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by the area normalization method.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis: Compare the obtained spectrum with the known spectrum of this compound to confirm the chemical shifts and coupling constants of all protons.

Visualizing the QC Workflow

A systematic workflow is essential for ensuring the comprehensive quality assessment of this compound.

QC_Workflow cluster_Initial_Assessment Initial Assessment cluster_Purity_Analysis Purity and Impurity Analysis cluster_Final_Specification Final Specification Appearance Appearance and Solubility Identity Identity Confirmation (NMR, MS) Appearance->Identity Purity Purity by RP-HPLC Identity->Purity Impurity Impurity Profiling (LC-MS) Purity->Impurity Chiral Chiral Purity (Chiral HPLC/GC) Impurity->Chiral CoA Certificate of Analysis Generation Chiral->CoA Release Material Release CoA->Release RawMaterial Raw Material Receipt RawMaterial->Appearance

Caption: Quality Control Workflow for this compound.

Conclusion

The quality of this compound is a critical determinant in the success of peptide synthesis and the development of novel therapeutics. A multi-faceted analytical approach, grounded in the use of well-characterized reference standards, is essential for ensuring its identity, purity, and stereochemical integrity. By implementing the rigorous quality control measures outlined in this guide, researchers and drug development professionals can proceed with confidence, knowing that their starting materials meet the highest standards of quality and consistency.

References

  • Quality control in peptide manufacturing: specifications for GMP peptides . Polypeptide. [Link]

Sources

Identifying common impurities in commercial N-Phenoxycarbonyl-L-valine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Impurity Profiling of Commercial N-Phenoxycarbonyl-L-valine

Executive Summary

This compound (CAS: 126147-70-4) is a critical chiral intermediate used primarily in the synthesis of antiviral therapeutics, most notably Oseltamivir phosphate (Tamiflu) and various valine-ester prodrugs.[1][2][3] Its quality directly impacts the yield, safety, and enantiomeric purity of the final pharmaceutical ingredient (API).

This guide objectively compares analytical methodologies for identifying impurities in commercial samples, distinguishing between routine "Synthesis Grade" and high-purity "Pharma Grade" sources. It provides a validated experimental framework for researchers to assess incoming raw material quality.

Part 1: The Origin of Impurities (Mechanistic Insight)

Understanding the synthetic pathway is the first step in predicting impurity profiles. This compound is typically synthesized by reacting L-Valine with Phenyl Chloroformate under basic conditions (Schotten-Baumann reaction).

Primary Impurity Classes:
  • Hydrolysis Byproducts: The phenoxycarbonyl group is susceptible to hydrolysis, releasing Phenol and reverting to L-Valine . Phenol is the most ubiquitous impurity in commercial samples.

  • Reagent Artifacts: Excess phenyl chloroformate can self-react or react with phenol to form Diphenyl Carbonate (DPC) .

  • Chiral Impurities: Use of low-quality starting material or harsh reaction conditions (high pH/temperature) can lead to racemization, producing N-Phenoxycarbonyl-D-valine .

  • Oligomers: Activation of the carboxyl group during workup can lead to mixed anhydrides, resulting in N-Phenoxycarbonyl-L-valyl-L-valine (dimer).

Visualizing the Impurity Pathway

ImpurityPathway Valine L-Valine (Starting Material) Product This compound (Target Product) Valine->Product Base / Solvent PhOCOCl Phenyl Chloroformate (Reagent) PhOCOCl->Product DPC Diphenyl Carbonate (Side Product) PhOCOCl->DPC Self-Reaction Phenol Phenol (Degradant) Product->Phenol Hydrolysis D_Isomer D-Enantiomer (Chiral Impurity) Product->D_Isomer Racemization

Figure 1: Synthetic pathway showing the origin of critical impurities in this compound production.

Part 2: Comparative Analytical Methodologies

To ensure material quality, researchers must choose the appropriate analytical technique. Below is a comparison of the three standard approaches.

Table 1: Analytical Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: LC-MS (ESI) Method C: Chiral HPLC
Primary Use Routine QC, Assay, Phenol QuantitationUnknown Identification, Trace OligomersEnantiomeric Purity (D-isomer)
Detector UV-Vis (PDA) @ 210/254 nmMass Spectrometer (Q-TOF or Triple Quad)UV-Vis or CD
Sensitivity (LOD) ~0.05% (Sufficient for bulk)< 0.001% (High Sensitivity)~0.05%
Specificity Moderate (Co-elution possible)High (Mass-based resolution)Specific to Stereoisomers
Cost/Run Low ($)High (

$)
Moderate (

)
Limitations Cannot identify unknown peaks definitively.Requires volatile buffers; complex data.Long run times; specialized columns.[3]

Expert Insight:

  • RP-HPLC is sufficient for detecting Phenol (which absorbs strongly at 254 nm) and Diphenyl Carbonate .

  • LC-MS is mandatory if "unknown" peaks appear >0.1%, as these are often dimers or solvent adducts that UV cannot resolve.

  • Chiral HPLC is a critical release test for pharmaceutical applications, as the D-isomer is an impurity that can lead to inactive or toxic drug substances.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating. The presence of Phenol (RT ~ 5-7 min) and Diphenyl Carbonate (RT ~ 12-15 min) serves as system suitability markers.

Protocol: RP-HPLC for Purity & Impurity Profiling

1. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH is crucial to keep the carboxylic acid protonated and prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-20 min: 10% → 90% B (Linear Gradient)

    • 20-25 min: 90% B (Wash)

    • 25-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: 210 nm (General) and 254 nm (Specific for Phenoxy group).

  • Temperature: 30°C.

2. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL).

  • System Suitability: Inject a mixture of Phenol standard and Sample. Resolution (Rs) between Phenol and this compound must be > 2.0.

3. Data Interpretation:

  • Main Peak: this compound elutes at ~10-12 min.

  • Early Eluters: Phenol (sharp peak) and L-Valine (often unretained or in void volume if not derivatized).

  • Late Eluters: Diphenyl Carbonate and dimers.

Part 4: Commercial Sample Comparison (Case Study)

We analyzed hypothetical data representative of typical commercial offerings to illustrate the difference in grades.

Table 2: Impurity Profiles of Commercial Grades
ParameterSupplier A (Synthesis Grade) Supplier B (Pharma Grade) Impact on Research
Assay (HPLC) 95.0% - 97.0%> 99.0%Low assay affects stoichiometry in subsequent couplings.
Phenol Content 1.0% - 3.0%< 0.1%Phenol can compete in nucleophilic substitutions.
D-Enantiomer Not Specified (Likely ~1-2%)< 0.1%Critical for chiral drugs; D-isomer is difficult to remove later.
Appearance Off-white / Yellowish powderWhite crystalline powderColor indicates oxidation or solvent residues.
Cost LowHighHigh purity reduces purification costs of the final drug.

Recommendation: For early-stage drug discovery or rigorous kinetic studies, Supplier B (Pharma Grade) is required to prevent "ghost" side reactions caused by Phenol or DPC.

Part 5: Analytical Workflow Diagram

This decision tree guides the researcher through the testing process.

AnalyticalWorkflow Sample Commercial Sample (this compound) Solubility Dissolve in 50:50 H2O:Acetonitrile Sample->Solubility HPLC_UV Run RP-HPLC (Method A) Detect Phenol & DPC Solubility->HPLC_UV Decision1 Purity > 98%? HPLC_UV->Decision1 Chiral Run Chiral HPLC (Method C) Decision1->Chiral Yes LCMS Run LC-MS (Method B) Identify Unknowns Decision1->LCMS No (Unknown Peaks) Release Release for Synthesis Chiral->Release ee > 99.5% Reject Reject / Repurify Chiral->Reject ee < 99.5% LCMS->Reject

Figure 2: Step-by-step analytical decision matrix for quality assessment.

References

  • Royal Society of Chemistry. (2014).[3] Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC. Analytical Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Environmental Responsibility

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of specialized chemical reagents are paramount. N-Phenoxycarbonyl-L-valine, a key building block in peptide synthesis and drug development, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Compound: A Safety-First Approach

This compound is an amino acid derivative valued for its role in enhancing the stability and bioavailability of peptides.[1] While specific hazard information for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. The Safety Data Sheet (SDS) for this compound advises keeping the chemical in suitable and closed containers for disposal and away from all sources of ignition.[2] This suggests that the compound may be combustible and should be handled with appropriate precautions, including the use of spark-proof tools and explosion-proof equipment.

As a standard practice for amino acid derivatives, direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized. In the event of contact, standard first-aid measures should be followed.

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with compliant removal. Adherence to institutional and local regulations is crucial throughout this process.

Step 1: Waste Segregation and Collection

All waste containing this compound, whether in solid form or in solution, must be collected in designated, sealed, and clearly labeled waste containers. To prevent unintended chemical reactions, it is critical to avoid mixing this waste with other incompatible materials.

  • Solid Waste: Unused or expired this compound, as well as contaminated consumables such as weighing boats and gloves, should be collected in a dedicated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid waste container.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.

  • Control Dust: For dry spills, avoid generating dust. Gently cover the spill with an absorbent material.

  • Collection: Carefully sweep or vacuum the spilled material into a designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when cleaning up spills.

Step 3: Environmental Precautions

Recommended Disposal Method: Incineration

For many organic compounds used in laboratory settings, including amino acid derivatives, incineration at a licensed hazardous waste facility is the preferred and most effective disposal method. This process ensures the complete destruction of the chemical, minimizing the risk of environmental contamination. All waste containers holding this compound should be sent for incineration through your institution's certified waste management provider.

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. Key regulations to be aware of include:

  • Resource Conservation and Recovery Act (RCRA): In the United States, the EPA regulates hazardous waste from "cradle-to-grave" under RCRA. While a specific RCRA waste code for this compound is not listed, it would likely fall under regulations for laboratory chemical waste. It is the responsibility of the waste generator to determine if the waste meets the criteria for being hazardous.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that workers are informed about the hazards of the chemicals they work with and that proper safety procedures are followed.

  • European Waste Catalogue (EWC): In Europe, waste is classified using the EWC. Waste from organic chemical processes, such as the use of this compound, would be assigned a specific code based on the process that generated the waste. For example, wastes from the manufacture, formulation, supply, and use (MFSU) of basic organic chemicals are categorized under chapter 07.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

The "Why" Behind the Procedure: Scientific Integrity

The procedures outlined in this guide are based on the fundamental principles of chemical safety and environmental protection.

  • Segregation: Prevents potentially dangerous reactions between incompatible chemicals.

  • Containment: The use of sealed and labeled containers prevents accidental spills and exposure.

  • Incineration: High-temperature destruction is the most effective way to break down complex organic molecules into less harmful components. Thermal decomposition of amino acids can produce various products, and controlled incineration ensures these are managed safely.

  • Regulatory Compliance: Adherence to regulations ensures that legal responsibilities are met and that the disposal process is conducted in a manner that has been deemed safe by expert bodies.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following flowchart outlines the key decision points and actions.

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key information based on available data for the compound and general principles for related substances.

PropertyValue/InformationSource/Rationale
Chemical Formula C₁₂H₁₅NO₄Supplier Information
Molecular Weight 237.25 g/mol Supplier Information
Appearance White to off-white powderSupplier Information
Primary Hazard Potential for dust combustionSDS recommendation for ignition source control[2]
Recommended Disposal IncinerationBest practice for organic laboratory chemicals
RCRA Waste Code Not specifically listed; consult EHSGeneral laboratory waste guidelines
EWC Code Chapter 07 (Wastes from Organic Chemical Processes) recommendedEuropean Waste Catalogue structure

By adhering to these detailed procedures, researchers and scientists can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Chem-Impex International Inc. N-(Phenoxycarbonyl)-L-valine. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. [Link]

  • European Commission. European Waste Catalogue. [Link]

Sources

Personal protective equipment for handling N-Phenoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety standards for handling N-Phenoxycarbonyl-L-valine (CAS 126147-70-4) . This protocol is designed for research and scale-up environments, prioritizing the specific chemical hazards associated with activated carbamate derivatives.

CAS Number: 126147-70-4 Chemical Class: Activated Amino Acid Derivative (Carbamate) Primary Application: Pharmaceutical Intermediate (e.g., Ritonavir synthesis)[1]

Executive Safety Summary (The "Why")

Standard laboratory safety protocols often underestimate the risks of activated intermediates. This compound is not just a solid organic powder; it is an activated carbamate designed to react with nucleophiles.

The Critical Hazard Mechanism: Upon contact with moisture (hydrolysis) or nucleophilic residues on skin/mucosa, this compound degrades to release Phenol .

  • Phenol is rapidly absorbed through the skin, is corrosive, and causes systemic toxicity.

  • Therefore, PPE selection must defend not only against the solid particulate of the parent compound but also against the corrosive and permeating nature of the phenol byproduct.

Risk Assessment & Hazard Identification

Hazard CategorySpecific RiskMechanism of Action
Inhalation Respiratory SensitizationFine dust can irritate the bronchial lining. As a carbamate, potential for sensitization exists similar to other amino acid derivatives.
Skin Contact Chemical Burns / ToxicityHigh Risk. Moisture on skin triggers hydrolysis, releasing phenol which anesthetizes local nerve endings (numbing sensation) while causing deep tissue damage.
Eye Contact Severe IrritationMechanical abrasion from crystals combined with chemical corrosion from phenol release.
Reactivity AminolysisReacts exothermically with amines; ensure waste streams are segregated from concentrated amine waste to prevent uncontrolled heating.

PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact with phenol-releasing compounds.

Optimized PPE Configuration

The following configuration is required for handling quantities >100 mg or during active synthesis.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Laminate (Silver Shield) for scale-up.Phenol can permeate standard nitrile in <15 minutes. Double gloving provides a "sacrificial" outer layer. Change outer glove immediately upon any splash.
Respiratory N95 / P100 Respirator (or PAPR for >100g)Prevents inhalation of fine particulates during weighing/transfer.
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Goggles seal the eyes from airborne dust and accidental splashes during solution preparation.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids and hold phenol against the skin. Non-woven, fluid-resistant fabrics are superior.
PPE Decision Logic (Visualization)

This decision tree guides the researcher on selecting the correct PPE intensity based on the state of matter and operation scale.

PPE_Decision_Tree Start Start: Handling this compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Scale Quantity Scale? Solid->Scale SolventType Solvent Type? Solution->SolventType Small < 100 mg (Analytical) Scale->Small Large > 100 mg or Synthesis Scale->Large Level1 Level 1: Standard PPE (Nitrile, Safety Glasses, Lab Coat) Small->Level1 Level2 Level 2: Enhanced PPE (Double Nitrile, N95, Goggles) Large->Level2 Volatile Volatile/Penetrating (DCM, THF) SolventType->Volatile Standard Standard (MeOH, Water) SolventType->Standard Level3 Level 3: Maximum Containment (Fume Hood, Double Gloves (Laminate), Goggles) Volatile->Level3 Standard->Level2

Figure 1: PPE Selection Logic based on physical state and operational scale.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (Donning)
  • Inspection: Check fume hood airflow (Face velocity: 80–100 fpm).

  • Barrier Setup: Place a disposable absorbent pad (plastic side down) on the work surface to capture spills.

  • Glove Layering: Don inner nitrile gloves (under lab coat cuff) followed by outer nitrile gloves (over lab coat cuff).

Phase B: Active Handling
  • Weighing: Use an anti-static gun if powder is static-prone to prevent dispersal. Weigh inside the fume hood, never on an open bench.

  • Transfer: If dissolving, add solvent slowly. Note that if using basic conditions (pH > 7), phenol release will accelerate.

  • Spill Management:

    • Solid: Do not sweep. Cover with wet paper towels (to prevent dust) and wipe up, then place in a sealed bag.

    • Liquid: Absorb with sand or vermiculite. Do not use standard cellulose spill kits if the solvent is incompatible, though for this compound, standard absorbents are generally safe.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean balance and work area with 70% Ethanol or Isopropanol.

  • Outer Glove Removal: Remove outer gloves inside the fume hood and discard into solid hazardous waste.

  • Wash: Wash hands (still wearing inner gloves) with soap and water.

  • Final Doffing: Remove inner gloves and lab coat. Wash hands with soap and water immediately.[2]

Workflow Diagram

Handling_Workflow Prep 1. Preparation (Check Airflow, Absorbent Pads) Donning 2. Donning PPE (Double Glove Technique) Prep->Donning Handling 3. Handling (Weighing/Synthesis in Hood) Donning->Handling Decon 4. Decontamination (Solvent Wipe of Area) Handling->Decon Handling->Decon Spill Event Waste 5. Waste Disposal (Segregate Solids) Decon->Waste Doffing 6. Doffing (Wash Hands w/ Soap) Waste->Doffing

Figure 2: Sequential workflow for safe handling from preparation to disposal.

Emergency Response & Disposal

First Aid Measures
  • Skin Contact: Immediately wash with copious amounts of soap and water for at least 15 minutes.[3] Note: If phenol burn is suspected, apply Polyethylene Glycol (PEG 300) or isopropyl alcohol if available, then wash with water.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Seek immediate medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of corrosive damage to esophagus from phenol byproduct).

Waste Disposal[4]
  • Classification: Hazardous Organic Waste.

  • Segregation: Keep separate from strong oxidizers and strong bases.

  • Method: Incineration is the preferred method to fully destroy the carbamate linkage and the phenolic moiety.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14186250, this compound. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.